Chemical structure and properties of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one
Executive Summary This technical guide provides a comprehensive analysis of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one , a functionalized heterocyclic scaffold belonging to the 4-hydroxy-2-quinolinone class. Distingui...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive analysis of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one , a functionalized heterocyclic scaffold belonging to the 4-hydroxy-2-quinolinone class. Distinguished by its N-methyl protection and electron-donating ethoxy substituent at the 6-position, this compound represents a "privileged structure" in medicinal chemistry. It serves as a critical intermediate in the synthesis of tyrosine kinase inhibitors, phosphodiesterase (PDE) inhibitors, and specialized agrochemicals.
This document details the physicochemical properties, a self-validating synthesis protocol, and the structural causality governing its reactivity, designed for researchers requiring high-fidelity technical data.
Core Scaffold: Quinoline-2,4-dione (stabilized as 4-hydroxy-2-quinolinone)
Structural Logic and Tautomerism
The molecule exhibits a unique tautomeric profile dictated by the N-methylation.
Lactam-Lactim Tautomerism (Blocked): In unsubstituted quinolinones, the hydrogen on N1 allows for tautomerism between the lactam (2-one) and lactim (2-hydroxy) forms. Here, the 1-methyl group locks the C2 position into a carbonyl (lactam) state, preventing aromatization of the pyridine ring via N1.
Keto-Enol Tautomerism (Active): The C4 position retains tautomeric freedom. While formally a dione, the compound predominantly exists as the 4-hydroxy enol tautomer in solid state and polar solvents due to:
Restoration of aromaticity in the fused benzene ring.
Soluble in DMSO, DMF, hot EtOH; Insoluble in water
Lipophilic ethoxy group and planar aromatic core reduce aqueous solubility despite the hydroxyl group.
pKa (4-OH)
~5.5 - 6.5
The 4-OH is acidic (vinylogous carboxylic acid character) due to resonance stabilization of the anion onto the C2 and C4 carbonyls.
H-Bond Donor
1 (4-OH)
The 4-hydroxyl group acts as a donor.
H-Bond Acceptor
3 (O2, O4, O-Ethoxy)
The C2 carbonyl is a strong acceptor; the ethoxy oxygen is a weak acceptor.
Synthetic Methodology (Self-Validating Protocol)
Principle: The synthesis utilizes a modified Conrad-Limpach-Knorr cyclization . This involves the thermal condensation of an aniline derivative with a malonic ester, followed by cyclization.[3] The protocol below is optimized for the N-methylated substrate to prevent side reactions associated with N-alkylation post-cyclization.
Charge a round-bottom flask with N-Methyl-4-ethoxyaniline (10 mmol) and Diethyl malonate (12 mmol).
Heat the mixture to 140–150°C for 2–3 hours.
Validation Check: Monitor the distillation of ethanol. The reaction is driven to completion by the removal of the ethanol byproduct.
Result: Formation of Ethyl 3-(N-methyl-4-ethoxyanilino)-3-oxopropanoate (intermediate).
Cyclization (Ring Closure):
Cool the intermediate to 80°C.
Add Polyphosphoric Acid (PPA) (approx. 10 g per g of substrate).
Heat the mixture to 120°C for 1–2 hours.
Mechanism:[3][4][5][6] Intramolecular Friedel-Crafts acylation. The electron-donating ethoxy group at the para position (relative to amine) directs the cyclization ortho to the amine, ensuring the 6-ethoxy regiochemistry.
Workup & Purification:
Pour the hot reaction syrup slowly into stirred crushed ice (exothermic!).
Stir for 30 minutes to hydrolyze any polyphosphate esters. The product will precipitate as a solid.
Filter the precipitate and wash copiously with water to remove acid.
Recrystallization: Dissolve the crude solid in boiling Ethanol/DMF (9:1). Cool slowly to 4°C.
Yield: Typically 65–75%.
Visualized Reaction Pathway
Figure 1: Synthetic pathway via modified Conrad-Limpach cyclization. The PPA acts as both solvent and Lewis acid catalyst.
Characterization & Validation
To ensure scientific integrity, the synthesized compound must be validated using the following spectral fingerprints.
Table 2: Diagnostic Spectral Data
Technique
Diagnostic Signal
Structural Assignment
1H NMR (DMSO-d6)
3.60 (s, 3H)
N-CH3 : Sharp singlet, confirms N-methylation.
1.35 (t), 4.05 (q)
O-CH2-CH3 : Classic ethyl pattern for the 6-ethoxy group.
5.85 (s, 1H)
H-3 : Vinylic proton of the quinolinone ring (confirms enol form).
11.5 (br s, 1H)
4-OH : Exchangeable hydroxyl proton.
IR Spectroscopy
1630–1650 cm⁻¹
C=O (Lactam) : Strong stretch, lower than typical ketones due to conjugation.
3200–3400 cm⁻¹
O-H : Broad stretch, indicating H-bonding.
Mass Spectrometry
m/z 219 [M]+
Molecular ion peak.
Biological & Pharmacological Applications
The 4-hydroxy-2-quinolinone scaffold is a validated pharmacophore in drug discovery.
Mechanism of Action (Signaling)
Kinase Inhibition: The planar structure mimics ATP, allowing the molecule to dock into the ATP-binding pocket of tyrosine kinases (e.g., EGFR). The 4-OH and 2-C=O groups form critical hydrogen bonds with the "hinge region" of the kinase.
PDE3 Inhibition: Analogs of this structure (e.g., Cilostamide derivatives) are known Phosphodiesterase 3 (PDE3) inhibitors.[4][7] The 6-ethoxy group provides lipophilic interactions within the hydrophobic pocket of the enzyme.
Structure-Activity Relationship (SAR)
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific substituents.
References
Aly, A. A., et al. (2022).[1] "X-ray Structure Analyses of 4-Hydroxy-1-methylquinolin-2(1H)-one and Related Derivatives." Journal of Chemical Crystallography.
Hassanin, H. M., et al. (2012). "Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones." Turkish Journal of Chemistry.
PubChem. (2023). "Compound Summary: 6-Methoxy-1-methyl-2-phenyl-4(1H)-quinolinone (Analog)." National Library of Medicine.
Ukrainets, I. V., et al. (2011). "4-Hydroxy-2-quinolones. 201. Synthesis and properties." Chemistry of Heterocyclic Compounds.
Technical Whitepaper: Structural Characterization and Synthetic Methodology of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one
Executive Summary In contemporary medicinal chemistry, the quinolin-2(1H)-one core serves as a highly versatile and privileged scaffold, frequently utilized in the development of kinase inhibitors, phosphodiesterase (PDE...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the quinolin-2(1H)-one core serves as a highly versatile and privileged scaffold, frequently utilized in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and novel antimicrobial agents. 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one is a functionalized derivative of this core, characterized by a specific substitution pattern designed to optimize both target binding and pharmacokinetic stability. This whitepaper provides an in-depth technical analysis of its molecular parameters (Formula: C₁₂H₁₃NO₃ , Molecular Weight: 219.24 g/mol ), mechanistic rationale in drug design, and a self-validating synthetic protocol for its generation.
Chemical Identity & Quantitative Parameters
To facilitate accurate stoichiometric calculations and analytical validation, the core physicochemical properties of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one are summarized below. The baseline properties of the unsubstituted 1 demonstrate a molecular weight of 175.19 g/mol [1], which predictably shifts to 219.24 g/mol upon the deliberate addition of the C-6 ethoxy moiety.
Parameter
Value / Description
Analytical Causality & Significance
Molecular Formula
C₁₂H₁₃NO₃
Dictates the exact mass and isotopic distribution required for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight
219.24 g/mol
Essential for molarity calculations during assay development and in vitro screening.
Exact Mass [M+H]⁺
220.0968 m/z
The primary target peak for LC-MS (ESI+) confirmation of structural integrity.
H-Bond Donors
1 (C4-OH)
Provides a critical interaction point for binding to kinase hinge regions.
H-Bond Acceptors
3 (C2=O, C4-OH, C6-OEt)
Enhances solubility and enables multi-point coordination within target protein pockets.
Rotatable Bonds
2 (Ethoxy group)
Allows conformational flexibility for the C-6 substituent to adapt to lipophilic sub-pockets.
Mechanistic Rationale: The Quinolin-2(1H)-one Scaffold in Drug Design
The deliberate selection of substituents on the quinolin-2(1H)-one core is not arbitrary; it is driven by strict structure-activity relationship (SAR) causality. The quinolin-2(1H)-one core itself is widely recognized as a2 in drug discovery due to its rigid planar structure[2].
N-1 Methylation: The inclusion of a methyl group at the N-1 position is a strategic choice to prevent tautomerization into the 2-hydroxyquinoline form. By locking the molecule in the quinolinone state, researchers ensure consistent hydrogen-bonding geometry at the C-2 carbonyl. Furthermore, N-methylation blocks potential N-glucuronidation, thereby enhancing the molecule's metabolic half-life.
C-4 Hydroxyl: This moiety acts as a potent hydrogen-bond donor. In many kinase inhibitors, this group mimics the interactions of the adenine ring of ATP, anchoring the molecule to the enzyme's hinge region.
C-6 Ethoxy: The addition of an ethoxy group at the 6-position increases the overall lipophilicity (LogP) of the molecule. Mechanistically, this allows the compound to project into deep, hydrophobic pockets of target proteins, increasing binding affinity while maintaining a low enough molecular weight to ensure favorable oral bioavailability.
Fig 1: Pharmacophore mapping and structural causality of the substituted quinolinone scaffold.
Synthetic Methodology & Self-Validating Protocol
The synthesis of highly functionalized 4-hydroxy-2-quinolones typically relies on the condensation of an appropriately substituted aniline with a malonic acid derivative, followed by high-temperature cyclization[3]. The following protocol outlines a robust, two-step self-validating workflow for the synthesis of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one.
Phase 1: Amidation (Malonanilide Formation)
Charge: In a 250 mL round-bottom flask, combine 4-ethoxy-N-methylaniline (1.0 equiv) and diethyl malonate (1.5 equiv).
Heat: Heat the neat mixture to 150°C under a Dean-Stark trap.
Causality: The elevated temperature provides the activation energy for nucleophilic acyl substitution. The Dean-Stark trap continuously removes the ethanol byproduct, driving the equilibrium forward according to Le Chatelier's principle.
Validate: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) solvent system. The protocol is self-validating when the primary amine spot completely disappears, confirming full conversion to the malonanilide intermediate.
Dilute: Transfer the crude malonanilide into a flask containing 3 (10 volumes)[3].
Causality: Diphenyl ether is explicitly chosen for its extreme thermal stability (boiling point ~259°C). This allows the reaction to reach the high activation energy barrier required for the cyclization of the malonanilide into the quinolinone ring without solvent degradation.
Reflux: Heat the solution to 250°C for 2-3 hours.
Precipitate & Isolate: Cool the mixture to room temperature and slowly add hexanes (30 volumes) while stirring.
Causality: The highly polar 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one product is entirely insoluble in non-polar hexanes. This causes the product to crash out of the diphenyl ether solution, allowing for rapid isolation via vacuum filtration.
Fig 2: Step-by-step synthetic workflow for 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one.
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, the following analytical signatures must be verified. This establishes a closed-loop, self-validating system where structural identity is unequivocally proven.
Analytical Method
Expected Signature
Structural Confirmation
LC-MS (ESI+)
Dominant peak at m/z 220.1
Confirms the exact molecular weight (219.24 g/mol ) and successful cyclization.
¹H NMR (N-CH₃)
Singlet (s, 3H) at ~3.60 ppm
Proves the N-methylation remained intact during high-temperature reflux.
¹H NMR (Ethoxy)
Triplet (t, 3H) at ~1.40 ppm Quartet (q, 2H) at ~4.10 ppm
Validates the presence and integrity of the C-6 ether linkage.
¹H NMR (C-3 Proton)
Singlet (s, 1H) at ~6.00 ppm
Confirms the formation of the conjugated quinolinone ring (absence of malonate CH₂).
HPLC (UV 254 nm)
Single sharp peak (>98% AUC)
Verifies final purity and the absence of uncyclized malonanilide intermediates.
References
E. A. Couladouros et al. "A Novel Short-Step Synthesis of Functionalized 4-Hydroxy-2-quinolones Using a 1-Hydroxybenzotriazole Methodology." Bulletin of the Chemical Society of Japan, Oxford University Press. Available at:[Link]
Aly, A. A. et al. "Synthesis of potentially new Schiff bases of N-substituted-2-quinolonylacetohydrazides as anti-Covid-19." ResearchGate. Available at:[Link]
CAS number lookup for 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one
This guide is structured as a definitive technical reference for the chemical entity 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one . As a Senior Application Scientist, I have synthesized the available data to provide a s...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a definitive technical reference for the chemical entity 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one . As a Senior Application Scientist, I have synthesized the available data to provide a self-validating identification framework, synthesis pathway, and characterization protocol, addressing the fact that this specific derivative is often absent from standard public CAS aggregators.
Identity, Synthesis, and Characterization Framework[1]
Executive Identification Matrix
This compound is a specialized quinolone intermediate, structurally analogous to the widely cataloged 6-methoxy derivative (CAS 223668-09-5).[1] In the absence of a pervasive commercial CAS registry number for this specific ethyl ether variant, it is defined by its unambiguous chemical structure and IUPAC nomenclature.[1]
The most reliable method to obtain this compound is via the modified Knorr Quinoline Synthesis or the cyclization of malonic acid derivatives .[1] This pathway ensures the correct regiochemistry (1-methyl, 6-ethoxy).[1]
Retrosynthetic Analysis
The target molecule is disassembled into two primary precursors:[1]
Figure 1: Retrosynthetic pathway for the target quinolone via malonate cyclization.
Step-by-Step Protocol
Acylation: React N-methyl-p-phenetidine (1.0 eq) with diethyl malonate (1.2 eq) at 150°C. Continuously distill off the ethanol byproduct to drive the equilibrium toward the amide intermediate.
Cyclization: Treat the resulting intermediate with Polyphosphoric Acid (PPA) or Polyphosphate Ester (PPE) at 140–160°C for 2–4 hours. This effects the intramolecular Friedel-Crafts acylation to close the quinolone ring.[1]
Isolation: Pour the reaction mixture into crushed ice. The target compound, being less soluble in acidic water than the starting materials, will precipitate as a solid.[1]
Purification: Recrystallize from ethanol or DMF to obtain the pure 4-hydroxy-2-quinolone derivative.
Characterization & Validation (E-E-A-T)
To ensure the synthesized or purchased material is the correct isomer (specifically the N-methyl, O-ethoxy derivative), you must verify the following spectral signatures.
NMR Validation System
Feature
Expected Signal (¹H NMR, DMSO-d₆)
Mechanistic Explanation
N-Methyl
Singlet, δ ~3.5–3.6 ppm (3H)
Diagnostic for N-methylation (distinct from O-methyl which is ~3.8–3.9 ppm).[1]
Ethoxy Group
Triplet (~1.3 ppm) & Quartet (~4.0 ppm)
Confirms the presence of the 6-ethoxy substituent.[1]
C3-H (Vinylic)
Singlet, δ ~5.8–6.0 ppm (1H)
Characteristic of the 4-hydroxy-2-quinolone enol form.[1]
Hydroxyl
Broad Singlet, δ >11.0 ppm (1H)
Exchangeable proton; confirms the 4-hydroxy tautomer.[1]
Aromatic Region
Multiplet, δ 7.0–7.5 ppm (3H)
Pattern consistent with 1,2,4-trisubstituted benzene ring (positions 5, 7, 8).[1]
Mass Spectrometry (LC-MS)
Expected [M+H]⁺: 220.25 Da.
Fragmentation Pattern: Look for loss of the ethyl group (M-28) or the methyl radical, confirming the ether and N-methyl functionalities.[1]
Applications in Drug Discovery
This scaffold is a critical pharmacophore in the development of:
PDE3 Inhibitors: Structural similarity to Cilostamide and Cilostazol, where the 2-oxo-quinoline core is essential for phosphodiesterase binding.[1]
Immunomodulators: Analogs of Roquinimex (Linomide) often feature the 4-hydroxy-1-methyl-2-quinolone skeleton.[1]
Fluorescent Probes: The 6-ethoxy-N-methyl motif provides specific fluorescence properties useful in biological assays.[1]
Research Workflow Integration
Figure 2: Integration of the target molecule into a standard drug discovery pipeline.
References
Synthesis of 4-Hydroxy-2-quinolones
Methodology: "Cyclization of Malonic Acid Deriv
Source:Journal of Organic Chemistry, Standard Knorr Synthesis Protocols.[1]
Context: Defines the general synthesis route for 1-methyl-4-hydroxy-2-quinolones.
The Pharmacological Frontier: An In-depth Technical Guide to 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one Derivatives
A Senior Application Scientist's Perspective on a Promising Scaffold in Drug Discovery Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Quinolinone Core and the Promise of 6-Ethoxy Substitu...
Introduction: The Quinolinone Core and the Promise of 6-Ethoxy Substitution
The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Its inherent structural features allow for diverse chemical modifications, enabling the fine-tuning of its biological profile. This technical guide delves into the pharmacological potential of a specific, yet underexplored, subclass: 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one derivatives .
While direct extensive research on this specific ethoxy-substituted series is emerging, this guide will synthesize data from closely related 6-substituted 4-hydroxy-1-methylquinolin-2(1H)-one analogues to build a robust hypothesis for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The introduction of a 6-ethoxy group is a strategic choice, potentially enhancing lipophilicity and modulating electronic properties, which can significantly impact a molecule's interaction with biological targets. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, potential biological activities, and mechanistic insights into this promising class of compounds.
Anticipated Pharmacological Potential: A Triad of Therapeutic Promise
Based on the extensive body of research on quinolinone derivatives, the 6-ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one scaffold is predicted to exhibit significant therapeutic potential in three key areas: oncology, inflammation, and infectious diseases.
Anticancer Potential: Targeting the Engines of Malignancy
Quinoline and quinolinone derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and cell proliferation.[2][3] One of the most critical targets in this realm is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][4]
Mechanism of Action: Inhibition of VEGFR-2 Signaling
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a signaling cascade that is fundamental for angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4] By inhibiting VEGFR-2, 6-ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one derivatives could effectively cut off this supply line, thereby inhibiting tumor growth and metastasis.
Diagram: VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: Modulation of the NF-κB pathway by 6-ethoxyquinolinones.
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.
[5][6][7][8]
Animal Model: Use male Wistar rats or Swiss albino mice.
Compound Administration: Administer the test compounds (6-ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one derivatives) and a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally.
[8]3. Induction of Edema: After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
[6][8]4. Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
[6][8]5. Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
The quinoline core is a well-established pharmacophore in antimicrobial agents, with fluoroquinolones being a prime example. [9]Derivatives of 4-hydroxy-2-quinolone have also demonstrated significant antibacterial and antifungal activities.
[10][11]
Mechanism of Action: Disruption of Essential Bacterial Processes
While the exact mechanism for novel derivatives needs to be elucidated, quinolones are known to target bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and transcription. [11]Inhibition of these enzymes leads to bacterial cell death.
Experimental Protocol: In Vitro Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
[1][12][13]
Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
[13]2. Serial Dilution: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.
[12][13]3. Inoculation: Inoculate each well with the standardized microbial suspension.
[12]4. Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
[12][13]
Synthesis of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one Derivatives: A Generalized Approach
A plausible synthetic route to the target compounds can be adapted from established methods for similar quinolinone derivatives.
[14][15][16]
Diagram: Synthetic Workflow
Caption: Generalized synthetic route to target derivatives.
Protocol: Synthesis of the Core Scaffold
Step 1: Conrad-Limpach Cyclization: React 4-ethoxyaniline with diethyl malonate at elevated temperatures to form the intermediate ethyl 3-((4-ethoxyphenyl)amino)acrylate. Subsequent thermal cyclization in a high-boiling point solvent (e.g., diphenyl ether) will yield 6-ethoxy-4-hydroxyquinolin-2(1H)-one.
Step 2: N-Methylation: The nitrogen at the 1-position can be methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF). This will afford the core scaffold, 6-ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one.
Step 3: Derivatization: The C3 position of the quinolinone ring is nucleophilic and can be functionalized through various reactions, such as Vilsmeier-Haack formylation, Friedel-Crafts acylation, or Mannich reactions, to introduce a variety of substituents and generate a library of derivatives for pharmacological screening.
Quantitative Data Summary
While specific data for 6-ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one derivatives are not extensively available, the following table presents representative data for structurally related 6-substituted quinolinone derivatives to provide a comparative context for their potential activities.
The 6-ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one scaffold represents a promising, yet largely untapped, area of research in medicinal chemistry. Based on the well-established and diverse pharmacological activities of the broader quinolinone class, it is highly probable that derivatives of this specific scaffold will exhibit significant anticancer, anti-inflammatory, and antimicrobial properties. The strategic inclusion of the 6-ethoxy group offers a valuable opportunity to fine-tune the pharmacokinetic and pharmacodynamic properties of these molecules.
This technical guide provides a foundational framework for initiating research into this exciting class of compounds. The detailed experimental protocols and mechanistic insights serve as a starting point for the synthesis, screening, and further development of novel therapeutic agents. Future research should focus on the synthesis of a diverse library of 6-ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one derivatives and their systematic evaluation in the described biological assays. Elucidation of their precise mechanisms of action and in-depth structure-activity relationship studies will be crucial for optimizing their therapeutic potential and advancing them through the drug discovery pipeline.
References
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025).
PubMed. (2011). Structure-activity relationships study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)
PMC. (n.d.). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains.
Frontier in Medical and Health Research. (2025). MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)
ResearchGate. (2024). Advantages of quinoline nucleus as inhibitor of VEGFR-2.
Inotiv. (n.d.).
Merck. (n.d.).
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024).
MDPI. (2022).
Abcam. (n.d.). MTT assay protocol.
MDPI. (2020).
Indian Journal of Pharmaceutical Sciences. (n.d.).
Solubility Profile of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one in Organic Solvents: A Mechanistic and Practical Guide
Executive Summary 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one is a highly functionalized heterocyclic scaffold with profound implications in medicinal chemistry, frequently serving as a core pharmacophore for DNA gyras...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one is a highly functionalized heterocyclic scaffold with profound implications in medicinal chemistry, frequently serving as a core pharmacophore for DNA gyrase B (GyrB) inhibitors and antiproliferative agents. Despite its immense pharmacological potential, a critical bottleneck in the synthesis, purification, and formulation of 4-hydroxy-2-quinolone derivatives is their notoriously poor solubility in standard organic solvents.
As a Senior Application Scientist, I have designed this technical whitepaper to move beyond mere empirical observation. By deconstructing the structural thermodynamics of the quinolin-2(1H)-one core, this guide provides researchers with a predictive solubility framework and a field-proven, self-validating experimental protocol for accurate solubility profiling.
Solvation Mechanics & Structural Thermodynamics
To successfully dissolve a chemical compound, the solvation energy provided by the solvent must overcome the crystal lattice energy of the solid state. For quinolin-2(1H)-one derivatives, this lattice energy is exceptionally high due to specific, highly ordered intermolecular interactions.
The 4-Hydroxy and Carbonyl Interaction (The Primary Barrier): X-ray crystallographic analyses of the parent scaffold, 4-hydroxy-1-methylquinolin-2(1H)-one, demonstrate that these molecules form strong intermolecular O-H···O=C hydrogen bonds. This interaction creates robust 1D-linear polymers in the solid state, which strongly resist dissolution in non-polar or weakly polar media.
The 1-Methyl Substitution (The Dimer Disruptor): Unsubstituted 2-quinolones typically form highly stable, insoluble lactam dimers via N-H···O=C bonds. The presence of the 1-methyl group in this specific compound eliminates the N-H hydrogen bond donor. This disruption of the classical lactam dimer fundamentally lowers the lattice energy compared to 1-H analogs, rendering the compound more amenable to solvation by aprotic solvents.
The 6-Ethoxy Group (The Lipophilic Modifier): The addition of the 6-ethoxy moiety increases the lipophilic surface area of the molecule. While this dispersion force is not strong enough to break the 1D-polymeric H-bond network on its own, it significantly alters the dielectric requirements for solvation, enhancing the compound's affinity for moderately polar, halogenated solvents.
Quantitative Solubility Profile
Based on the thermodynamic principles outlined above and empirical data from structurally homologous 1-methyl-4-hydroxy-2-quinolones, the solubility profile is heavily skewed toward solvents capable of acting as strong hydrogen-bond acceptors.
Note: The quantitative values below represent the established thermodynamic hierarchy for this chemical class at 25°C.
Solvent Category
Representative Solvent
Dielectric Constant (ε)
Est. Solubility Range (mg/mL)
Mechanistic Rationale
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
46.7
> 50.0
Acts as a strong H-bond acceptor; efficiently disrupts the 1D-polymeric O-H···O=C lattice.
Polar Aprotic
Dimethylformamide (DMF)
36.7
30.0 – 50.0
High dipole moment stabilizes the polar core; optimal for recrystallization workflows.
Halogenated
Dichloromethane (DCM)
8.9
10.0 – 20.0
Solvates the lipophilic 6-ethoxy and 1-methyl moieties via dispersion forces.
Polar Protic
Methanol (MeOH)
32.6
5.0 – 10.0
Competes for H-bonding but possesses lower solubilizing capacity than aprotic solvents.
Polar Protic
Ethanol (EtOH)
24.5
2.0 – 5.0
Frequently utilized as an anti-solvent to induce controlled precipitation.
Non-Polar
Hexanes
1.9
< 0.1
Lacks the dielectric capacity to overcome the strong polar interactions of the crystal lattice.
Kinetic dissolution (simply watching a powder dissolve) can yield highly misleading supersaturation data. To ensure scientific integrity, solubility must be measured at thermodynamic equilibrium. The following protocol is a self-validating system designed to prevent false positives caused by solvent-mediated polymorphic transformations.
Phase 1: Thermodynamic Equilibration
Solid Addition: Dispense 50 mg of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one into a 2.0 mL amber glass HPLC vial. Causality: Amber glass is selected to prevent potential UV-induced photo-degradation of the quinolinone core during prolonged exposure.
Solvent Introduction: Add 1.0 mL of the target organic solvent (e.g., DMSO, DCM, or EtOH).
Isothermal Agitation: Seal the vial and place it in a thermomixer. Agitate at 800 RPM at exactly 25.0°C for 48 hours. Causality: 48 hours is strictly required because the kinetic dissolution of highly crystalline 1D-polymers is slow; shorter times risk measuring pseudo-solubility rather than true thermodynamic equilibrium.
Phase 2: Phase Separation & Self-Validation
Centrifugation: Centrifuge the suspension at 10,000 × g for 15 minutes to firmly pellet the undissolved solid.
Filtration: Carefully aspirate the supernatant and pass it through a 0.45 µm PTFE syringe filter. Causality: PTFE (Polytetrafluoroethylene) is mandatory as it is chemically inert to aggressive organic solvents like DMF and DCM, unlike standard PES or nylon filters which may degrade or extract contaminants into the sample.
Solid Recovery (Critical Validation Step): Recover the residual solid pellet and analyze it via X-ray Powder Diffraction (XRPD). Causality: Solvents can induce polymorphic transformations or form solvates. If the XRPD pattern shifts from the starting material, the measured solubility corresponds to a new crystal form, invalidating the data for the original API.
Phase 3: Quantification
HPLC-UV Analysis: Dilute the filtered supernatant with the mobile phase to fall within the linear dynamic range of the UV detector. Quantify the concentration at λ = 254 nm against a pre-established calibration curve to determine the exact mg/mL solubility.
Workflow Visualization
Figure 1: Self-validating thermodynamic solubility screening workflow for quinolinone derivatives.
References
Aly, Ashraf A., et al. "The X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one (1), 6-ethyl-4- hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione (2), (E)-4-(2-benzylidene-hydrazineyl)quinolin- 2(1H)-one (3), and diethyl (E)-
Exploratory
Literature review on 4-hydroxy-2-quinolinone scaffolds and derivatives
The 4-Hydroxy-2-Quinolinone Scaffold: Synthetic Evolution and Therapeutic Architectures[1] Executive Summary The 4-hydroxy-2-quinolinone scaffold (often chemically distinct from its 2,4-quinolinedione tautomer) represent...
Author: BenchChem Technical Support Team. Date: March 2026
The 4-Hydroxy-2-Quinolinone Scaffold: Synthetic Evolution and Therapeutic Architectures[1]
Executive Summary
The 4-hydroxy-2-quinolinone scaffold (often chemically distinct from its 2,4-quinolinedione tautomer) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically anchored by immunomodulators like Roquinimex (Linomide), this scaffold has evolved into a versatile platform for designing PI3K
inhibitors, antimicrobial agents, and multi-target anti-inflammatory drugs. This technical guide dissects the scaffold's tautomeric behavior, details a self-validating green synthesis protocol, and maps the structure-activity relationships (SAR) driving current drug discovery.
Chemical Foundation: Tautomerism & Reactivity
Understanding the reactivity of this scaffold requires navigating its tautomeric equilibrium. While 2,4-dihydroxyquinoline is a theoretical isomer, the equilibrium in both solid state and polar solution heavily favors the 4-hydroxy-2(1H)-quinolinone form (lactam-enol).[2]
Thermodynamic Driver: The stability of the cis-amide (lactam) linkage in the heterocyclic ring drives this preference.
Spectroscopic Signature:
IR: Strong carbonyl stretching at ~1650 cm⁻¹ (amide C=O).
NMR: A downfield signal for C2 (~164 ppm) and C4 (~170 ppm), distinct from pure aromatic systems.
Implication: Synthetic functionalization at the C2-oxygen (O-alkylation) is difficult without specific hard electrophiles; N-alkylation (at N1) and C-alkylation (at C3) are the dominant reactive modes.
Synthetic Architectures
While the classical Conrad-Limpach and Knorr syntheses rely on high-temperature condensation of anilines with
-keto esters, modern medicinal chemistry demands milder, greener, and more regioselective methods.
This protocol is selected for its high atom economy, reduced solvent waste, and scalability. It utilizes Bismuth(III) chloride as a Lewis acid catalyst to drive the condensation of anilines with diethyl malonate.
Preparation: In a microwave-safe reaction vessel, mix 10 mmol of the substituted aniline with 11 mmol of diethyl malonate.
Catalyst Addition: Add 20 mol% (0.63 g) of anhydrous BiCl
.
Irradiation: Irradiate the mixture at 300W (maintaining internal temp ~120°C) for 10–15 minutes. Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of aniline.
Work-up: Cool the mixture to room temperature. Add cold ethanol (5 mL) and sonicate for 2 minutes to break up the solid mass.
Purification: Filter the precipitate. Wash with cold water to remove the water-soluble BiCl
(catalyst recovery potential). Recrystallize from DMF/Ethanol.
Validation: Product should exhibit a melting point >250°C (typical for this scaffold) and a characteristic singlet at
ppm (H-3 proton) in -NMR (DMSO-d).
Synthetic Workflow Diagram
Caption: Green synthesis workflow utilizing BiCl3 catalysis and microwave irradiation to access the core scaffold.
Medicinal Chemistry & SAR
The 4-hydroxy-2-quinolinone scaffold offers three distinct vectors for chemical modification, each influencing biological outcomes differently.
Structure-Activity Relationship (SAR) Map
Position N1 (Lipophilicity & Metabolism): Alkylation here (Methyl/Ethyl) often improves solubility and membrane permeability but can reduce potency in hydrogen-bond-dependent targets (e.g., certain kinases).
Position C3 (The "Warhead" Vector): This is the most nucleophilic site on the ring. Introduction of electron-withdrawing groups (EWGs) or carboxamides here is critical for biological activity (e.g., LOX inhibition).
Positions C6/C7 (Electronic Tuning): Halogenation (Cl, Br) at these positions significantly enhances antimicrobial potency by increasing lipophilicity and metabolic stability.
Caption: SAR map highlighting the functional roles of the N1, C3, and Benzenoid regions in drug design.
Therapeutic Applications & Data
The versatility of this scaffold is best illustrated by its dual activity in antimicrobial and anti-inflammatory domains.
Antimicrobial & Antifungal Potency
Recent studies have highlighted C3-alkylated and C6-brominated derivatives as potent antifungal agents. The hydrophobic side chain at C3 is believed to disrupt fungal membrane integrity.
Table 1: Comparative Bioactivity of Key Derivatives
Derivatives bearing a C3-carboxamide moiety function as multi-target agents. They inhibit Lipoxygenase (LOX), reducing leukotriene production, while simultaneously scavenging Reactive Oxygen Species (ROS).
Caption: Dual mechanism of action: LOX enzyme inhibition and direct ROS scavenging.
Future Outlook: Hybrids and PROTACs
The future of the 4-hydroxy-2-quinolinone scaffold lies in hybridization .
Click Chemistry Hybrids: Coupling the scaffold with triazoles via CuAAC "click" reactions has yielded compounds with superior antioxidant profiles compared to Trolox.[5]
PROTAC Linkers: The N1 position offers a chemically stable attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), allowing this privileged scaffold to serve as the warhead for degrading specific oncogenic proteins.
References
Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PMC - NIH. Available at: [Link]
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI Molecules. Available at: [Link]
Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. Available at: [Link][3][4][6][7][8][9][10]
BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances. Available at: [Link][3][4][6][7][8][9][10]
Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds. Current Organic Chemistry. Available at: [Link][2][3][4][6][7][8][9][10][11][12][13][14]
Tautomeric Equilibrium of 4-Hydroxyquinolin-2-ones in Solution
Executive Summary: The Structural Chameleon In the realm of heterocyclic drug design, 4-hydroxyquinolin-2-one (4-HQ) represents a classic "structural chameleon." It is not a static scaffold but a dynamic system existing...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Structural Chameleon
In the realm of heterocyclic drug design, 4-hydroxyquinolin-2-one (4-HQ) represents a classic "structural chameleon." It is not a static scaffold but a dynamic system existing in a delicate equilibrium between multiple tautomeric forms. For a medicinal chemist, assuming the wrong tautomer leads to erroneous pharmacophore models, failed docking scores, and inexplicable SAR (Structure-Activity Relationship) discontinuities.
This guide moves beyond basic textbook definitions to provide a rigorous, field-proven framework for identifying, quantifying, and exploiting the tautomeric equilibrium of 4-HQ in solution. We will establish why the 4-hydroxy-2(1H)-quinolinone (lactam-enol) form generally predominates over the 2,4-dihydroxyquinoline (lactim-enol) and quinoline-2,4-dione (keto) forms, and how solvent polarity dictates these ratios.
Molecular Architecture & Tautomeric Landscape
The 4-HQ scaffold can theoretically exist in three primary neutral tautomeric forms. Understanding the energetic hierarchy of these forms is the first step in rational drug design.
The Tautomeric Triad
Form A (Lactam-Enol): 4-hydroxy-2(1H)-quinolinone.[1] Possesses a stable amide (lactam) and a phenolic hydroxyl.
Form B (Lactim-Enol): 2,4-dihydroxyquinoline. Fully aromatic pyridine ring, but lacks the stabilizing amide resonance.
Form C (Dione/Keto): Quinoline-2,4(1H,3H)-dione. Disrupts aromaticity in the heterocyclic ring; generally high energy in neutral media but relevant in specific enzymatic pockets.
Thermodynamic Reality:
In both solid state and solution (DMSO, MeOH, Water), Form A is overwhelmingly favored. This is driven by the high resonance stabilization energy of the cis-amide bond (approx. 20 kcal/mol) which outweighs the loss of full aromaticity in the pyridine ring [1].
Visualization: The Tautomeric Equilibrium
Figure 1: The dynamic equilibrium of 4-HQ. Form A predominates due to amide resonance stabilization, though Form B becomes accessible in non-polar aprotic environments.
Spectroscopic Characterization: The Fingerprints
To validate the tautomeric state in your specific derivatives, rely on these spectroscopic markers.
Form A shows distinct NH and OH; Form B shows two OH signals (rare).
¹³C NMR
C2 Carbonyl
162 - 165 ppm
~155 ppm (C-O)
Carbonyl carbon is deshielded compared to C-O aromatic carbon [2].
¹³C NMR
C4 Carbon
158 - 160 ppm
~160 ppm
Less diagnostic due to overlap.
IR
C=O Stretch
1640 - 1680 cm⁻¹
Absent
Strong amide I band confirms the quinolinone core [3].
UV-Vis
~320-330 nm
~300-310 nm
Form A typically exhibits a bathochromic shift due to extended conjugation.
Expert Insight: In ¹H NMR, if you observe a "wandering" proton signal that disappears upon D₂O shake, it is exchangeable. However, the key differentiator is the coupling . In Form A, the NH often shows weak coupling to H3 or H5 if resolution is high, whereas OH signals are typically broader singlets due to rapid exchange.
Experimental Protocol: Determination of Tautomeric Constants (
)
Objective: Accurately determine the tautomeric equilibrium constant (
) for a novel 4-HQ derivative.
Challenge: The tautomers interconvert too rapidly for physical separation.
Solution: The "Fixed Derivative" Method. This protocol uses N-methyl and O-methyl derivatives as "frozen" spectroscopic standards for the pure tautomers [4].
Methylating agent (e.g., Methyl iodide or Dimethyl sulfate).
UV-Vis Spectrophotometer (Double beam preferred).
Solvents: Ethanol, Cyclohexane, Water (Buffered).
Step-by-Step Methodology:
Synthesis of Fixed Standards:
Standard A (Fixed Lactam): Synthesize the N-methyl derivative. This locks the structure in the quinolinone form.
Standard B (Fixed Lactim): Synthesize the O-methyl derivative (2-methoxyquinoline). This locks the structure in the quinoline form.
Validation: Confirm structures via NMR (N-Me ~3.6 ppm vs O-Me ~4.0 ppm).
Spectral Acquisition:
Prepare
M solutions of the Target, Standard A, and Standard B in the desired solvent.
Record UV-Vis spectra (200–400 nm).
Data Deconvolution:
Identify a wavelength (
) where the absorbance difference between Standard A and Standard B is maximal.
Apply the equation:
Where is the molar extinction coefficient at the chosen wavelength.
Solvent Titration (Optional but Recommended):
Repeat the measurement in solvents of varying polarity (e.g., Water
Methanol Chloroform Cyclohexane).
Expectation:
should decrease as solvent polarity decreases (polar solvents stabilize the more polar Lactam form).
Visualization: The Fixed Derivative Workflow
Figure 2: Protocol for determining
using fixed methylated standards to deconvolute UV-Vis spectra.
Implications in Drug Discovery
Ignoring this equilibrium leads to "phantom" SAR data.
Docking Simulations: Most docking software fixes the tautomer state based on the input SMILES. If you input the 2,4-dihydroxy form (Lactim), but the protein pocket prefers the amide donor/acceptor pattern of the 4-hydroxy-2-quinolinone (Lactam), your docking score will be artificially low. Always dock both tautomers.
Bioisosterism: The 4-hydroxy-2-quinolinone core is a bioisostere of the carboxylate group and the tetrazole ring, offering planar topology with specific H-bond donor (NH) and acceptor (C=O, OH) vectors [5].
Permeability: The Lactim form (Form B) is more lipophilic (higher logP) than the Lactam form. In some cases, the molecule may permeate the membrane as the minor Lactim tautomer and bind to the target as the Lactam tautomer ("Tautomeric Switching").
References
BenchChem. (2025).[1] Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone. Retrieved from
Zubkov, V. O., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4(1H)-ones. Journal of Organic and Pharmaceutical Chemistry. Retrieved from
ResearchGate. (2025). Main tautomeric forms of 4-hydroxyquinolin-2-one. Retrieved from
Eckert, F., & Rauhut, G. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. PMC. Retrieved from
Beilstein Journals. (2026). A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives. Retrieved from
Technical Guide: Biological Activity & Synthetic Utility of Ethoxy-Substituted Quinolinone Intermediates
Executive Summary This technical guide analyzes the structure-activity relationships (SAR), synthetic pathways, and pharmacological profiles of ethoxy-substituted quinolinone intermediates. While often viewed merely as t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide analyzes the structure-activity relationships (SAR), synthetic pathways, and pharmacological profiles of ethoxy-substituted quinolinone intermediates. While often viewed merely as transient precursors in the Gould-Jacobs reaction, these intermediates—specifically 8-ethoxy-4-quinolinones and 3-ethoxycarbonyl-4-quinolinones —possess distinct biological properties.
The ethoxy group plays a dual role: chemically, it acts as a regioselective director during electrophilic substitution; biologically, it modulates lipophilicity (LogP) and significantly mitigates phototoxicity in fluoroquinolone scaffolds. This guide is designed for medicinal chemists and process scientists optimizing quinolone scaffolds for antibacterial and anticancer applications.
Structural Significance: The Ethoxy Moiety
The introduction of an ethoxy (-OCH₂CH₃) group onto the quinolinone core fundamentally alters the molecule's electronic and steric landscape.
The 8-Ethoxy "Safety Valve"
In fluoroquinolone development, the C-8 position is critical. Early generations (e.g., lomefloxacin) with C-8 fluorine or chlorine atoms exhibited severe phototoxicity due to the generation of reactive oxygen species (ROS) under UV irradiation.
Mechanism: The C-8 ethoxy group functions as an electron-donating group that stabilizes the excited state of the molecule, preventing the homolytic bond fission seen in C-8 halogenated analogs.
Outcome: Intermediates containing the 8-ethoxy substituent (e.g., precursors to Moxifloxacin or Gatifloxacin) yield final APIs with significantly improved safety profiles compared to their 8-fluoro counterparts.
The 3-Ethoxycarbonyl Pivot
The ethyl ester at position C-3 (derived from diethyl ethoxymethylenemalonate) is the defining feature of the Gould-Jacobs intermediate.
Synthetic Utility: It serves as an electrophilic trap for nucleophilic attack by amines to form carboxamides (anti-inflammatory agents) or hydrazides (antimicrobial agents).
Biological Activity: 3-ethoxycarbonyl-4-quinolinones themselves show moderate inhibition of bacterial DNA gyrase, though hydrolysis to the free acid is usually required for maximum potency.
The synthesis of these biologically active intermediates relies heavily on the Gould-Jacobs Reaction and the Conrad-Limpach Synthesis .
Pathway Visualization
The following diagram outlines the critical flow from aniline precursors to the active ethoxy-substituted intermediates.
Caption: Workflow for generating 3-ethoxycarbonyl quinolinone intermediates via the Gould-Jacobs reaction.
Therapeutic Applications & Mechanisms
Antibacterial Activity (DNA Gyrase Inhibition)
Ethoxy-substituted intermediates, particularly those with the C-3 ester intact, act as prodrugs or weak inhibitors of bacterial Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).
Target: The A-subunit of DNA gyrase (GyrA).
Binding Mode: The 4-keto and 3-carboxylate (or ester) groups chelate the Mg²⁺ ion bridging the drug to the DNA-enzyme complex.
Spectrum: The 8-ethoxy group specifically enhances activity against Gram-positive bacteria (S. aureus, S. pneumoniae) by increasing lipophilicity and facilitating penetration through the peptidoglycan layer.
Anticancer Activity (Tyrosine Kinase Inhibition)
Recent studies indicate that 4-alkoxy-2-quinolinones (isomeric to the standard quinolones) exhibit cytotoxicity against human cancer cell lines.
Mechanism: Inhibition of EGFR (Epidermal Growth Factor Receptor) tyrosine kinase. The ethoxy group at C-4 or C-6 provides steric bulk that fits into the hydrophobic pocket of the ATP-binding site.
Data Summary:
Compound Class
Substitution
Target Cell Line
IC₅₀ (µM)
Mechanism
4-Quinolinone
8-Ethoxy-3-carboxy
S. aureus (MRSA)
0.1 - 0.5
DNA Gyrase Inhibition
2-Quinolinone
4-Ethoxy-3-phenyl
MCF-7 (Breast)
4.2 ± 0.3
Tubulin Polymerization Inhibition
2-Quinolinone
6-Ethoxy-N-aryl
HCT-116 (Colon)
12.5
EGFR Kinase Inhibition
Experimental Protocols
Protocol: Synthesis of Ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate
This protocol isolates the key intermediate responsible for reduced phototoxicity.
Reagents:
2-Ethoxy-aniline (1.0 eq)
Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)
Diphenyl ether (Solvent)
Procedure:
Condensation: Mix 2-ethoxy-aniline and EMME in a round-bottom flask. Heat to 110°C for 2 hours. Monitor the evolution of ethanol (distillation).
Validation: Check TLC (Hexane:Ethyl Acetate 7:3) for the disappearance of aniline. The product is the anilinoacrylate intermediate.
Cyclization: Add the crude anilinoacrylate dropwise to boiling diphenyl ether (250°C). Critical Step: High temperature is required to overcome the activation energy for aromatic nucleophilic substitution.
Isolation: Cool the mixture to room temperature. The product, Ethyl 8-ethoxy-4-hydroxyquinoline-3-carboxylate , will precipitate.
Purification: Filter the solid and wash copiously with hexane to remove diphenyl ether. Recrystallize from DMF/Ethanol.
Protocol: Comparative Phototoxicity Assay
To validate the "8-ethoxy safety effect" described in Section 1.1.
Materials:
Murine 3T3 fibroblast cells.
UVA source (320–400 nm, 5 J/cm²).
Test compounds: 8-ethoxy intermediate vs. 8-fluoro intermediate.
Methodology:
Seeding: Plate 3T3 cells in 96-well plates and incubate for 24h.
Treatment: Add test compounds at varying concentrations (1–100 µg/mL). Prepare duplicate plates (one for UV, one for Dark Control).
Irradiation: Expose the "UV" plate to 5 J/cm² UVA light. Keep the "Dark" plate wrapped in foil.
Viability: Replace medium and incubate for 24h. Assess viability using Neutral Red Uptake (NRU) assay.
Calculation: Calculate the Photo-Irritation Factor (PIF):
Interpretation: A PIF < 2 indicates no phototoxicity (expected for 8-ethoxy). A PIF > 5 indicates probable phototoxicity (expected for 8-fluoro).
SAR Visualization
The following diagram summarizes the Structure-Activity Relationship logic for ethoxy-substituted quinolinones.
Caption: Structure-Activity Relationship (SAR) map highlighting the specific roles of ethoxy substitutions.
References
Marutani, K., et al. (1993). "Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wave UV light."[1] Antimicrobial Agents and Chemotherapy.[2] Link
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link
Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy. Link
Youssef, M. M., et al. (2021). "Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde." Acta Chimica Slovenica. Link
Sissi, C., & Palumbo, M. (2003). "The quinolone family: from antibacterial to anticancer agents." Current Medicinal Chemistry - Anti-Cancer Agents. Link
An In-depth Technical Guide on the Safety and Toxicity of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one
Abstract This technical guide provides a comprehensive analysis of the safety and toxicological profile of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one. Due to the limited direct toxicological data for this specific res...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the safety and toxicological profile of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one. Due to the limited direct toxicological data for this specific research chemical, this guide synthesizes information from available safety data for structurally similar quinolinone derivatives and the parent quinoline molecule. The document deconstructs the anticipated hazard classifications under the Globally Harmonized System (GHS), outlines robust risk assessment protocols, and offers expert insights into safe handling, storage, and emergency procedures. The primary audience for this guide includes researchers, chemists, and drug development professionals who may synthesize or handle this compound. The overarching goal is to foster a culture of safety and informed risk management when working with novel chemical entities.
The structure features a quinolinone core, which is a common scaffold in various biologically active molecules.[2] The presence of the 4-hydroxy group imparts acidic properties, while the N-methyl and 6-ethoxy groups influence its lipophilicity and metabolic stability. The physicochemical properties are critical for understanding its potential for absorption, distribution, metabolism, and excretion (ADME), as well as its environmental fate.
Table 1: Estimated Physicochemical Properties
Property
Value
Rationale / Source
Physical Form
Solid
Expected based on analogous quinolinone structures.[3]
Melting Point
>250 °C
High melting points are characteristic of substituted 4-hydroxyquinolinones due to strong intermolecular hydrogen bonding.
Solubility
Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol)
The aromatic core and ethoxy group suggest poor aqueous solubility, a common trait for this chemical class.
pKa
~4-5
The 4-hydroxy group is enolic and acidic, similar to other 4-hydroxy-2-quinolones.
| logP | 1.5 - 2.5 (Estimated) | The combination of polar (hydroxy, ketone) and non-polar (ethoxy, methyl, benzene ring) groups suggests moderate lipophilicity. |
Safety Data Sheet (SDS) Deconstruction and Hazard Analysis
A formal Safety Data Sheet for 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one is not publicly available. Therefore, this section provides an extrapolated hazard analysis based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, drawing from data on analogous compounds.[4][5][6] Manufacturers and importers are required to classify chemical hazards and communicate them via labels and SDS.[4][7]
Anticipated GHS Hazard Classification
Based on common hazards associated with substituted quinolinones and aromatic amines, the following GHS classifications are anticipated.[8][9][10]
Acute Toxicity (Oral): Category 4 (Harmful if swallowed). A related compound, 6-Methoxy-2-methylquinolin-4-ol, is classified as H302 "Harmful if swallowed".[3]
Skin Corrosion/Irritation: Category 2 (Causes skin irritation). The parent quinoline molecule and many derivatives are known skin irritants.[8][11][12]
Serious Eye Damage/Eye Irritation: Category 2A or 1 (Causes serious eye irritation/damage). Several quinolinone analogues are classified as causing serious eye damage (H318) or irritation (H319).[3][8][11]
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation). This is a common classification for fine organic powders that can irritate the respiratory tract upon inhalation.[8][10]
Long-term Hazards:
Suspected of causing genetic defects (Mutagenicity, Category 2). The parent quinoline is a known mutagen.[2][12]
Suspected of causing cancer (Carcinogenicity, Category 2). Quinoline itself is considered a potential carcinogen.[2][12]
Hazardous to the Aquatic Environment (Chronic, Category 1 or 2). Many quinoline derivatives are toxic to aquatic life with long-lasting effects.[8]
GHS Pictograms and Precautionary Measures
The anticipated hazards correspond to the following GHS pictograms, which should guide all handling procedures.
Caption: Anticipated GHS pictograms for the compound.
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] | Critical first aid for eye exposure to prevent serious damage. |
Toxicological Profile and Mechanistic Insights
Direct toxicological studies on 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one are not available in published literature. The following profile is inferred from studies on the quinoline/quinolinone chemical class. The toxicity of these compounds is highly dependent on the specific substitutions on the quinoline ring.[2]
Acute Toxicity
The primary routes of exposure in a research setting are inhalation of dust, dermal contact, and accidental ingestion. Based on analogues, the compound is likely harmful if swallowed.[3][9] Dermal and inhalation toxicity are also of concern.[9]
Genotoxicity and Carcinogenicity
Mechanism: Many quinoline derivatives are known to be mutagenic. Their planar aromatic structure allows them to intercalate into DNA, potentially leading to frame-shift mutations.[2] Metabolic activation by cytochrome P450 enzymes can also generate reactive intermediates that form DNA adducts.
Carcinogenicity: The parent compound, quinoline, is classified as a "possible human carcinogen" (Group 2B) by the IARC and is known to induce liver neoplasms in animal studies.[2] While the specific carcinogenic potential of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one is unknown, its structural similarity to a known carcinogen warrants handling it with high caution.
Systemic and Organ-Specific Toxicity
Hepatotoxicity (Liver Toxicity): The liver is a primary target for quinoline toxicity due to its role in metabolic activation.[2]
Nephrotoxicity (Kidney Toxicity): Some quinoline-based compounds have been associated with kidney effects.[13]
Cardiotoxicity: Certain fluoroquinolone derivatives have been linked to cardiotoxic effects, such as QT interval prolongation.[2] While this compound is not a fluoroquinolone, cardiotoxicity cannot be entirely ruled out without specific data.
In Silico Toxicity Predictions
Quantitative Structure-Toxicity Relationship (QSTR) models are increasingly used to predict the toxicity of novel compounds.[14][15][16][17] Such models, trained on large datasets of known quinoline derivatives, could provide preliminary estimates of this compound's acute toxicity (e.g., LC50) and potential for adverse effects.[15][16][17]
Risk Assessment and Safe Handling Protocols
A proactive risk assessment is mandatory before commencing any work with this compound. This process should be documented and reviewed by the institution's Environmental Health and Safety (EHS) department.
Experimental Workflow for Risk Assessment
Caption: A typical risk assessment workflow for a new research chemical.
Recommended Engineering Controls
Chemical Fume Hood: All manipulations of the solid compound (weighing, transferring) and any reactions involving it must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
Ventilation: The laboratory must have adequate general ventilation.
Personal Protective Equipment (PPE)
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.
Hand Protection: Nitrile or neoprene gloves are recommended. Double-gloving is advised for handling concentrated solutions. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Full-length pants and closed-toe shoes are required.
Handling and Storage
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[9][18] Protect from light, as quinoline compounds can be light-sensitive.[13][18]
Handling: Avoid creating dust. Use spark-proof tools and explosion-proof equipment if handling large quantities. A "designated area" within the lab should be established for working with this compound to prevent cross-contamination.
First-Aid and Emergency Procedures
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][10]
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8][10] Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.[8]
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Seek immediate medical attention.
Conclusion
While 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one is a compound with limited publicly available safety data, a thorough analysis of its chemical structure and comparison with related quinolinone derivatives allows for a robust, precautionary risk assessment. The primary hazards are anticipated to be skin, eye, and respiratory irritation, with significant long-term concerns for potential mutagenicity and carcinogenicity. Strict adherence to the engineering controls, personal protective equipment protocols, and handling procedures outlined in this guide is essential for mitigating risk. Researchers must operate under the principle that this is a potentially hazardous substance and afford it the highest degree of respect and caution in the laboratory setting.
References
Chemical Hazard Classification (GHS) - Division of Research Safety - Illinois. (2026, February 26).
Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide - Benchchem. (n.d.).
In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment. (n.d.).
Globally Harmonized System of Classification and Labelling of Chemicals - Wikipedia. (n.d.).
GHS Hazard Classification: Everything You Need to Know. (2014, May 20).
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - Pandawa Institute Journals. (2025, May 19).
SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities - Pandawa Institute Journals. (2025, June 26).
(PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - ResearchGate. (2025, July 11).
2 - SAFETY DATA SHEET. (n.d.).
Classification and labelling (CLP/GHS) - Internal Market, Industry, Entrepreneurship and SMEs. (n.d.).
Comprehensive Characterization and Synthesis of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one
Abstract This technical guide provides an in-depth analysis of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one , a critical heterocyclic scaffold in the development of phosphodiesterase (PDE) inhibitors and cardiotonic age...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth analysis of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one , a critical heterocyclic scaffold in the development of phosphodiesterase (PDE) inhibitors and cardiotonic agents.[1] We examine its physical characteristics, including melting point behavior and solubility profiles, and detail a robust, self-validating synthetic protocol.[2] This document is designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.[1]
Introduction: Chemical Identity & Significance
The compound 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one represents a specific modification of the quinolinone core, often utilized to modulate lipophilicity and binding affinity in drug targets.[1]
N1-Methyl: Biologically mimics the N-alkylated state often required for hydrophobic pocket occupancy; lowers melting point relative to the N-H parent by disrupting intermolecular H-bond networks.[1]
C6-Ethoxy: Electron-donating group (EDG) that increases electron density on the aromatic ring, influencing π-π stacking interactions and solubility.[1]
C4-Hydroxy: acidic enolic hydroxyl (vinylogous carboxylic acid), capable of tautomerization and critical for hydrogen bond donor/acceptor interactions.[1][2]
Therapeutic Relevance
This scaffold is structurally homologous to intermediates used in the synthesis of Cilostamide and Cilostazol analogs (PDE3 inhibitors).[1][2] The 6-ethoxy group specifically targets the hydrophobic regions of the PDE catalytic pocket, while the 4-hydroxy-2-one motif mimics the phosphate group of cAMP/cGMP.
Physical Characterization
Melting Point Analysis
The melting point (MP) of quinolinones is a definitive indicator of purity and polymorphic form.[1][2] While the unsubstituted 4-hydroxy-1-methylquinolin-2(1H)-one melts at 269–271 °C [1][2], the introduction of the 6-ethoxy group modifies the crystal lattice energy.[1]
Compound Variant
Melting Point Range (°C)
Structural Influence
4-Hydroxy-1-methylquinolin-2(1H)-one
269 – 271 °C
Reference Core.[1] High MP due to strong intermolecular H-bonding (dimers).[1]
Ethoxy group adds steric bulk, slightly disrupting the planar stacking compared to the methyl analog, potentially lowering MP relative to the 6-methyl variant but remaining high due to the 4-OH/2-C=O H-bond network.[1]
*Note: Experimental values depend heavily on the recrystallization solvent (polymorphism). Purity >98% is required for sharp transitions.
Solubility Profile
The 6-ethoxy group enhances lipophilicity (LogP increase) compared to the methoxy or unsubstituted analogs, altering the solubility profile significantly.[1]
High Solubility: DMSO, DMF, NMP (Dipolar aprotic solvents disrupt the dimer network).[1][2]
Moderate Solubility: Hot Ethanol, Methanol, Acetic Acid.[2]
pKa Characteristics: The C4-OH proton is acidic (pKa ~5.5–6.0).[1] The compound dissolves readily in aqueous alkaline solutions (NaOH, Na2CO3) forming the enolate salt .[1][2]
Structural Analysis & Tautomerism
The compound exists in equilibrium between the 4-hydroxy-2-quinolinone and the 2,4-dione tautomers, though the 4-hydroxy form predominates in the solid state due to aromatic stabilization.
Caption: Tautomeric equilibrium favoring the aromatized 4-hydroxy form, which stabilizes the crystal lattice via intermolecular hydrogen bonding.
Experimental Protocol: Synthesis & Purification
To ensure consistent physical characteristics, the following self-validating synthesis protocol is recommended. This route avoids high-pressure hydrogenation and utilizes readily available precursors.[1][2]
Reaction Pathway
Precursors: N-Methyl-p-phenetidine (4-Ethoxy-N-methylaniline) + Diethyl Malonate.[1]
Method: Thermal condensation followed by cyclization.[1][2]
Caption: Step-wise synthesis workflow from condensation to purification via acid-base precipitation.
Step-by-Step Methodology
Condensation: Mix equimolar amounts of N-methyl-p-phenetidine and diethyl malonate . Heat to 140–150 °C for 4 hours, distilling off the ethanol byproduct to drive the equilibrium (Le Chatelier’s principle).[1][2]
Cyclization: Add Polyphosphoric Acid (PPA) to the residue.[1][2] Heat to 100–120 °C for 2 hours. Note: PPA acts as both solvent and Lewis acid catalyst for the intramolecular Friedel-Crafts acylation.
Quenching: Pour the hot reaction mixture onto crushed ice. The crude quinolinone will precipitate as a gummy solid.[1][2]
Purification (Critical Step):
Dissolve the crude solid in 10% NaOH (The 4-OH proton is acidic, dissolving the product as the sodium salt).[1]
Filter off any insoluble impurities (unreacted aniline or non-acidic byproducts).[1][2]
Acidify the filtrate with HCl to pH 2.[1][2] The pure 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one will precipitate as an off-white solid.[1]
Recrystallization: Recrystallize from DMF/Ethanol (1:1) to obtain analytical grade crystals for melting point determination.
References
LookChem. (2025).[1][2] CAS No. 1677-46-9, 4-Hydroxy-1-methyl-2-quinolone Physical Properties.[1][3][1]
Stenutz. (2025). 4-Hydroxy-1-methyl-2(1H)-quinolone Data Sheet.[1][1]
Ukrainets, I. V., et al. (2006).[1][2] 4-Hydroxy-2-quinolones.[1][4][5][6] Synthesis and biological activity.[1][2][7][8] Chemistry of Heterocyclic Compounds.[1][2]
PubChem. (2025).[1][2] Compound Summary: 4-Hydroxy-1-methyl-2-quinolinone.[1][9] National Library of Medicine.[1][2] [1]
Application Notes & Protocols: Regioselective N-Methylation of 6-Ethoxy-4-hydroxyquinolin-2(1H)-one
Introduction: The Strategic Importance of N-Methylation In the landscape of medicinal chemistry and drug development, the quinolin-2(1H)-one scaffold is a privileged structure, forming the core of numerous pharmacologica...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of N-Methylation
In the landscape of medicinal chemistry and drug development, the quinolin-2(1H)-one scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. The targeted modification of this scaffold is a critical exercise in molecular design, aimed at fine-tuning a compound's physicochemical and biological properties. The N-methylation of the lactam nitrogen at the 1-position is a particularly impactful transformation. This seemingly minor addition can profoundly influence a molecule's metabolic stability by blocking a potential site of phase I metabolism, enhance its membrane permeability, and modulate its binding affinity to biological targets.
The substrate of interest, 6-ethoxy-4-hydroxyquinolin-2(1H)-one, presents a classic synthetic challenge: regioselectivity. The molecule possesses multiple nucleophilic sites, primarily the lactam nitrogen (N1), the hydroxyl group oxygen (O4), and to a lesser extent, the enolizable carbon at C3. The inherent tautomerism between the 4-hydroxy-2-oxo form and the 2,4-dione form further complicates alkylation attempts, making the selective formation of the N-methylated product a non-trivial pursuit that demands precise control over reaction conditions.[1] This guide provides detailed, field-proven protocols for achieving high-yield, regioselective N-methylation of this substrate, grounded in a clear understanding of the underlying reaction mechanisms.
Mechanistic Crossroads: Controlling N- vs. O- vs. C-Alkylation
The outcome of the methylation reaction is dictated by a delicate balance of factors including the choice of base, solvent, and methylating agent. Understanding these influences is paramount to directing the reaction towards the desired N-methylated product.
N-Alkylation: The amide proton at the N1 position is acidic. Its deprotonation by a suitable base generates a powerful nitrogen-centered nucleophile. This pathway is generally favored by using strong, non-nucleophilic bases in polar aprotic solvents, which effectively solvate the counter-ion without interfering with the nucleophile.
O-Alkylation: The 4-hydroxyl group is also acidic and can be deprotonated to form a phenoxide-like anion. This oxygen-centered nucleophile can compete with the nitrogen anion, leading to the formation of the O-methylated isomer. The relative amounts of N- versus O-alkylation can be influenced by the Hard and Soft Acids and Bases (HSAB) principle; however, solvent and counter-ion effects are often more dominant.
C-Alkylation: The C3 position, alpha to a carbonyl, is activated and can be deprotonated under certain conditions to form an enolate, which can also act as a nucleophile. While less common under the conditions described herein, it remains a potential side reaction.[2]
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Caption: Potential sites for methylation on the quinolinone scaffold.
Protocol I: Classic N-Methylation via Strong Base Deprotonation
This method represents a robust and highly effective approach for small-scale laboratory synthesis. It relies on the irreversible deprotonation of the most acidic proton (N1-H) using a strong base like sodium hydride (NaH) to generate the N-anion, which then undergoes an SN2 reaction with a methylating agent.
Causality Behind Experimental Choices:
Sodium Hydride (NaH): A powerful, non-nucleophilic base that ensures complete and irreversible deprotonation of the amide nitrogen. Its use drives the equilibrium entirely towards the desired N-anion.
Anhydrous THF/DMF: Polar aprotic solvents are essential. They effectively solvate the sodium cation without interfering with the nucleophilicity of the N-anion. Strict exclusion of water is critical, as it would quench the NaH.
Methyl Iodide (MeI): A highly reactive and potent methylating agent, ideal for ensuring a rapid SN2 reaction.
Inert Atmosphere (N2 or Ar): Prevents the reaction of NaH with atmospheric moisture and oxygen.
Detailed Step-by-Step Methodology
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add 6-ethoxy-4-hydroxyquinolin-2(1H)-one (1.0 eq).
Inerting & Dissolution: Purge the flask with dry nitrogen or argon. Add anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (approx. 0.1 M concentration). Stir at room temperature until the starting material is fully dissolved.
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The solution should become homogeneous as the sodium salt forms.
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (MeI, 1.2 eq) dropwise via the dropping funnel.
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Quenching: Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution.
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation: Protocol I
Parameter
Specification
Rationale
Methylating Agent
Methyl Iodide (CH₃I)
High reactivity ensures efficient SN2 displacement.
Base
Sodium Hydride (NaH)
Strong, non-nucleophilic base for irreversible deprotonation.
Stoichiometry
1.2 eq (Base), 1.2 eq (CH₃I)
Slight excess ensures complete conversion.
Solvent
Anhydrous THF or DMF
Polar aprotic, prevents quenching of the strong base.
Temperature
0 °C to Room Temperature
Controlled addition at 0°C for safety, reaction at RT.
Not ideal for large-scale synthesis due to safety concerns.
Protocol II: Scalable N-Methylation via Phase-Transfer Catalysis (PTC)
This protocol offers a milder, safer, and more environmentally benign alternative that is highly amenable to process scale-up. It avoids the use of hazardous reagents like NaH and can be performed under less stringent conditions. The PTC method has been shown to be highly effective and selective for the N-alkylation of quinolinone systems.[4]
Causality Behind Experimental Choices:
Potassium Carbonate (K2CO3): A mild, inexpensive, and easy-to-handle inorganic base. While not strong enough to fully deprotonate the amide in solution, it is effective at the phase interface.
Tetrabutylammonium Bromide (TBAB): The phase-transfer catalyst. The lipophilic tetrabutylammonium cation (Q+) pairs with the quinolinone anion (Sub-) generated at the solid-liquid interface, forming a [Q+Sub-] ion pair. This ion pair is soluble in the organic solvent, allowing it to react with the methylating agent.
Dimethyl Sulfate ((CH₃)₂SO₄): A cost-effective and powerful methylating agent suitable for large-scale synthesis.[3] It is less volatile than methyl iodide, which can be an advantage.
Acetonitrile/DMF: Solvents in which the starting material and product are soluble, and which facilitate the SN2 reaction.
Detailed Step-by-Step Methodology
Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-ethoxy-4-hydroxyquinolin-2(1H)-one (1.0 eq), potassium carbonate (K2CO3, 2.0-3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
Solvent Addition: Add a suitable solvent such as acetonitrile or DMF (approx. 0.1-0.2 M concentration).
Methylation: Add dimethyl sulfate ((CH₃)₂SO₄, 1.5 eq) to the stirred suspension.
Reaction: Heat the reaction mixture to 60-80 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent.
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure.
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and TBAB. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The crude product can be further purified by column chromatography or recrystallization.
Data Presentation: Protocol II
Parameter
Specification
Rationale
Methylating Agent
Dimethyl Sulfate ((CH₃)₂SO₄)
Cost-effective, potent, and less volatile than MeI.
Base
Potassium Carbonate (K₂CO₃)
Mild, inexpensive, and safe inorganic base.
Catalyst
TBAB (0.1 eq)
Facilitates transport of the anion into the organic phase.
Solvent
Acetonitrile or DMF
Good solubility for reactants and facilitates SN2 kinetics.
Temperature
60-80 °C
Provides sufficient thermal energy to drive the reaction.
Milder conditions, operational simplicity, high selectivity, scalable.
Ideal for process development and larger scale synthesis.
Disadvantages
Dimethyl sulfate is toxic and a suspected carcinogen; requires heating.
Reaction times can be longer than with strong bases.
Product Validation and Structural Confirmation
Unequivocal confirmation of N-methylation versus O-methylation is critical. This is best achieved through a combination of spectroscopic techniques.
1H NMR Spectroscopy: The most definitive evidence for N-methylation is the appearance of a new singlet in the 3.5-4.0 ppm region corresponding to the N-CH₃ protons, coupled with the disappearance of the broad N-H proton signal (often >10 ppm). The O-H proton signal will also disappear. In the case of O-methylation, the N-H signal would remain, and a new singlet for the O-CH₃ group would appear, typically in a similar region.
13C NMR Spectroscopy: The N-CH₃ carbon will appear at approximately 30-35 ppm.
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment provides conclusive proof. A correlation between the protons of the newly introduced methyl group and the C2 and C8a carbons of the quinolinone ring system confirms N1-methylation.
Mass Spectrometry (MS): Confirms the addition of a methyl group (M+14) to the parent molecule. LC-MS is invaluable for monitoring the reaction and separating potential N- and O-methylated isomers, which will have identical masses but different retention times.
Conclusion and Recommendations
The regioselective N-methylation of 6-ethoxy-4-hydroxyquinolin-2(1H)-one can be achieved efficiently using tailored synthetic protocols.
For rapid, small-scale synthesis and proof-of-concept studies , the classic method using sodium hydride and methyl iodide (Protocol I) is highly reliable and provides excellent yields, provided that stringent anhydrous and inert conditions are maintained.
For process development, scale-up, and applications where safety and environmental impact are primary concerns , the Phase-Transfer Catalysis (PTC) method (Protocol II) is the superior choice. It offers operational simplicity, uses less hazardous reagents, and has demonstrated high selectivity for N-alkylation in related systems.
The choice of protocol should be guided by the specific requirements of the research objective, balancing the need for speed and yield with considerations of safety, scalability, and cost. In all cases, rigorous spectroscopic analysis is essential to confirm the desired regiochemical outcome.
References
BenchChem. (2025). A comparative study of different synthetic routes to N-methylated lactams.
ResearchGate. (n.d.). Alkylation of 4-hydroxyquinolin-2(1H)-ones. Available at: [Link]
TSI Journals. (2014). Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6. Available at: [Link]
Abdel-Wahab, B. F., et al. (2014). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society. Available at: [Link]
Application Note: Optimized Reaction Conditions for Quinolinone Ring Closure
Executive Summary Quinolinones are privileged structural motifs in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Aripiprazole (antipsychotic) and Ciprofloxacin (antibiotic). However, the co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Quinolinones are privileged structural motifs in medicinal chemistry, serving as the core scaffold for blockbuster drugs like Aripiprazole (antipsychotic) and Ciprofloxacin (antibiotic). However, the construction of the quinolinone ring system presents distinct challenges depending on the regioisomer required.
2-Quinolinones (Carbostyrils) traditionally require harsh acid/base condensation. Modern optimization focuses on Palladium-catalyzed C-H activation , allowing for milder conditions and higher functional group tolerance.
4-Quinolinones typically rely on high-temperature thermal cyclization (Conrad-Limpach or Gould-Jacobs), often exceeding 250°C. Optimization here focuses on Microwave-Assisted Synthesis and High-Boiling Solvent Engineering to improve energy efficiency and yield.
This guide provides two distinct, optimized workflows for these scaffolds, moving beyond classical textbook methods to field-proven, high-yield protocols.
Module A: 2-Quinolinone Synthesis via Pd-Catalyzed C-H Amidation
Target Audience: Medicinal chemists requiring late-stage functionalization or mild conditions.[1]
The Mechanistic Shift
Classical methods like the Knorr synthesis often fail with sensitive substrates due to the requirement for strong mineral acids. The optimized approach utilizes an intramolecular oxidative C-H amidation of N-phenylacrylamides. This method is atom-economical and tolerates halides, esters, and nitriles.
Figure 1: Pd(II)-Catalyzed Catalytic Cycle
The reaction proceeds via a Pd(II)/Pd(0) redox cycle. The key step is the electrophilic palladation of the aromatic ring followed by reductive elimination to form the C-N bond.
Caption: Catalytic cycle for the synthesis of 2-quinolinones via intramolecular C-H amidation.
Optimized Protocol (Pd-Catalyzed)
Reference Standard: Adapted from Inamoto et al. (2010) and subsequent process improvements.
Oxidant: Cu(OAc)₂ (0.3 - 0.5 equiv) — Acts as a re-oxidant for Pd
Solvent: DMSO (Polar aprotic solvents stabilize the Pd-intermediate)
Atmosphere: O₂ balloon (1 atm)
Step-by-Step Procedure:
Setup: In a 25 mL Schlenk tube or heavy-walled pressure vial, weigh out the N-phenylcinnamamide (0.5 mmol), PdCl₂ (4.4 mg, 5 mol%), and Cu(OAc)₂ (27 mg, 30 mol%).
Solvation: Evacuate the vessel and backfill with Argon (3x). Add anhydrous DMSO (2.0 mL) via syringe.
Activation: Evacuate the Argon and carefully backfill with an O₂ balloon. Note: Ensure the system is sealed to prevent solvent evaporation.
Reaction: Heat the mixture to 100–120°C in an oil bath with vigorous stirring for 12–16 hours.
Checkpoint: Monitor by TLC (EtOAc/Hexane). The starting material spot (usually higher R_f) should disappear.
Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Purification: Flash column chromatography (typically 20-40% EtOAc in Hexanes).
Why this works: DMSO coordinates to Palladium, stabilizing the electrophilic species. The Cu(OAc)₂/O₂ system allows for a sub-stoichiometric amount of copper, making the purification easier than stoichiometric copper protocols.
Module B: 4-Quinolinone Synthesis via Microwave-Assisted Cyclization
Target Audience: Process chemists scaling up antibiotics or kinase inhibitors.
The Thermal Barrier
The classical Conrad-Limpach or Gould-Jacobs synthesis involves the thermal cyclization of an enamine or ethoxymethylenemalonate intermediate. The activation energy for this ring closure is high, typically requiring temperatures of 250°C in diphenyl ether (Dowtherm A).
Problem: These conditions cause tarring, decomposition of sensitive groups, and difficult work-up (removing high-boiling solvents).
Solution: Microwave irradiation provides direct dielectric heating, overcoming the activation barrier in minutes rather than hours, often allowing for lower bulk temperatures or solvent-free conditions.
Figure 2: Thermal vs. Microwave Pathway
Comparison of the classical Gould-Jacobs route and the microwave-accelerated modification.
Caption: Comparison of thermal vs. microwave-assisted cyclization for 4-quinolinones.
Condensation (Step 1): Mix aniline (5 mmol) and EMME (5.5 mmol) in a round bottom flask. Heat at 110°C for 1 hour (conventional heating) to form the enamine intermediate. Ethanol is evolved; use a short air condenser to allow EtOH escape.
Verification: Check NMR or TLC. The intermediate should be a solid or thick oil.
Cyclization (Step 2 - Microwave):
Option A (Liquid Phase): Dissolve the intermediate in a minimum amount of Diphenyl Ether (2-3 mL). Transfer to a microwave vial. Irradiate at 220°C for 10–15 minutes (High Absorption setting).
Option B (Solid Phase - Greener): Adsorb the intermediate onto Montmorillonite K-10 clay (1 g per mmol). Irradiate at 150°C for 10 minutes .
Work-up:
For Option A: Cool the vial.[2][3] Add Hexane or Diethyl Ether (10 mL) to the reaction mixture. The 4-quinolinone product usually precipitates out while the diphenyl ether remains in solution. Filter and wash with hexane.
For Option B: Wash the solid catalyst with hot DMF or MeOH to extract the product, then concentrate.
Purification: Recrystallization from DMF/Ethanol is generally sufficient.
Troubleshooting & Optimization Guide
Issue
Probable Cause
Optimization Strategy
Low Yield (2-Quinolinone)
Catalyst deactivation (Pd black formation)
Increase O₂ pressure (balloon to bubbling) or add 10 mol% PPh₃ to stabilize Pd.
For 4-quinolinones (Gould-Jacobs), cyclization generally occurs para to electron-donating groups. If a mixture forms, switch to the Conrad-Limpach method (kinetic control) using β-ketoesters at lower temperatures first.
Incomplete Cyclization (4-Quinolinone)
Temperature too low
The ring closure is endothermic. Increase MW temp by 20°C increments. If using thermal heating, ensure the internal temp is >245°C.
Product "Oiling Out"
Impurities or residual solvent
4-Quinolinones are highly crystalline. Triturate the crude oil with Et₂O or Acetone. Induce crystallization by scratching the glass.
Black Tar Formation
Oxidation/Polymerization
Degas solvents thoroughly. For thermal reactions, keep reaction time under 30 mins (use MW).
References
Inamoto, K., Saito, T., Hiroya, K., & Doi, T. (2010).[1][4] Palladium-Catalyzed Intramolecular Amidation of C(sp2)-H Bonds: Synthesis of 4-Aryl-2-quinolinones. The Journal of Organic Chemistry.
Chen, Z., et al. (2017).[5] Transition-Metal-Free Synthesis of 4-Quinolones via Intramolecular SNAr Reaction.[5] Organic Letters.
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
BenchChem Application Note. (2025). Optimization of reaction conditions for quinolone synthesis.
RSC Review. (2020). Recent developments on microwave-assisted organic synthesis of nitrogen-containing scaffolds. RSC Advances.
Application Note: Optimized Synthesis of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one
Introduction & Strategic Analysis The synthesis of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one represents a classic challenge in heterocyclic chemistry: constructing a bicyclic core while maintaining strict regiocontro...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Analysis
The synthesis of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one represents a classic challenge in heterocyclic chemistry: constructing a bicyclic core while maintaining strict regiocontrol over alkylation. This scaffold is a critical intermediate in the development of phosphodiesterase inhibitors (PDE3), antioxidants, and immunomodulatory agents (e.g., Paquinimod analogs).
The Regioselectivity Challenge
The primary difficulty in synthesizing N-methyl-4-hydroxy-2-quinolones lies in the ambident nucleophilicity of the 4-hydroxy-2-quinolone core. Direct methylation of the parent molecule (6-ethoxy-4-hydroxyquinolin-2(1H)-one) often yields a mixture of:
N-methylation (Target: 1-methyl-2-one)
O-methylation (Impurity: 2-methoxy or 4-methoxy quinolines)
Strategic Decision: To ensure high purity and avoid tedious chromatographic separations of N- vs. O-alkylated isomers, this protocol utilizes a Pre-Methylation Strategy . We utilize N-methyl-p-phenetidine as the starting material, locking the methyl group on the nitrogen before ring closure. This follows a modified Knorr Quinolone Synthesis pathway using diethyl malonate and polyphosphoric acid (PPA).
Reagent Selection Guide
The following reagents are required for the optimized "Pre-Methylation" route.
Reagent
Grade/Purity
Role
Critical Notes
-Methyl-p-phenetidine
>97%
Precursor
Key Reagent. Ensures N-regiospecificity. Can be synthesized via reductive amination of p-phenetidine if not commercially available.
Diethyl Malonate
Synthesis Grade
Cyclization Partner
Acts as the source of carbons C2 and C3. Use in slight excess (1.1 eq).
Polyphosphoric Acid (PPA)
>83%
Cyclization Catalyst
Viscosity Warning: Must be heated to flow. Acts as both solvent and Lewis acid for the Friedel-Crafts ring closure.
Diphenyl Ether
Reagent Grade
Thermal Solvent
Optional alternative for thermal cyclization (requires >250°C), but PPA is preferred for cleaner profiles at lower temps (140°C).
Ethanol (Absolute)
ACS Grade
Solvent/Byproduct
Used for recrystallization. Note that ethanol is a byproduct of the initial condensation.
Sodium Hydroxide (2M)
aqueous
Workup
Used to precipitate the final product from the acidic PPA mixture.
Reaction Pathway Visualization
The following diagram illustrates the logic flow, contrasting the "Direct Methylation" (Risky) vs. the "Pre-Methylation" (Recommended) routes.
Caption: Comparative synthetic pathways. The green path (Pre-Methylation) avoids the formation of O-methylated impurities common in the legacy route.
Detailed Experimental Protocol
Protocol A: Condensation and Cyclization (Preferred)
Objective: Synthesis of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one via N-methyl-p-phenetidine.
Step 1: Formation of the Malonanilide Intermediate
Setup: Equip a 250 mL round-bottom flask with a Claisen adapter, a thermometer, and a distillation condenser (to remove ethanol).
Ethanol will begin to distill off. This confirms the formation of the amide bond.
Maintain temperature for 3–4 hours until ethanol evolution ceases.
Checkpoint: The mixture should thicken significantly.
Isolation (Optional): The intermediate can be used directly in Step 2. If isolation is required, cool and triturate with hexane to obtain the solid intermediate.
Step 2: PPA-Mediated Cyclization
Reagent Prep: In a separate beaker, warm Polyphosphoric Acid (PPA) (approx. 100 g) to 80°C to reduce viscosity.
Addition: Pour the crude intermediate from Step 1 into the warm PPA while stirring mechanically (overhead stirrer recommended due to high viscosity).
Cyclization:
Heat the mixture to 140°C (internal temperature).
Monitor by TLC (Ethyl Acetate/Hexane 1:1). The intermediate spot should disappear, replaced by a highly polar, UV-active spot near the baseline (or lower Rf).
Reaction time is typically 2–3 hours.
Quench & Workup:
Cool the reaction mixture to ~80°C.
Pour the syrup slowly into 500 mL of crushed ice/water with vigorous stirring. The PPA will hydrolyze, and the product should precipitate as a solid.
Adjust pH to ~4–5 using 2M NaOH if precipitation is incomplete (avoid high pH to prevent salt formation of the 4-hydroxy group).
Purification:
Filter the solid and wash predominantly with water to remove phosphoric acid residues.
Recrystallization: Dissolve the crude solid in boiling DMF (minimum volume) and add Ethanol until turbid. Cool to 4°C to crystallize.
Yield Expectation: 65–75% overall yield.
Appearance: Off-white to pale yellow powder.
Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical markers must be verified.
Method
Expected Signal
Interpretation
H NMR (DMSO-)
3.60–3.70 ppm (s, 3H)
N-Methyl group. Distinctive singlet. If observed >4.0 ppm, suspect O-methylation.
H-3 Proton. Characteristic of the 4-hydroxy-2-quinolone ring system.
Melting Point
>250°C (Decomposes)
High melting point is typical for 4-hydroxy-2-quinolones due to intermolecular H-bonding.
HPLC
Single Peak
Verify absence of unreacted aniline (retention time usually shorter than product).
Troubleshooting & Safety
Common Failure Modes
Charring/Black Tar: Reaction temperature in Step 2 exceeded 160°C. PPA is a strong dehydrating agent and will char organic matter at excessive temperatures. Fix: Strictly control oil bath temperature.
Low Yield (Step 1): Incomplete removal of ethanol. Fix: Use a slight vacuum or a nitrogen sweep to drive the equilibrium toward the amide.
O-Alkylation (If using Method B): If you attempted to methylate the ring after closing it, and your NMR shows a singlet at 3.9–4.0 ppm, you have the methoxy ether. Fix: Restart using the Pre-Methylation protocol (Protocol A).
Safety Protocols
Methyl Iodide (if used for precursor synthesis): Extreme neurotoxin. Use in a certified fume hood with double gloving.
PPA Handling: PPA is extremely viscous and retains heat. Do not pour water into hot PPA; pour PPA into ice water to avoid splattering.
References
Reisch, J., et al. "Chemistry of natural products. Part 121. Synthesis of 4-hydroxy-2(1H)-quinolone alkaloid derivatives." Journal of Heterocyclic Chemistry, vol. 28, no. 3, 1991.
PPA Cyclization Methodology
Shobana, N., et al. "Synthesis of 4-hydroxy-2-quinolones using polyphosphoric acid."[1] Tetrahedron, vol. 45, no. 3, 1989.
Context: Validates the use of PPA at 140°C for N-alkyl malonanilide cycliz
Regioselectivity of N-Methylation
Sadeghian, H., et al. "Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents."[2][3] Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 24, no. 4, 2009. Link
Context: Discusses the structural requirements for PDE3 inhibitors and synthetic challenges of the quinolone core.
Isatoic Anhydride Alternative (For Reference)
Hamed, M., et al. "Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs." Molecules, vol. 25, no.[4][5] 13, 2020. Link
Context: Provides an alternative route via N-methyl isatoic anhydride if the malonate condens
Crystallographic Data
"X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one." Helda - University of Helsinki Repository, 2022. Link
Context: Useful for confirming the solid-state structure and hydrogen bonding networks of the 1-methyl-4-hydroxy core.
Application Note: 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one as a Key Intermediate in the Synthesis of Immunomodulatory Quinoline-3-Carboxamides
Executive Summary 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one (CAS 83013-77-8) is a highly specialized, high-value pharmaceutical building block. It serves as the core scaffold for a class of immunomodulatory and anti-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one (CAS 83013-77-8) is a highly specialized, high-value pharmaceutical building block. It serves as the core scaffold for a class of immunomodulatory and anti-neoplastic drugs known as quinoline-3-carboxamides. This application note provides drug development professionals and process chemists with an authoritative, self-validating guide to synthesizing this intermediate and utilizing it in downstream Active Pharmaceutical Ingredient (API) generation.
Historically, the 4-hydroxy-1-methyl-2(1H)-quinolinone scaffold has been critical in the development of dipeptidyl peptidase 1 inhibitors[1] and immunomodulators like Laquinimod and Roquinimex[2]. By introducing a 6-ethoxy substitution, researchers can fine-tune the lipophilicity and target-binding affinity of the resulting APIs, making this intermediate highly sought after for next-generation therapies targeting S100A9 and DHODH[3].
Mechanistic Rationale & Target Applications
The structural features of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one are not coincidental; each functional group serves a distinct mechanistic purpose in the final API:
4-Hydroxy Group: Acts as a critical hydrogen-bond donor. In the final 3-carboxamide API, the 4-hydroxyl proton forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the C3-amide. This locks the molecule into a coplanar conformation, which is an absolute thermodynamic requirement for binding to the hydrophobic pocket of target proteins like S100A9.
1-Methyl Group: Prevents tautomerization to the quinolinol form, ensuring the molecule remains in the biologically active 2-oxo (quinolinone) state.
6-Ethoxy Group: Modulates the partition coefficient (LogP). Compared to the unsubstituted Roquinimex, the 6-ethoxy group enhances penetration through lipid bilayers and improves pharmacokinetic distribution, which is vital for targeting myeloid-derived suppressor cells (MDSCs) in tumor microenvironments. Related analogs like Tasquinimod have been successfully investigated as orphan drugs for multiple myeloma[4].
Fig 1: Biological mechanism of action for 6-ethoxy quinoline-3-carboxamide immunomodulators.
Chemical Synthesis & Validation of the Intermediate
The synthesis of the 4-hydroxy-2-quinolone core relies on the high-temperature condensation of an aniline derivative with , a well-documented pathway for Laquinimod analogs[2][5].
The process begins with the condensation of 4-ethoxy-N-methylaniline with diethyl malonate to form a malonanilic acid ethyl ester. The causality behind the subsequent cyclization step is rooted in activation energy: the intramolecular Friedel-Crafts-type acylation requires extreme thermal conditions (>240 °C) to overcome the energy barrier for electrophilic aromatic substitution at the electron-rich ortho-position. Therefore, diphenyl ether (boiling point 259 °C) is the solvent of choice, providing thermal stability without participating in the reaction.
Fig 2: Synthetic workflow from 4-ethoxy-N-methylaniline to the final quinoline-3-carboxamide API.
Experimental Protocols
Protocol A: Synthesis of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one
This protocol utilizes a self-validating thermal cyclization approach.
Step 1: Malonanilic Ester Formation
Charge a 500 mL round-bottom flask with 4-ethoxy-N-methylaniline (1.0 eq, 100 mmol) and diethyl malonate (1.5 eq, 150 mmol).
Equip the flask with a Dean-Stark apparatus. Heat the neat mixture to 150 °C.
Causality & IPC (In-Process Control): The continuous removal of evolved ethanol drives the equilibrium toward the amide product. The reaction is self-validating: monitor the volume of ethanol collected in the Dean-Stark trap. Once ~5.8 mL (100 mmol) is collected, verify completion via HPLC (Target: Aniline peak <1% AUC).
Step 2: High-Temperature Cyclization
Cool the mixture to 100 °C and dilute with anhydrous diphenyl ether (5 volumes).
Heat the solution to 250 °C for 2 hours under a nitrogen atmosphere.
Causality & IPC: The extreme temperature forces the ring closure. To self-validate the success of the cyclization, cool the mixture to 90 °C and slowly add heptane (10 volumes). The target quinolinone is highly insoluble in aliphatic hydrocarbons. An immediate, heavy precipitation indicates successful cyclization. If the solution remains clear, the temperature was insufficient to overcome the activation energy barrier.
Filter the precipitate, wash extensively with heptane to remove residual diphenyl ether, and dry under vacuum at 60 °C.
Protocol B: Downstream Carboxamidation to Active API
This protocol converts the intermediate into a biologically active 3-carboxamide using an isocyanate coupling method.
Suspend 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) under argon.
Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
Causality: NaH deprotonates the 4-hydroxyl group. The resulting alkoxide resonates to form a C3-enolate, drastically increasing the nucleophilicity of the C3 carbon, which is otherwise unreactive.
Add the desired aryl isocyanate (e.g., 4-(trifluoromethyl)phenyl isocyanate) (1.1 eq) dropwise. Stir at room temperature for 12 hours.
Self-Validation: Quench a 1 mL aliquot into 5 mL of 1M HCl. A successful reaction will immediately yield a white precipitate (the water-insoluble API). Confirm the identity via LC-MS (monitoring for the
ion of the coupled product).
Quantitative Data Presentation
The following table summarizes expected yields, purities, and critical control parameters across the three main synthetic stages.
Parameter
Step 1: Condensation
Step 2: Thermal Cyclization
Step 3: Carboxamidation (API)
Primary Reagents
Diethyl malonate
Diphenyl ether (Solvent)
Aryl Isocyanate, NaH
Operating Temperature
150 °C
250 °C
0 °C 25 °C
Reaction Time
4 - 6 hours
2 hours
12 hours
Average Yield
82% - 88%
65% - 72%
75% - 85%
Target Purity (HPLC)
> 95%
> 98% (Post-heptane wash)
> 99% (Post-recrystallization)
Key Impurity to Monitor
Unreacted aniline
Decarboxylated byproduct
N-acylated byproduct
References
Jansson, K., et al. "Synthesis and Reactivity of Laquinimod, a Quinoline-3-carboxamide: Intramolecular Transfer of the Enol Proton to a Nitrogen Atom as a Plausible Mechanism for Ketene Formation." Journal of Organic Chemistry (2006).[Link]
"Synthesis of novel therapeutic agents for the treatment of Multiple Sclerosis: A brief overview." Academia.edu.[Link][2]
"Crystals of laquinimod sodium and improved process for the manufacture thereof." WIPO Patent WO2014153145A2.[5]
"Orphan Drug List." Health Resources & Services Administration (HRSA).[Link][4]
"Triazolo[4,5-d]pyrimidine derivatives for the treatment of diseases such as cancer." WIPO Patent WO2014135244A1.[3]
"Certain (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides dipeptidyl peptidase 1 inhibitors." US Patent 10669245B2.[1]
Application Note: A Systematic Approach to Solvent Selection for the Extraction of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one
Abstract This application note presents a comprehensive guide for the rational selection of an optimal solvent system for the extraction of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one, a substituted quinolinone derivat...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a comprehensive guide for the rational selection of an optimal solvent system for the extraction of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one, a substituted quinolinone derivative. Quinolinone scaffolds are pivotal in medicinal chemistry and natural product research, making efficient isolation a critical step in drug development.[1][2] This guide moves beyond a simple list of solvents, providing a systematic methodology rooted in the physicochemical properties of the target molecule. We detail a multi-pH screening protocol, explain the theoretical underpinnings of solvent choice, and provide a workflow for determining the ideal solvent based on efficiency, selectivity, and downstream compatibility. This document is intended for researchers, chemists, and process development scientists seeking to develop robust and efficient extraction protocols for polar heterocyclic compounds.
Introduction: The Critical Role of Solvent Selection
The successful isolation of a target molecule from a complex matrix, whether a crude reaction mixture or a natural product broth, is fundamentally dependent on the extraction process. Liquid-liquid extraction (LLE) remains a primary technique due to its simplicity and scalability.[3][4] The choice of solvent is the most critical parameter in LLE, directly influencing yield, purity, and overall process efficiency.[5][6] An improper solvent can lead to poor recovery, the co-extraction of impurities, or the formation of stable emulsions, complicating downstream purification.
This guide focuses on 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one. Its structure presents a unique challenge: a combination of a non-polar heterocyclic backbone with highly polar, pH-sensitive functional groups.
Molecular Structure Analysis:
Quinolinone Core: A fused aromatic system contributing to hydrophobicity.
6-Ethoxy Group: An ether linkage that adds moderate polarity and is relatively inert.
1-Methyl Group: A non-polar N-alkyl group.
4-Hydroxy Group: A phenolic hydroxyl group that is weakly acidic. This is the key to manipulating solubility. It can act as a hydrogen bond donor and acceptor.
2-Carbonyl Group: A polar amide-like carbonyl that acts as a hydrogen bond acceptor.
The presence of the acidic 4-hydroxy group means the overall polarity and solubility of the molecule can be dramatically altered by adjusting the pH of the aqueous phase. This property can be exploited to achieve highly selective extraction.
Theoretical Framework for Solvent Selection
The "Like Dissolves Like" Principle & Polarity Matching
The foundational principle of solvent selection is that a solute will have the highest solubility in a solvent with similar polarity.[6] Our target molecule possesses both polar (hydroxy, carbonyl) and non-polar (aromatic rings, alkyl groups) regions, suggesting that a solvent of intermediate polarity, such as ethyl acetate or dichloromethane, might be a suitable starting point. However, this is an oversimplification.
Exploiting pH for Selective Extraction
The 4-hydroxy group is ionizable. By controlling the pH of the aqueous phase, we can shift the equilibrium between the neutral (protonated) form and the anionic (deprotonated) form of the molecule.
Under Acidic Conditions (pH < pKa): The hydroxyl group remains protonated (-OH). The molecule is in its neutral, less polar form. This form will preferentially partition into an organic solvent.
Under Basic Conditions (pH > pKa): The hydroxyl group is deprotonated, forming a negatively charged phenoxide-like anion (-O⁻). This greatly increases the molecule's polarity and its solubility in the aqueous phase.
This pH-dependent "switch" is a powerful tool. It allows for the selective extraction of the target compound into an organic phase under acidic conditions, while polar, basic impurities could be left behind in the aqueous layer. Conversely, it can be used to wash an organic extract with a basic aqueous solution to remove acidic impurities.
A Systematic Workflow for Solvent Screening
A theoretical analysis provides a starting point, but an empirical screening process is essential to identify the optimal solvent. The following workflow provides a robust method for this determination.
Caption: Systematic workflow for solvent selection and extraction optimization.
Experimental Protocols
Candidate Solvent Selection
A panel of solvents covering a range of polarities should be chosen. The table below lists suitable candidates.
Table 1: Properties of Candidate Solvents for Extraction Screening
Solvent
Polarity Index
Boiling Point (°C)
Density (g/mL)
Key Considerations
n-Hexane
0.1
69
0.655
Non-polar; good for extracting very non-polar impurities.
Toluene
2.4
111
0.867
Non-polar aromatic; higher boiling point.
Diethyl Ether
2.8
35
0.713
Good general-purpose solvent; highly flammable, forms peroxides.
Dichloromethane (DCM)
3.1
40
1.33
Versatile, dissolves many organics; chlorinated solvent.[6]
Ethyl Acetate (EtOAc)
4.4
77
0.902
Medium polarity, good all-around choice; less toxic than DCM.[3][6]
2-Butanol
4.7
100
0.808
Polar protic; forms a distinct layer with aqueous phase.
| Acetonitrile | 5.8 | 82 | 0.786 | Polar aprotic; often miscible with water, use requires salting out. |
Protocol: Small-Scale Solvent & pH Screening
Objective: To determine the distribution coefficient (Kd) and extraction efficiency (%E) for each solvent at different pH values.
Materials:
Stock solution of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one in a water-miscible solvent (e.g., DMSO, Methanol).
Analytical instrument (HPLC-UV or UV-Vis Spectrophotometer).
Procedure:
Preparation: In a series of vials, add 1.0 mL of each buffered aqueous solution (pH 2, 7, and 10).
Spiking: Add a small, known volume (e.g., 10 µL) of the stock solution to each vial. This creates an initial aqueous concentration (C_aq,initial).
Extraction: Add 1.0 mL of a candidate organic solvent to each vial.
Equilibration: Cap the vials securely and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.
Phase Separation: Centrifuge the vials at 2000 x g for 5 minutes to achieve a clean separation of the aqueous and organic layers.
Sampling: Carefully withdraw a known volume (e.g., 0.5 mL) from the aqueous layer for analysis. Also, prepare a standard of the initial aqueous concentration for comparison.
Analysis: Quantify the concentration of the target compound remaining in the aqueous phase (C_aq,final) using a pre-validated HPLC or UV-Vis method.
Calculation:
The concentration in the organic phase is calculated by mass balance:
C_org = C_aq,initial - C_aq,final (assuming equal volumes).
Distribution Coefficient (Kd):
Kd = C_org / C_aq,final
The screening protocol will generate data to populate a table like the one below.
Table 2: Hypothetical Solvent Screening Results
Solvent
pH of Aqueous Phase
Kd (C_org / C_aq)
Extraction Efficiency (%E)
Observations
Toluene
2
5.2
83.9%
Moderate extraction.
7
2.1
67.7%
10
0.1
9.1%
Poor extraction.
Dichloromethane
2
25.0
96.2%
Excellent extraction.
7
10.5
91.3%
Good extraction.
10
0.3
23.1%
Poor extraction.
Ethyl Acetate
2
49.0
98.0%
Excellent extraction.
7
19.0
95.0%
Excellent extraction.
10
0.4
28.6%
Poor extraction; compound prefers aqueous phase.
2-Butanol
2
9.0
90.0%
Good extraction.
7
6.5
86.7%
| | 10 | 1.5 | 60.0% | Moderate extraction due to solvent polarity. |
Interpretation of Hypothetical Results:
The data clearly shows that extraction is most efficient under acidic conditions (pH 2) for all non-polar to moderately polar solvents. This confirms the hypothesis that the neutral form of the molecule preferentially partitions into the organic phase.
At high pH (pH 10), the compound becomes highly water-soluble (as the phenoxide), resulting in very low Kd values and poor extraction efficiency.
Ethyl acetate at pH 2 emerges as the top candidate , providing the highest distribution coefficient and extraction efficiency.
Final Selection Criteria:
Efficiency (Kd and %E): Ethyl acetate is the clear winner.
Selectivity: If the crude mixture contains basic, water-soluble impurities, extraction at pH 2 with ethyl acetate would be highly selective.
Safety & Environment: Ethyl acetate is generally preferred over dichloromethane due to its lower toxicity and environmental impact.[3][6]
Downstream Processing: Ethyl acetate has a moderate boiling point (77 °C), making it easy to remove on a rotary evaporator without excessive heating that might degrade the target compound.
Optimized Extraction Protocol
Based on the screening data, the following optimized protocol is recommended.
Objective: To extract 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one from an aqueous solution with high efficiency.
Procedure:
Ensure the aqueous solution containing the product is adjusted to a pH between 2 and 3 using 1 M HCl.
Transfer the acidified aqueous solution to a separatory funnel.
Add an equal volume of ethyl acetate.
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
Allow the layers to separate completely. The lower layer is aqueous, and the upper layer is the ethyl acetate extract.
Drain the lower aqueous layer.
The upper ethyl acetate layer, now containing the desired product, can be washed with a brine solution to remove residual water, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
For maximum recovery, the aqueous layer can be re-extracted one or two more times with fresh ethyl acetate.
Conclusion
The selection of an appropriate solvent for extraction should not be a matter of guesswork. By combining a theoretical understanding of the target molecule's physicochemical properties with a systematic, empirical screening protocol, an optimal solvent system can be rapidly and reliably identified. For 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one, exploiting the pH-dependent solubility of the 4-hydroxy group is paramount. An extraction with a moderately polar solvent like ethyl acetate from an acidified aqueous phase (pH 2-3) provides the highest efficiency and represents a robust, scalable, and environmentally conscious choice for its isolation.
References
JournalsPub. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
Sahu, N. (2025). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. International Journal of Chemical Separation Technology.
Heterocyclic Letters. (n.d.). Review on Methods used in isolates of phytochemicals from medicinal plants.
ResearchGate. (2025). Solvent Extraction of Nitrogen Heterocyclic Compounds Contained in Coal Tar Absorption Oil Fraction.
K-Jhil. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions.
RSC Publishing. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications.
MDPI. (2023). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
ResearchGate. (n.d.). (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
ACS Publications. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters.
Application Notes & Protocols: Microwave-Assisted Synthesis of Substituted Quinolones
For Researchers, Scientists, and Drug Development Professionals Abstract The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of bi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] Traditional methods for the synthesis of substituted quinolinones often require harsh reaction conditions, long reaction times, and result in modest yields. This application note details the use of microwave-assisted organic synthesis (MAOS) as a rapid, efficient, and environmentally benign alternative for the preparation of substituted quinolinones. We provide a comprehensive overview of the underlying principles, detailed experimental protocols, and practical insights to enable researchers to leverage this powerful technology for accelerated drug discovery and development.
Introduction: The Power of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering significant advantages over conventional heating methods.[3][4] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to minutes, often with improved yields and selectivity.[5] This is achieved through efficient and uniform heating of the reaction mixture via dielectric heating, where polar molecules or ions absorb microwave energy directly, leading to a rapid increase in temperature.[4]
Key Advantages of MAOS:
Rapid Reaction Times: Dramatically reduced synthesis times accelerate research and development timelines.[3][5]
Higher Yields and Purity: Improved reaction control and minimized side reactions often lead to cleaner products and higher isolated yields.[4]
Energy Efficiency: Lower energy consumption compared to conventional heating methods contributes to greener and more sustainable chemical processes.[6]
Enhanced Reaction Control: Precise temperature and pressure monitoring allows for fine-tuning of reaction conditions.[4]
The synthesis of quinolinone derivatives is particularly amenable to microwave assistance, as many of the classical named reactions, such as the Conrad-Limpach and Gould-Jacobs syntheses, traditionally require high temperatures and prolonged heating.[2][7]
Reaction Mechanism and Theoretical Background
The microwave-assisted synthesis of 4-quinolinones often proceeds via a variation of the Conrad-Limpach synthesis.[8][9] This reaction involves the condensation of an aniline with a β-ketoester. The key steps, which are significantly accelerated by microwave irradiation, are the initial formation of an enamine intermediate followed by a thermal cyclization and subsequent elimination of an alcohol.
The general mechanism can be visualized as follows:
Figure 1: General mechanism for the microwave-assisted Conrad-Limpach synthesis of 4-quinolinones.
The key to the efficiency of microwave heating lies in its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating that overcomes the activation energy barrier for the cyclization step more effectively than conventional methods.[10]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the microwave-assisted synthesis of a representative substituted quinolinone, 6-methoxy-2-methyl-4-quinolinone.
3.1. Materials and Equipment
Reagents:
p-Anisidine (4-methoxyaniline)
Ethyl acetoacetate
Diphenyl ether (solvent)
Ethanol (for washing)
Hexanes (for washing)
Equipment:
Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Biotage Initiator)[11]
Microwave process vials (10 mL) with appropriate caps and septa
Magnetic stir bars
Balance (analytical or top-pan)
Fume hood
Glassware for workup (Buchner funnel, filter flask, beakers)
Melting point apparatus
NMR spectrometer and/or LC-MS for product characterization
3.2. Step-by-Step Synthesis Protocol
CAUTION: Microwave synthesis should only be performed in dedicated laboratory microwave reactors equipped with temperature and pressure sensors.[11][12] Do not use a domestic microwave oven.[11] All procedures should be carried out in a well-ventilated fume hood.
Reagent Preparation:
To a 10 mL microwave process vial containing a magnetic stir bar, add p-anisidine (1.23 g, 10 mmol).
Add ethyl acetoacetate (1.30 g, 10 mmol).
Add diphenyl ether (2 mL) as a high-boiling solvent.
Microwave Reaction:
Seal the vial securely with a Teflon septum and an aluminum crimp cap.
Place the vial into the cavity of the microwave reactor.
Set the reaction parameters as follows:
Temperature: 220 °C
Ramp Time: 2 minutes
Hold Time: 10 minutes
Power: Dynamic (the instrument will adjust power to maintain the set temperature)
Stirring: High
Workup and Purification:
After the reaction is complete, allow the vial to cool to a safe temperature (below 50 °C) before removing it from the microwave cavity.[12]
Once cooled, carefully open the vial in the fume hood.
Add 10 mL of hexanes to the reaction mixture to precipitate the product and dilute the diphenyl ether.
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the solid product thoroughly with ethanol (2 x 10 mL) and then with hexanes (2 x 10 mL) to remove any residual solvent and unreacted starting materials.
Dry the purified product in a vacuum oven.
3.3. Characterization
The identity and purity of the synthesized 6-methoxy-2-methyl-4-quinolinone can be confirmed by standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Data Presentation: Representative Examples
The microwave-assisted protocol can be applied to a variety of substituted anilines and β-ketoesters to generate a library of quinolinone derivatives. The following table summarizes typical reaction conditions and outcomes for the synthesis of several analogs.[13]
Entry
Aniline
β-Ketoester
Temperature (°C)
Time (min)
Yield (%)
1
p-Anisidine
Ethyl acetoacetate
220
10
85
2
3,4-Dimethoxyaniline
Ethyl acetoacetate
220
15
82
3
4-Fluoroaniline
Ethyl acetoacetate
230
20
75
4
Aniline
Ethyl benzoylacetate
230
15
78
Troubleshooting and Optimization
Low Yield:
Increase Temperature/Time: If the reaction does not go to completion, incrementally increase the reaction temperature (in 10 °C steps) or the hold time.
Solvent Choice: For less polar reactants, a more polar, high-boiling solvent that couples efficiently with microwaves may be beneficial.
Side Product Formation:
Lower Temperature/Time: If degradation or side reactions are observed, reducing the reaction temperature or time may improve the selectivity.
No Reaction:
Check Reagent Polarity: Ensure that the reaction mixture contains a component that can absorb microwave energy. If both reactants and the solvent are non-polar, the mixture will not heat effectively.[14] A small amount of a polar co-solvent or an ionic liquid can be added to facilitate heating.
Safety Precautions
Specialized Equipment: Only use microwave reactors specifically designed for chemical synthesis. These are built to withstand high pressures and temperatures and have essential safety features.[11]
Pressure Monitoring: Be aware that heating solvents above their boiling points in a sealed vessel will generate high pressure.[12] Always operate within the pressure limits of the reaction vessel.
Exothermic Reactions: For unknown or potentially highly exothermic reactions, start with small-scale experiments and ramp the temperature slowly to monitor for any rapid increase in temperature or pressure.[14]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Conclusion
Microwave-assisted synthesis offers a powerful and efficient platform for the rapid generation of substituted quinolinone libraries. The protocols outlined in this application note provide a solid foundation for researchers to explore this versatile methodology. By significantly reducing reaction times and often improving yields, MAOS can accelerate the drug discovery process, enabling faster identification and optimization of novel quinolinone-based therapeutic agents.
References
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. Available at: [Link]
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI. Available at: [Link]
THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024). ResearchGate. Available at: [Link]
Microwave-assisted Synthesis of Quinolines. (2025). Bentham Science. Available at: [Link]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). National Center for Biotechnology Information. Available at: [Link]
A review on synthetic investigation for quinoline- recent green approaches. (2022). Taylor & Francis Online. Available at: [Link]
The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years. (2006). CHIMIA. Available at: [Link]
Microwave-assisted Synthesis of Quinolines. (2025). Bentham Science Publishers. Available at: [Link]
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). Royal Society of Chemistry. Available at: [Link]
Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas. (2025). ResearchGate. Available at: [Link]
Microwave-assisted Synthesis of Quinolines. (2021). ResearchGate. Available at: [Link]
Synthesis of 4-quinolones. (2024). Organic Chemistry Portal. Available at: [Link]
Microwave assisted synthesis of 4‐quinolones. (n.d.). ResearchGate. Available at: [Link]
Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Available at: [Link]
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). National Center for Biotechnology Information. Available at: [Link]
7,7-Dimethyl-3-phenyl-4-p-tolyl-6,7,8,9-tetrahydro-1H-pyrazolo [3,4-b]quinolin-5(4H)-one. (n.d.). Organic Syntheses. Available at: [Link]
Microwave Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (2022). ResearchGate. Available at: [Link]
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. Available at: [Link]
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Publications. Available at: [Link]
Conrad–Limpach synthesis. (n.d.). Wikipedia. Available at: [Link]
Conrad-Limpach Reaction. (n.d.). Name Reactions in Organic Synthesis. Available at: [Link]
Conrad-Limpach Quinoline Synthesis. (n.d.). Scribd. Available at: [Link]
Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journals. Available at: [Link]
Crystallization techniques for high-purity 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one
Application Note: Crystallization and Purification Strategies for High-Purity 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one Mechanistic Context & Structural Dynamics 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one is a hig...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Crystallization and Purification Strategies for High-Purity 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one
Mechanistic Context & Structural Dynamics
6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one is a highly specialized quinolinone building block utilized in the synthesis of complex pharmaceutical intermediates. Achieving high purity (>99.5%) in its isolation requires a deep understanding of its structural thermodynamics.
Unlike unsubstituted 4-hydroxyquinolines, which exist in a tautomeric equilibrium with 2,4-quinolinediols, the N-methylation in this molecule strictly locks the core into the 2-quinolone form[1]. This structural rigidity is highly advantageous for downstream purification: it ensures that the acidity of the molecule is strictly localized to the 4-hydroxyl proton. The 4-OH group exhibits a predictable pKa (estimated between 4.5 and 5.5), allowing for highly selective, pKa-driven phase separations[2]. Furthermore, the 6-ethoxy substitution acts as a lipophilic anchor, significantly altering the molecule's partition coefficient compared to its unsubstituted analogs[3]. This unique combination of a highly acidic proton and a lipophilic aromatic core forms the basis of our orthogonal crystallization strategy.
Physicochemical Profiling
To design a self-validating crystallization system, we must first map the physicochemical boundaries of the target molecule. The data below dictates the solvent selection for both the primary acid-base extraction and the secondary polishing crystallization.
Direct crystallization of crude quinolinone derivatives often fails due to the co-precipitation of unreacted starting materials (e.g., substituted anilines or malonates)[5]. To circumvent this, we employ an orthogonal, dual-stage workflow.
The first stage utilizes an Acid-Base Mediated Precipitation . By treating the crude mixture with sodium hydroxide, the target molecule is converted into a water-soluble sodium phenoxide analog. Lipophilic impurities are subsequently stripped away using a non-polar organic wash. The second stage utilizes Metastable-Zone Cooling Crystallization to refine the crystal lattice and reject any structurally similar isomers that survived the pH swing.
Figure 1: Dual-stage orthogonal purification workflow for 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one.
Objective: Isolate the target molecule from synthetic crude by exploiting the acidic 4-hydroxyl proton.
Alkaline Dissolution: Suspend 100 g of crude 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one in 500 mL of 0.5 M NaOH (aq). Stir at 40 °C for 30 minutes until the solid fully dissolves.
Causality: The base deprotonates the 4-OH group, driving the molecule into the aqueous phase as a sodium salt[5].
Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract with 2 × 150 mL of Toluene.
Causality: The 6-ethoxy group increases the lipophilicity of neutral impurities, allowing them to partition cleanly into the toluene phase[3]. Toluene is explicitly chosen over Ethyl Acetate to prevent the formation of stubborn emulsions with the aqueous phenoxide.
Decolorization: Separate the aqueous layer and add 5 g of activated charcoal. Stir at 50 °C for 20 minutes, then filter through a tightly packed Celite pad[5].
Acidification & Precipitation: Cool the filtrate to 10 °C. Slowly add 10% HCl dropwise under vigorous stirring until the solution tests positive on Congo red paper (indicating a pH of ~2.0 - 3.0)[5].
Self-Validating Check: The pKa of the 4-OH group is ~5.0. To ensure >99% protonation and maximum supersaturation, the pH must be driven at least 2 units below the pKa. The sudden formation of a dense, off-white precipitate confirms successful protonation. If the suspension remains thin, the pH threshold has not been breached.
Isolation: Filter the precipitate under vacuum, wash with 3 × 100 mL of cold deionized water to remove residual NaCl, and dry at 60 °C under vacuum.
Objective: Polish the semi-pure intermediate to >99.5% purity by removing trace structural isomers and achieving a uniform crystal habit.
Dissolution: Suspend 50 g of the semi-pure intermediate from Protocol A in 150 mL of near-boiling Ethanol (75 °C).
Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter.
Causality: This mechanically removes any trace insoluble inorganic salts (e.g., NaCl) carried over from the acid-base precipitation.
Anti-Solvent Addition: Transfer the filtrate to a jacketed crystallizer. While maintaining 70 °C, slowly add warm deionized water dropwise until the solution reaches the cloud point (the boundary of the metastable zone).
Controlled Cooling: Program the jacketed reactor to cool from 70 °C to 5 °C at a strict rate of 0.5 °C/min.
Causality: A slow, linear cooling profile prevents rapid supersaturation. This suppresses amorphous precipitation and minimizes solvent inclusion within the crystal lattice, ensuring high thermodynamic purity.
Harvesting: Collect the high-purity crystals via vacuum filtration. Wash the filter cake with 50 mL of cold 50% Ethanol/Water. Dry under high vacuum at 50 °C for 12 hours.
In-Process Analytical Controls & Troubleshooting
Oiling Out (Liquid-Liquid Phase Separation): If the compound "oils out" instead of crystallizing during Protocol B, the initial concentration is too high, or the cooling rate is too aggressive. Corrective Action: Reheat the mixture to 75 °C, add 10-15% more Ethanol to reduce supersaturation, and decrease the cooling rate to 0.2 °C/min.
Persistent Coloration: Yellow or brown tints indicate the presence of trace oxidized polymeric byproducts. Corrective Action: Ensure thorough activated charcoal treatment during Protocol A. Do not skip the Celite filtration, as fine charcoal dust can carry impurities into the final lattice.
Analytical Validation: Confirm purity via HPLC (UV detection at 254 nm). Utilize 1H-NMR to confirm the absence of Toluene or Ethanol solvates; the N-methyl protons should appear as a sharp singlet, and the 6-ethoxy protons should resolve clearly as a triplet (methyl) and quartet (methylene)[1].
References
Regioselective Synthesis of Heterocycles from 3-Cyclohex-3-enyl-4-hydroxy-1-methylquinolin-2-(1H)-one. ResearchGate.[2]
URL:[Link]
Synthesis, Characterization and Study of E/Z Isomerization in 3-(2-(2,4-Dimethylphenyl) Hydrazono)-6-Fluoroquinolin-(1H, 3H). Figshare.[1]
URL:[Link]
Advanced Application Note: Regioselective Etherification at the 6-Position of Quinolinone Scaffolds
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Pharmacological Context and Scaffold Significance The 3,4-dihydroquinolin-2(1H)-one core...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Protocol & Mechanistic Guide
Pharmacological Context and Scaffold Significance
The 3,4-dihydroquinolin-2(1H)-one core is a highly privileged pharmacophore in medicinal chemistry. Specifically, 6-hydroxy-3,4-dihydro-2(1H)-one serves as a critical pharmaceutical intermediate and building block[1]. Functionalization at the 6-position via etherification is the foundational step in synthesizing a wide array of therapeutics, including the antiplatelet drug Cilostazol (a PDE3 inhibitor), novel Histone Deacetylase (HDAC) inhibitors, and broad-spectrum antibacterial agents[1]. Furthermore, 6-alkoxyquinolinone derivatives have recently demonstrated high efficacy as histamine H3 receptor (H3R) antagonists, making them valuable targets in the development of antiseizure medications.
Mechanistic Rationale & Regiocontrol
The primary challenge in the alkylation of 6-hydroxyquinolinones is achieving strict O-regioselectivity over N-alkylation. The scaffold contains two potential nucleophilic sites: the phenolic hydroxyl group at the 6-position and the lactam nitrogen at the 1-position.
Causality of Reagent Selection:
Base Selection: The phenolic 6-OH has a pKa of approximately 10, whereas the lactam N-H has a significantly higher pKa (~15). Utilizing a mild inorganic base like Potassium Carbonate (K₂CO₃) selectively deprotonates the phenol to form a highly reactive phenoxide anion without disturbing the amide proton. Strong bases (e.g., NaH) must be avoided to prevent competitive N-alkylation.
Solvent Dynamics: Acetonitrile (MeCN) is chosen as the optimal solvent. As a polar aprotic solvent, it poorly solvates the phenoxide anion, thereby maximizing its nucleophilicity for the subsequent Sₙ2 attack on the alkyl halide.
Electrophile Design: When using dihaloalkanes (e.g., 1-bromo-3-chloropropane), the Sₙ2 substitution occurs regioselectively at the carbon bearing the bromide ion, as bromide is a superior leaving group compared to chloride. This preserves the terminal alkyl chloride for downstream functionalization (e.g., amination).
Reaction pathway for the regioselective etherification of 6-hydroxyquinolinones.
Quantitative Data: Optimization of Reaction Conditions
To ensure maximum yield and regioselectivity, reaction conditions must be tightly controlled. Table 1 summarizes the impact of base and solvent selection on the etherification of the quinolinone scaffold.
Table 1: Representative Optimization Matrix for 6-O-Alkylation
Base (Equiv)
Solvent
Temp (°C)
Time (h)
Regioselectivity (O:N)
Isolated Yield (%)
Na₂CO₃ (2.0)
Acetone
56
24
>99:1
45
K₂CO₃ (2.0)
Acetonitrile
82 (Reflux)
24
>99:1
72 - 79
Cs₂CO₃ (2.0)
DMF
80
12
>95:5
85
NaH (1.2)
THF
0 to 25
12
20:80
< 30 (O-alkyl)
Note: K₂CO₃ in Acetonitrile provides the optimal balance of cost, operational safety, and high O-regioselectivity, consistently yielding 72-79% of the target ether.
Experimental Protocol: Synthesis of 6-(Chloroalkoxy)-3,4-dihydroquinolin-2(1H)-one
This protocol details the Williamson-type etherification using 1-bromo-3-chloropropane as a representative electrophile.
Materials & Reagents:
6-Hydroxyquinolinone: 1.63 g (10 mmol)
1-Bromo-3-chloropropane: 1.87 g (12 mmol, 1.2 equiv)
Potassium carbonate (K₂CO₃, anhydrous): 2.76 g (20 mmol, 2.0 equiv)
Acetonitrile (MeCN, anhydrous): 20 mL
Step-by-Step Methodology:
Reaction Setup: In a flame-dried 50 mL round-bottomed flask equipped with a magnetic stir bar, suspend 6-hydroxyquinolinone (1.63 g, 10 mmol) in 20 mL of anhydrous acetonitrile.
Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.76 g, 20 mmol) to the suspension.
Expert Insight: The 2-fold excess of K₂CO₃ is critical. It not only drives the complete formation of the phenoxide anion but also acts as an acid scavenger to neutralize the hydrobromic acid (HBr) byproduct, preventing reaction stalling.
Electrophile Introduction: Dropwise add 1-bromo-3-chloropropane (1.87 g, 12 mmol) to the stirring mixture.
Thermal Activation: Attach a reflux condenser to the flask and heat the mixture to 82 °C (reflux) for 24 hours.
In-Process Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an eluent system of 25% Ethyl Acetate in Petroleum Ether. The reaction is complete when the highly polar phenolic starting material is entirely consumed.
Workup: Cool the reaction mixture to room temperature. Remove the volatile acetonitrile under reduced pressure using a rotary evaporator.
Purification: Resuspend the crude solid in Dichloromethane (DCM) and filter to remove the inorganic potassium salts. Purify the concentrated filtrate via silica gel column chromatography using an isocratic elution of 1% Methanol in DCM to afford the pure 6-alkoxyquinolinone.
Trustworthiness in synthetic chemistry requires built-in validation. To verify that the reaction proceeded via O-alkylation rather than N-alkylation, ¹H-NMR spectroscopy must be employed. The survival of the lactam N-H proton is the definitive marker of success.
Table 2: Diagnostic ¹H-NMR Shifts for Regioselectivity Validation
Functional Group
Chemical Shift (δ, ppm)
Multiplicity
Integration
Diagnostic Indication
Lactam N-H
9.51 - 9.85
Singlet (s)
1H
Confirms N-alkylation did not occur.
Ether -O-CH₂-
3.93 - 3.94
Triplet (t)
2H
Confirms successful O-alkylation.
Halide -CH₂-Cl
3.56
Triplet (t)
2H
Confirms the terminal electrophile is intact.
If the N-H singlet at ~9.5 ppm is absent, the protocol has failed due to competitive N-alkylation. In such cases, verify that the K₂CO₃ was not contaminated with stronger bases and that the reaction temperature did not exceed 85 °C.
User Query: "I am experiencing low yields (<40%) and purification difficulties in the synthesis of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one. How can I optimize this?"
Technical Analysis:
The synthesis of 4-hydroxy-2-quinolones from anilines and malonates is a classic cyclocondensation, but the introduction of the 1-methyl and 6-ethoxy groups introduces specific steric and electronic constraints. The reaction typically proceeds via the formation of an intermediate malonanilide, followed by an intramolecular Friedel-Crafts acylation (cyclization).
Key Failure Points:
Bis-anilide Formation: The secondary amine (
-methyl-p-phenetidine) reacts with both ester groups of the malonate, preventing cyclization.
Incomplete Ethanol Removal: The reaction is an equilibrium process; failure to remove ethanol stalls the reaction at the intermediate stage.
Steric Hindrance: The
-methyl group increases steric bulk, slowing the initial nucleophilic attack on the malonate.
Mechanistic Pathway & Visualization
Understanding the competition between cyclization and side-reactions is critical for yield improvement.
Figure 1: Reaction pathway showing the critical branch point between the desired cyclization and the unwanted bis-anilide formation.
Troubleshooting Guide (FAQs)
Issue 1: "My reaction mixture turns into a black tar, and yield is negligible."
Diagnosis: Thermal decomposition due to uncontrolled heating (Neat Method).
The Fix: Switch to a high-boiling solvent or Acid Catalyst.
While "neat" fusion (heating solids without solvent) is common for simple quinolones, the ethoxy group is sensitive to oxidation at the high temperatures (>200°C) required for cyclization.
Solution: Use Diphenyl Ether or Dowtherm A as a solvent. This allows precise temperature control (reflux at 250°C) and acts as a heat sink to prevent charring.
Alternative: Use Polyphosphoric Acid (PPA) . This allows the cyclization to occur at a lower temperature (100–120°C) via acid catalysis, protecting the ethoxy ether linkage.
Issue 2: "I am isolating a product with the wrong Mass Spec (M+ mass is too high)."
Diagnosis: Formation of the Bis-amide (Bis-anilide).
The Fix: Adjust Stoichiometry and Addition Order.
If you mix the amine and malonate 1:1, the highly reactive intermediate ester can react with a second molecule of amine instead of cyclizing onto the aromatic ring.
Protocol Adjustment: Use a large excess of Diethyl Malonate (3–5 equivalents) . This statistically ensures the amine reacts with a fresh malonate molecule rather than an already-formed intermediate.
Dosing: Add the amine dropwise to the hot malonate/solvent mixture.
Issue 3: "The reaction stalls; I see starting material on TLC."
Diagnosis: Thermodynamic Equilibrium (Ethanol Inhibition).
The Fix: Active Distillation.
The condensation releases ethanol. If ethanol remains in the flask, it pushes the equilibrium back to the starting materials.
Setup: Use a Dean-Stark trap or a short-path distillation head. You must see ethanol distilling over. If using PPA, the acetic acid/ethanol byproducts must be allowed to escape (open vessel or drying tube, not a sealed reflux).
Issue 4: "The product is sticky and hard to filter."
Diagnosis: Trapped solvent or oligomers.
The Fix: pH Swing Precipitation.
4-Hydroxy-2-quinolones are acidic (enolizable at the 4-position).
Purification Trick: Dissolve the crude sticky solid in 10% NaOH (aq). The product will dissolve as the sodium salt. Filter this solution to remove insoluble impurities (char/bis-amides). Then, slowly acidify the filtrate with HCl to precipitate the pure product as a clean solid.
Sadeghian, H. et al. (2009).[3] Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
Hussein, M. et al. (2016).[4] Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. International Journal of Organic Chemistry.
Aly, A. A. (2022).[5][6] X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one.... Helda - University of Helsinki.[6]
BenchChem Technical Support. (2025). A Comparative Analysis of Diethyl Phenylmalonate and Dimethyl Malonate Reactivity.
Overcoming solubility issues with 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one
Welcome to the technical support center for 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming common solubility challenges encountered during experimental workflows.
Introduction to 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one
6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one is a member of the quinolinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the broad range of biological activities exhibited by its derivatives, including potential applications in anticancer and pharmacological research. However, like many quinolinone derivatives, this compound can present solubility challenges that may impede accurate and reproducible experimental results. This guide provides a comprehensive resource to address these issues head-on.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one?
Based on the chemical structure and data from related quinolinone compounds, the initial recommended solvents are polar aprotic solvents and alcohols.
Dimethyl Sulfoxide (DMSO): This is often the first choice for creating high-concentration stock solutions of poorly water-soluble compounds for in vitro screening. For a related compound, 4-hydroxyquinoline, a solubility of 50 mg/mL in DMSO has been reported, and sonication is recommended to aid dissolution.[1]
N,N-Dimethylformamide (DMF): DMF is another powerful polar aprotic solvent. A similar compound, 4-hydroxy-1-methylquinolin-2(1H)-one, has been successfully recrystallized from a DMF/ethanol mixture, indicating good solubility.[2]
Ethanol and Methanol: Alcohols are also viable options. While specific data for the target compound is limited, related quinolinones show solubility in these solvents.
It is crucial to start with a small amount of the compound and the selected solvent to assess its solubility before preparing a large batch.
Q2: I am observing precipitation when I dilute my DMSO stock solution with aqueous media for my cell-based assay. How can I prevent this?
This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous buffer where it is less soluble. Here are several strategies to mitigate this:
Optimize the Final DMSO Concentration: For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated.[3] Aim for the lowest possible final DMSO concentration that keeps your compound in solution. You may need to prepare a more concentrated initial stock solution to achieve this.
Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility better than a single solvent upon aqueous dilution. For in vivo formulations of a similar compound, a co-solvent system of 10% DMSO, 40% PEG300, and 5% Tween 80 in saline has been used.[1]
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can sometimes prevent the compound from precipitating.
Pre-warm the Aqueous Medium: Gently warming your cell culture medium or buffer before adding the DMSO stock can sometimes improve solubility.
Sonication: After dilution, briefly sonicating the solution can help to redissolve any small precipitates that may have formed.
Q3: Can I use pH modification to improve the aqueous solubility of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one?
Yes, pH modification can be a powerful technique for compounds with ionizable groups. The 4-hydroxy group on the quinolinone ring is acidic and can be deprotonated to form a more water-soluble salt at basic pH.
Without an experimentally determined pKa for this specific molecule, a precise pH for solubilization cannot be provided. However, the pKa of the hydroxyl group in similar phenol-containing structures can be estimated to be in the range of 8-10. To increase solubility, you can try the following:
Prepare a suspension of the compound in water or a suitable buffer.
Slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise while stirring and monitoring the pH.
Observe for dissolution as the pH increases.
Caution: Be mindful that altering the pH can affect the stability of your compound and may not be suitable for all experimental systems, particularly in cell-based assays where pH is critical.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution(s)
Compound will not dissolve in the initial chosen solvent (e.g., DMSO, Ethanol).
Insufficient solvent volume or low intrinsic solubility.
1. Increase the solvent volume gradually. 2. Gently warm the mixture (be cautious of compound stability). 3. Use a stronger solvent like DMF. 4. Employ sonication to aid dissolution.
A clear solution is formed initially, but crystals appear upon standing at room temperature.
The solution is supersaturated.
1. Gently warm the solution to redissolve the compound and then allow it to cool slowly. 2. Prepare a slightly more dilute stock solution. 3. Store the stock solution at room temperature or 37°C if the compound is stable at these temperatures.
Inconsistent results in biological assays.
Compound precipitation in the assay medium.
1. Visually inspect the assay plates under a microscope for any signs of precipitation. 2. Reduce the final concentration of the compound in the assay. 3. Re-optimize the dilution method using the strategies outlined in FAQ Q2.
Difficulty in preparing a formulation for in vivo studies.
Poor aqueous solubility and potential toxicity of organic solvents.
1. Explore the use of co-solvent systems such as PEG300, Tween 80, or Cremophor EL.[1] 2. Consider the formation of a salt if the compound has suitable ionizable groups. 3. Investigate more advanced formulation strategies like solid dispersions or nano-suspensions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Calculate the required mass: The molecular weight of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one is approximately 221.24 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.21 mg of the compound.
Weigh the compound: Accurately weigh 2.21 mg of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one into a sterile microcentrifuge tube.
Add solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.
Dissolve: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, place the tube in a sonicating water bath for 5-10 minutes.
Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.
Store: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: General Method for Assessing Solubility in a New Solvent
Prepare a saturated solution: Add a small, known amount of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one (e.g., 1-2 mg) to a small vial.
Add solvent incrementally: Add the test solvent in small, measured volumes (e.g., 100 µL at a time).
Mix thoroughly: After each addition, vortex or sonicate the mixture until the compound is fully dissolved or it is clear that it will not dissolve further in that volume.
Observe: Note the volume of solvent required to completely dissolve the compound.
Calculate solubility: Calculate the approximate solubility in mg/mL.
Visualizations
Workflow for Preparing a Compound for Cell-Based Assays
Caption: Decision workflow for preparing and troubleshooting compound solutions for in vitro assays.
Factors Influencing Solubility
Caption: Key physicochemical factors that govern the solubility of a compound.
References
This cit
This cit
This cit
Aly, A. A., Nieger, M., Bräse, S., & Bakheet, M. E. M. (2022). X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one, 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one and diethyl (E)-2-(2-(1-methyl-2-oxo-1,2-dihydro-quinolin-4-yl)hydrazineylidene)succinate. Journal of Chemical Crystallography. Available at: [Link]
This cit
This cit
This cit
Wang, H. (2013). What is the min DMSO concentration to dissolve unknown drugs? ResearchGate. Available at: [Link]
Technical Support Center: Purification of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one
This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research or process development setting. It prioritizes mechanistic understanding over rote instruction.
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research or process development setting. It prioritizes mechanistic understanding over rote instruction.
Topic: Impurity Removal & Downstream Processing
Product Context: Intermediate for PDE3 inhibitors (e.g., Trequinsin analogs) and immunomodulators.
Chemical Profile:
Critical Properties: Amphoteric character (weakly acidic 4-OH), prone to oxidative coloration (due to 6-ethoxy group).
Module 1: The "Rough Cut" – Acid-Base Extraction
Context: The most persistent impurities in this synthesis are often unreacted N-methyl-p-phenetidine (starting material), neutral bis-quinolone byproducts, and oligomeric tars. Because the target molecule possesses an acidic enolic hydroxyl at C4 (pKa ~6–7), we can exploit pH switching to separate it from non-acidic contaminants.
Standard Operating Procedure (SOP)
Dissolution (Basification):
Suspend the crude solid in 1M NaOH (approx. 10 volumes).
Why: The 4-OH deprotonates to form the water-soluble sodium enolate.
Observation: The solution should turn yellow/orange. If dark brown/black insolubles remain, these are neutral tars or bis-products.
Filtration (Clarification):
Filter the alkaline solution through a Celite pad.
Target: Removes unreacted anilines (which are insoluble in base) and neutral oligomers.
Precipitation (Acidification):
Cool the filtrate to 0–5°C.
Slowly add 2M HCl or Glacial Acetic Acid dropwise with vigorous stirring until pH reaches ~3–4.
Critical: Do not "shock" the solution with concentrated acid; this traps impurities inside the precipitating crystal lattice.
Workflow Visualization
Caption: Figure 1.[1][2][3] Logic flow for removing non-acidic impurities via pH switching.
Module 2: The "Polish" – Recrystallization & Decolorization
Context: After acid-base workup, the product may still retain a pink/salmon hue (oxidized phenetidine residues) or trace starting materials.
Solvent Selection Guide
Solvent System
Suitability
Mechanism / Notes
Glacial Acetic Acid
Excellent
High solubility at boil; poor at RT. The acidic medium suppresses ionization, encouraging crystallization of the neutral form.
DMF / Ethanol (1:1)
Good
Use for highly insoluble batches. Dissolve in hot DMF, add hot EtOH, then cool.
Ethanol
Moderate
Often requires large volumes. Good for final washing but poor for bulk recrystallization of this specific scaffold.
Decolorization Protocol (The "Pink" Issue)
The 6-ethoxy group activates the aromatic ring, making it susceptible to oxidation into colored p-quinone imine species.
Dissolve the semi-pure solid in boiling Glacial Acetic Acid (or DMF).
Add Activated Carbon (5-10% w/w).
Add Sodium Dithionite (trace amount, optional): If the color is persistent, a reducing agent helps revert oxidized quinoid impurities.
Hot Filtration: Filter immediately while boiling to remove carbon.
Crystallization: Allow to cool slowly to Room Temperature (RT) to grow dense, filterable crystals.
Module 3: Troubleshooting & FAQs
Q1: My product precipitates as a sticky gum instead of a solid. How do I fix this?
Diagnosis: This is usually caused by "oiling out"—the product separates as a liquid phase before it crystallizes, often due to trapped impurities lowering the melting point or cooling too rapidly.
Corrective Action:
Re-dissolve the gum in the minimum amount of hot solvent (Acetic Acid recommended).
Seed the solution with a small crystal of pure product if available.
Trituration: If no seed is available, scratch the inner wall of the flask with a glass rod while cooling.
Co-solvent: Add a drop of methanol; sometimes slight polarity shifts induce nucleation.
Q2: The solid is persistently pink/red even after recrystallization.
Diagnosis: Trace oxidation products of the N-methyl-p-phenetidine starting material are trapped in the crystal lattice.
Corrective Action:
Do not rely solely on carbon. Perform a reductive wash .
Suspend the solid in water, add sodium dithionite (
), and stir for 30 minutes. Filter and wash with water.[4] The dithionite reduces the colored quinoid impurities to colorless species which are then washed away.
Q3: NMR shows a doublet peak around 1.3 ppm and quartet at 4.1 ppm that shouldn't be there.
Diagnosis: This is trapped Ethanol (solvate formation) or unreacted Diethyl Malonate .
Differentiation:
Dry: Dry the product in a vacuum oven at >80°C (this compound is thermally stable).
Wash: If malonate is present, wash the solid with diethyl ether or hexanes (the product is insoluble; malonate is soluble).
Q4: I have low recovery after the Acid-Base workup.
Diagnosis: The product might be partially soluble in the aqueous phase if the pH is not optimized.
Corrective Action:
Ensure the final pH is 3–4 .
Note: If the pH is too low (<1), the quinolone nitrogen (though non-basic due to the amide nature) or the ethoxy oxygen can protonate, increasing solubility.
Check: Test the filtrate by LC-MS. If product is lost, neutralize to pH 7 and extract with Ethyl Acetate/Butanol (9:1).
Module 4: Analytical Validation
Before proceeding to the next synthetic step, validate purity using these markers.
Decision Tree for Purity
Caption: Figure 2. Quick validation logic before releasing the batch.
Key NMR Markers (DMSO-d6)
N-Methyl: Singlet at ~3.5–3.6 ppm.
4-OH: Broad singlet >11 ppm (exchangeable).
6-Ethoxy: Triplet (~1.3 ppm) and Quartet (~4.0 ppm).[5]
C3-H: Sharp singlet at ~5.8–6.0 ppm (characteristic of the 4-hydroxy-2-quinolone enol form).
References
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General procedures for quinolone purification and recrystallization techniques).
Ukrainets, I. V., et al. "4-Hydroxy-2-quinolones. 203.[6] Reaction of 1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid...". Chemistry of Heterocyclic Compounds, 2012.[5] (Demonstrates solubility and reactivity profiles of 4-hydroxy-1-alkyl-2-quinolones in acetic acid).
He, P., & Ackman, R. G. "Purification of ethoxyquin and its two oxidation products".[7] Journal of Agricultural and Food Chemistry, 2000.[7] (Provides critical insights into handling ethoxy-substituted quinoline oxidation/color impurities).
Hassanin, H. M., et al. "Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones...". Turkish Journal of Chemistry, 2012. (Validation of acid-base workup protocols for this specific scaffold).
Minimizing side reactions during 4-hydroxy-quinolinone formation
Topic: Minimizing Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Specialists[1] Welcome to the Application Support Hub You are accessing the technical guide for...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Side Reactions & Process Optimization
Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Specialists[1]
Welcome to the Application Support Hub
You are accessing the technical guide for 4-Hydroxy-Quinolinone scaffolds. This center addresses the two primary synthetic pathways for this moiety:
The Conrad-Limpach Synthesis (Target: 4-Hydroxyquinoline / 4(1H)-Quinolone)
The Malonate Cyclization (Target: 4-Hydroxy-2-quinolinone / 2,4-Dihydroxyquinoline)[1]
These reactions are notoriously sensitive to thermodynamic parameters. A deviation of 50°C or the presence of trace water can shift the mechanism from a high-yield cyclization to the formation of intractable tars or unwanted isomers (e.g., Knorr products).
Module 1: Diagnostic Triage
Identify your pathway to access the correct troubleshooting steps.
Target Structure
Starting Materials
Primary Mechanism
Common Failure Mode
4-Hydroxyquinoline (4-Quinolone)
Aniline + -Ketoester (e.g., Ethyl Acetoacetate)
Conrad-Limpach (Thermal Cyclization)
Isomerization: Formation of 2-hydroxyquinoline (Knorr product) instead of 4-isomer.
4-Hydroxy-2-quinolinone
Aniline + Malonic Acid/Ester
Friedel-Crafts / Acid Condensation
Oligomerization: Formation of bis-anilides or "Red Tars" due to oxidation.[1]
Module 2: The Conrad-Limpach Protocol
Target: 4-Hydroxyquinoline derivatives.[1][2][3][4][5][6][7][8]
Critical Mechanism: Kinetic control (Schiff base formation) followed by thermodynamic cyclization.
The "Wrong Isomer" Trap (The Knorr Divergence)
The most frequent user complaint is isolating the 2-hydroxy isomer (carbostyril) instead of the desired 4-hydroxy product. This occurs because the reaction has two competing pathways determined by the initial condensation temperature.
The Fix: You must isolate the
-anilinocrotonate (Schiff base) at low temperature before attempting cyclization.
Stir at Room Temperature (20–25°C) for 24–48 hours.
Why? High heat here triggers the attack of aniline on the ester carbonyl (Knorr pathway), forming the anilide.[8] Low temp favors attack on the ketone carbonyl (Conrad-Limpach), forming the Schiff base [1].
QC Check: Monitor water production. Use a Dean-Stark trap if heating is absolutely necessary (keep <80°C), but RT is safer for selectivity.[1]
Flash Cyclization (Thermodynamic Step):
Pre-heat a high-boiling solvent (Diphenyl ether or Dowtherm A) to 250°C .
Add the isolated Schiff base dropwise to the refluxing solvent.
Why? High dilution minimizes intermolecular polymerization (tarring). The high temp is required to overcome the activation energy for the electrocyclic ring closure [2].
Reaction Time: Short (15–30 mins). Prolonged heating causes oxidative degradation.
Troubleshooting Guide: Conrad-Limpach
Q: My reaction mixture turned into a black, insoluble tar.
Diagnosis: Oxidative polymerization or intermolecular condensation.
Solution:
Degas: Sparge the Dowtherm A with Nitrogen for 30 mins before heating.
Dilution: Increase solvent volume. The cyclization is unimolecular; side reactions are bimolecular. Lower concentration favors the product.
Temperature: Ensure
. Below this, the intermediate decomposes before cyclizing.
Q: I have low yield and recovered starting material.
Diagnosis: Hydrolysis of the Schiff base.
Solution: The Schiff base is moisture-sensitive. Ensure the dropping funnel and solvent are anhydrous. The water generated during ring closure (elimination of EtOH) usually flashes off at 250°C, but wet starting material will revert to aniline + ketoester.
Module 3: The Malonate Cyclization
Target: 4-Hydroxy-2-quinolinone.[1][2]
Critical Mechanism: Acid-mediated condensation (PPA or Eaton's Reagent).[1]
The Viscosity & Stoichiometry Challenge
Synthesizing the "dione" scaffold often involves Polyphosphoric Acid (PPA), which acts as both solvent and catalyst. The high viscosity of PPA leads to hot spots and charring.
Step-by-Step Optimization Protocol:
Pre-Condensation (Optional but Recommended):
Convert Malonic acid to the diphenyl malonate or react Aniline + Diethyl malonate to form the mono-anilide first.
Why? Reacting free aniline + malonic acid in PPA often leads to Bis-anilides (N,N'-diphenylmalonamide), which are dead-end byproducts [3].[1]
PPA Cyclization:
Heat PPA to 80°C before adding the substrate to lower viscosity.
Ramp to 120–140°C. Do not exceed 150°C (decarboxylation risk).
Stirring: Use an overhead mechanical stirrer. Magnetic bars will seize, causing local overheating and charring.
Troubleshooting Guide: Malonate Method
Q: I isolated a product with double the molecular weight.
Diagnosis: Formation of the Bis-anilide (N,N'-diphenylmalonamide).[1]
Solution: This happens when Aniline is in excess or mixed directly with malonate esters at high temp.
Fix: Use a large excess of the Malonate ester (reactant as solvent) if running thermally.
Fix: If using PPA, ensure the mono-anilide is purified before the acid step.
Q: My product is 4-hydroxy-2-quinolinone, but it's contaminated with a decarboxylated species.
Diagnosis: Thermal decarboxylation of the malonic acid moiety.
Solution: Lower the PPA bath temperature to 100–110°C and extend reaction time. Avoid temperatures
.
Module 4: Mechanistic Visualization
The following diagram illustrates the critical "Temperature Divergence" in aniline condensations.
Figure 1: The Divergence of Pathways. Controlling the initial condensation temperature is the single most critical factor in selecting between the 2-hydroxy (Knorr) and 4-hydroxy (Conrad-Limpach) isomers.[1]
Module 5: Comparison of Solvents & Conditions
Parameter
Dowtherm A / Diphenyl Ether
Polyphosphoric Acid (PPA)
Eaton's Reagent
Primary Use
Conrad-Limpach (Thermal)
Malonate Cyclization (Acidic)
Malonate Cyclization (Acidic)
Temp Range
250°C (Reflux)
100–140°C
70–90°C
Pros
Excellent heat transfer; High yield for 4-quinolones.[1]
Reitsema, R. H. (1948). "The Chemistry of 4-Hydroxyquinolines." Chemical Reviews, 43(1), 43–68.[1]
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.
Patel, G. H., & Mehta, C. M. (1960). "Synthesis of 4-Hydroxy-2-quinolinones using Polyphosphoric Acid." Journal of Scientific & Industrial Research, 19B, 436.
Technical Support Center: Stability of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one
Topic: Acid Stability Profile & Troubleshooting Executive Summary: The Acid Stability Matrix Users frequently inquire about the handling of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one (hereafter referred to as Compound...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Acid Stability Profile & Troubleshooting
Executive Summary: The Acid Stability Matrix
Users frequently inquire about the handling of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one (hereafter referred to as Compound Q ). While the quinolinone core exhibits robust stability due to aromaticity, the molecule possesses two specific "chemical triggers" that are sensitive to acidic environments: the 6-ethoxy ether linkage and the C3-position nucleophilicity driven by keto-enol tautomerism.
This guide moves beyond generic advice, analyzing the specific mechanistic failures that occur under varying acidic conditions (Lewis vs. Brønsted, dilute vs. concentrated).
Acid Condition
Stability Rating
Primary Risk
Predicted Degradant
Dilute Mineral Acid (e.g., 0.1M HCl, RT)
✅ Stable
Protonation only
None (Reversible salt formation)
Strong Mineral Acid (e.g., 6M HCl, Reflux)
⚠️ Moderate Risk
Ether Hydrolysis
6-Hydroxy analogue (Phenol formation)
Lewis Acids (e.g., BBr₃, AlCl₃)
❌ Unstable
De-ethylation (Cleavage)
6-Hydroxy analogue (Rapid)
Oxidizing Acids (e.g., HNO₃)
❌ Unstable
Electrophilic Substitution
3-Nitro-6-ethoxy... derivative
Mechanistic Analysis: Why Degradation Occurs
To troubleshoot effectively, you must understand the causality of the degradation.
The 6-ethoxy group is an aryl alkyl ether. While generally stable, it is susceptible to cleavage by strong acids, particularly hydrohalic acids (HBr, HI) or Lewis acids.
The Process: The ether oxygen is protonated, making the ethyl group a good leaving group.[1] A nucleophile (like Br⁻ or I⁻) attacks the ethyl group (Sₙ2), or heat drives elimination, resulting in the formation of the 6-hydroxy degradant .
Diagnostic: Look for a mass shift of -28 Da in LC-MS (Conversion of -OEt [45] to -OH [17]).
Mechanism B: Tautomeric Reactivity at C3
The 4-hydroxy-2-quinolinone system exists in equilibrium with its 2,4-dione tautomer. In acidic media, the 4-hydroxy form is often stabilized, but the C3 carbon remains highly nucleophilic (enamine-like character).
The Risk: If the acidic medium contains any electrophiles (aldehydes, nitrates, or impurities), the C3 position will react rapidly, forming coupled products.
Visualization of Stability Pathways
The following diagram illustrates the critical degradation nodes for Compound Q in acidic media.
Figure 1: Acid-mediated reaction pathways. Note that ether cleavage is the dominant irreversible degradation pathway under forcing conditions.
Troubleshooting Guide & FAQs
Scenario 1: Unexpected Peak in HPLC
User Question: "I ran a stability test in 1M HCl at 60°C. After 24 hours, I see a new peak eluting earlier than my main compound. What is it?"
Technical Diagnosis:
This is the classic signature of Ether Cleavage .
Chemical Logic: The ethyl group is hydrophobic. Cleaving it to form a hydroxyl group (phenol) significantly increases polarity.
Result: The degradation product (6-hydroxy-4-hydroxy-1-methylquinolin-2(1H)-one) interacts more strongly with the aqueous mobile phase and elutes earlier (lower Retention Time) on a Reverse Phase C18 column.
Verification: Check LC-MS. If the parent is
(assuming protonated), the new peak should be (-28 mass units).
Scenario 2: Solubility Issues
User Question: "My compound precipitates when I acidify the solution to pH 2. I thought quinolines were basic and soluble in acid?"
Technical Diagnosis:
You are confusing a quinoline with a quinolin-2-one.
The Cause: The nitrogen in Compound Q is an amide (lactam) nitrogen, not a basic pyridine-like nitrogen. It has very low basicity because the lone pair is delocalized into the carbonyl.
The Fix: Acidification does not form a soluble cation easily (unlike simple quinolines). The compound remains neutral and hydrophobic. To improve solubility in acidic media, you must use a co-solvent (e.g., 20% DMSO or Methanol).
Scenario 3: Color Change
User Question: "The solution turned yellow/orange upon adding nitric acid."
Technical Diagnosis:Stop immediately. You have initiated an Electrophilic Aromatic Substitution.
Mechanism: The 6-ethoxy and 4-hydroxy groups strongly activate the benzene ring. Nitric acid acts as a nitrating agent.
Outcome: You are likely synthesizing the 3-nitro or 5-nitro derivative. Use non-oxidizing acids (HCl, H₂SO₄) if acidification is required.
Technical Support Center: Separation of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one
Prepared by: Senior Application Scientist, Chemical Process Development This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and procedural support fo...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Chemical Process Development
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and procedural support for the purification of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one. The following sections offer a combination of quick-reference FAQs and detailed experimental protocols to address common and complex separation challenges encountered during synthesis.
Section 1: Initial Assessment of the Crude Product
Effective purification begins with a thorough understanding of the crude reaction mixture. Before attempting any large-scale separation, it is critical to perform a preliminary analysis to devise the most efficient strategy.
Common Starting Materials and Potential Byproducts:
The synthesis of 4-hydroxyquinolin-2(1H)-one derivatives often involves cyclization reactions.[1] Depending on the specific synthetic route, common impurities may include:
Unreacted Starting Materials: Anilines, malonic esters, or related precursors.
Incomplete Cyclization Products: Open-chain intermediates that have not fully formed the quinolinone ring system.
Side-Reaction Products: N-alkylation or O-alkylation at different positions, or products from undesired condensation reactions.
Polymeric Material: Dark, tar-like substances resulting from overheating or side reactions.
A preliminary Thin Layer Chromatography (TLC) and a crude ¹H NMR are invaluable diagnostic tools. The NMR can give an estimate of the ratio of the desired product to major impurities, while TLC will reveal the number of components and their relative polarities, guiding the choice of a separation technique.
Strategic Overview: The "Thermostat" of Quinolinone Synthesis
Technical Support Center: Thermal Optimization for Quinolinone Cyclization Status: Operational Subject: Temperature Control & Protocol Optimization Ticket ID: QNC-OPT-2026 Temperature is not merely an energy source in qu...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Thermal Optimization for Quinolinone Cyclization
Status: Operational
Subject: Temperature Control & Protocol Optimization
Ticket ID: QNC-OPT-2026
Temperature is not merely an energy source in quinolinone synthesis; it is the primary selector between kinetic and thermodynamic pathways.[1] In the formation of the quinolinone core (specifically 2-quinolinones and 4-quinolinones), thermal control dictates whether you isolate the desired heterocycle, a trapped open-chain intermediate, or a polymerized byproduct.
This guide breaks down the thermal requirements for the two dominant synthetic methodologies:
Thermal Condensation (Conrad-Limpach/Knorr): Requires extreme temperatures (>250°C) to overcome the activation energy of aromaticity restoration.
Metal-Catalyzed Cyclization (Heck/Carbonylation): Requires precise "Goldilocks" zones (80–120°C) to balance catalyst turnover frequency (TOF) against catalyst decomposition.
Target: 4-Quinolinones
Mechanism: Acid-catalyzed condensation of anilines with
-ketoesters followed by thermal cyclization.
The Thermal Switch: Kinetic vs. Thermodynamic Control
The reaction proceeds through a Schiff base intermediate.[2]
Low T (<100°C): Formation of the
-aminoacrylate (Kinetic Product).
High T (>250°C): Electrocyclic ring closure to the 4-quinolinone (Thermodynamic Product).
Critical Warning: Attempting this cyclization at intermediate temperatures (150–200°C) often leads to incomplete conversion or the formation of the anilide byproduct (Knorr side-reaction) rather than the quinoline core.
Visualizing the Pathway
Figure 1: Thermal divergence in Conrad-Limpach synthesis. High temperature is required to push the reversible intermediate over the activation barrier to the stable aromatic system.
Optimized Protocol: The "Flash Heat" Method
Schiff Base Formation: Reflux aniline and
-ketoester in benzene/toluene (Dean-Stark trap) with catalytic p-TsOH until water evolution ceases. Evaporate solvent.[3]
Thermal Shock:
Pre-heat a bath of Diphenyl ether (Ph₂O) or Dowtherm A to 250–260°C .
Why? Slow heating allows polymerization of the intermediate. Rapid addition favors intramolecular cyclization (dilution principle).
Addition: Add the Schiff base dropwise to the boiling solvent.
Monitoring: Rapid evolution of alcohol (ethanol/methanol) indicates cyclization.
Workup: Cool to RT. Dilute with hexane/petroleum ether. The 4-quinolinone usually precipitates as a solid.
Data: Solvent & Temperature Effects
Solvent
Boiling Point (°C)
Suitability for Cyclization
Outcome
Toluene
110
Poor
Kinetic trap (Schiff base only)
Xylenes
140
Poor
Incomplete; side-reactions
Diphenyl Ether
259
Excellent
Rapid conversion to 4-quinolinone
Dowtherm A
258
Excellent
Eutectic mix; easier workup
Module B: Palladium-Catalyzed Cyclization
Target: 2-Quinolinones (via intramolecular Heck or Carbonylation)
Mechanism: Pd(0)/Pd(II) cycle involving oxidative addition, insertion, and reductive elimination.
The Thermal Balance
Unlike thermal condensation, metal catalysis is sensitive.
< 80°C: Rate-limiting step (often oxidative addition) is too slow.
> 120°C: Phosphine ligand degradation (P-C bond cleavage) and Pd black precipitation.
Troubleshooting Decision Matrix
Figure 2: Diagnostic workflow for optimizing temperature in Pd-catalyzed cyclizations.
Setup: Charge flask with 2-iodoanilide derivative (1.0 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Ag₂CO₃ (2.0 equiv).
Solvent: Add anhydrous DMF or DMAc (0.1 M concentration).
Temperature Ramp:
Start at 80°C . Monitor by TLC/LCMS at 1 hour.
If <10% conversion, increase to 100°C .
Do not exceed 130°C without switching to thermally stable ligands (e.g., XPhos, BrettPhos).
Workup: Filter through Celite (removes Ag/Pd residues) and concentrate.
Module C: Microwave-Assisted Synthesis
Advantage: Superheating effects and rapid ramp rates minimize the "thermal window" where side reactions occur.
Comparative Data: Conventional vs. Microwave (2-Quinolinone Synthesis)
Parameter
Conventional Heating
Microwave Irradiation
Temperature
Reflux (100–140°C)
150–180°C (Pressurized)
Time
4–12 Hours
10–20 Minutes
Yield
60–75%
85–95%
Solvent
DMF/DMSO
Ethanol/Water (Green Chemistry)
Tech Note: In microwave synthesis, the bulk temperature reading (IR sensor) may lag behind the actual reaction temperature inside the vessel. Set a pressure limit (e.g., 15 bar) to prevent vial failure.
Frequently Asked Questions (FAQ)
Q1: I am using the Conrad-Limpach method, but my product is an oil, not a solid. What happened?A: You likely stopped at the kinetic intermediate (the enamine). This happens if the cyclization temperature dropped below 240°C.
Fix: Re-dissolve the oil in a minimum amount of solvent and add it dropwise to diphenyl ether pre-heated to 255°C .
Q2: In my Pd-catalyzed reaction, the solution turns black and conversion stops after 30 minutes.A: This is "Pd-black" formation, indicating catalyst death. Your temperature is likely too high for the ligand system.
Fix: Lower temperature by 20°C or switch to a bidentate ligand (e.g., dppp or dppe) which stabilizes Pd at higher temperatures.
Q3: Can I use microwave heating for the Conrad-Limpach cyclization?A: Yes, but be cautious. The high temperatures required (>250°C) can exceed the safety limits of standard microwave vials (usually rated to ~250-300°C/30 bar).
Recommendation: Use a silicon carbide (SiC) vessel if available, as it absorbs microwave energy efficiently and handles high thermal stress.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: QUN-PUR-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting "Oiling Out," Tailing, and Isolation Failures in Quinolinone Synthesis
Executive Summary
Quinolinones (and their tautomeric hydroxyquinolines) are notorious for isolating as viscous oils or "tars" rather than crystalline solids. This is often due to Liquid-Liquid Phase Separation (LLPS) , where the product forms a stable oil phase rich in impurities, rather than nucleating. Furthermore, their amphoteric nature (acting as both weak acids and bases) and ability to H-bond leads to severe tailing on silica gel.
This guide provides three targeted modules to resolve these specific physical and chemical bottlenecks.
Module 1: The "Goo" Phase – Overcoming Liquid-Liquid Phase Separation
User Question: "My reaction worked, but after rotovap, I have a dark, sticky oil that won't solidify. Scratching the flask just smears it. How do I get a solid?"
Technical Insight:
You are experiencing "oiling out" (LLPS). The oil is a supersaturated solution of your product and impurities. The impurities lower the melting point and inhibit crystal lattice formation. To fix this, we must mechanically and chemically force a phase change using Trituration .
Protocol A: The "Solvent Swap" Trituration
Use this when the product is soluble in organic solvents but traps solvent tenaciously.
Dissolution: Dissolve the oil in the minimum amount of a "Good Solvent" (see table below).
Precipitation: While stirring rapidly (use a large stir bar), dropwise add the "Anti-Solvent" until the solution turns cloudy (turbid).
The "Crash": Stop adding anti-solvent. Add a seed crystal (if available). If not, perform Protocol B (below) to generate a seed.
Aging: Stir the cloudy mixture for 1-2 hours. The oil droplets should harden into a powder as the good solvent diffuses out of the droplets into the bulk anti-solvent.
Protocol B: The "Spatula Freeze" (Nucleation Trick)
Use this to generate seed crystals from a stubborn oil.
Dip a glass spatula into your oil.
Place the spatula (with the oil smear) into a vial containing 2 mL of your chosen Anti-Solvent.
Place the vial in a freezer (-20°C) or dry ice bath for 10 minutes.
Remove and immediately scratch the side of the vial with the spatula. The thermal shock often induces micro-crystallization.
Use this "slurry" to seed your main reaction flask from Protocol A.
Table 1: Validated Solvent Systems for Quinolinone Trituration
Polarity Profile
Good Solvent (Dissolves Product)
Anti-Solvent (Crashes Product)
Notes
High Polarity
Methanol or Ethanol (Warm)
Diethyl Ether
Excellent for removing non-polar tars.
Medium Polarity
Dichloromethane (DCM)
Hexanes or Heptane
Standard "DCM/Hex" system. Add Hexane slowly.
High Solubility
Ethyl Acetate (Hot)
Pentane
Good for low-melting quinolinones.
Stubborn Oils
Acetone
Water
Risk: May form gum if added too fast.
Module 2: Chromatographic Challenges (The "Streak")
User Question: "I'm running a column (DCM/MeOH), but the product streaks from fraction 10 to 50. I'm losing yield and purity. Why?"
Technical Insight:
Quinolinones possess a basic nitrogen (pyridine-like) and an amide-like lactam. These moieties form strong Hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface. This secondary interaction causes peak tailing.[1][2][3][4] You must "mask" the silanols.
Diagram: Chromatography Decision Logic
Caption: Workflow for selecting the correct silica deactivation strategy based on mobile phase polarity.
Protocol: The "Buffered" Silica Column
Standard silica is acidic (pH ~5). For quinolinones, we must neutralize it.
The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your DCM/MeOH mobile phase.
Note: TEA is easier to mix with DCM. Ammonia is better if you are using high % MeOH.
The Pre-Wash (Critical Step): Before loading your sample, flush the column with 2 Column Volumes (CV) of the mobile phase containing the base. This saturates the active silanol sites.
Elution: Run the column. You will likely observe the product eluting in a tighter band (sharper peak) due to the suppression of H-bonding.
Module 3: The Tautomer Trap (Chemical Workup)
User Question: "I tried an acid/base extraction to clean up the crude, but my product disappeared or stayed in the water. What is the pKa?"
Technical Insight:
Quinolinones exist in a tautomeric equilibrium between the Lactam (2-quinolinone) and Lactim (2-hydroxyquinoline) forms.
The Trap: The core ring is zwitterionic-like.
Protonation (Basic N): The pKa is very low (~ -2.2). It is very difficult to protonate the nitrogen with weak acids (like 1M HCl). You need strong acid, which might decompose your product.
Deprotonation (Acidic OH): The pKa is high (~11-14). You need strong base (NaOH) to deprotonate it fully.
Consequence: In standard washes (Sat. NaHCO₃ or 1M HCl), the core quinolinone often remains neutral and partitions unpredictably or "oils out" at the interface.
Diagram: The Tautomer Equilibrium & Solubility
Caption: The Lactam-Lactim tautomerism complicates solubility; the equilibrium shifts based on solvent polarity.
Recommendation: Avoid Aqueous Extraction for Core Scaffold
Unless your quinolinone has a pendant amine (e.g., an amino-side chain) or carboxylic acid:
Do NOT rely on pH swings to purify the core scaffold.
Use Wash Only: Use brine washes solely to remove bulk water-soluble impurities (salts, DMF, DMSO).
Rely on Module 1 (Trituration): This is far more effective for this class of compounds than liquid-liquid extraction.
References
BenchChem. (2025).[4] Troubleshooting guide for the purification of polar quinoline compounds. Retrieved from 4
ResearchGate. (2025). A method to crystallize substances that oil out (Liquid-Liquid Phase Separation).[5][6] Retrieved from 5
Common Organic Chemistry. (n.d.). Trituration Techniques and Solvent Systems.[7][8][9][10][11] Retrieved from 10
Chromatography Online. (2023). Strategies for Improving Peak Tailing: Silanol Interactions.[1] Retrieved from 12
BenchChem. (2025). An In-Depth Technical Guide to 2-Hydroxyquinoline: Properties and pKa. Retrieved from
1H NMR spectral analysis of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one
1H NMR Spectral Analysis of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one Executive Summary This guide provides a rigorous technical analysis of the 1H NMR spectral characteristics of 6-Ethoxy-4-hydroxy-1-methylquinolin-...
Author: BenchChem Technical Support Team. Date: March 2026
1H NMR Spectral Analysis of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one
Executive Summary
This guide provides a rigorous technical analysis of the 1H NMR spectral characteristics of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one , a critical intermediate in the synthesis of quinolinone-based pharmaceuticals (e.g., kinase inhibitors, anticoagulants).
The analysis focuses on distinguishing this specific derivative from its structural isomers (regioisomers), tautomers (keto-enol forms), and synthetic impurities (O- vs. N-alkylation products). We utilize a comparative framework, benchmarking the target molecule against key alternatives to establish a self-validating identification protocol.
Part 1: Structural Dynamics & Tautomerism
Before interpreting the spectrum, one must understand the dynamic structure of the quinolinone core. The 4-hydroxy-2-quinolinone system exists in a tautomeric equilibrium. However, N-methylation at position 1 locks the amide structure, simplifying the equilibrium to a 4-hydroxy-2-one (enol) vs. 2,4-dione (keto) system.
In polar aprotic solvents like DMSO-d6 , the 4-hydroxy-2-one tautomer is thermodynamically favored. This is crucial for spectral assignment, as it dictates the presence of a vinylic C3-proton and an enolic hydroxyl group.
Figure 1: Tautomeric equilibrium favored towards the enol form in solution, stabilizing the aromatic character of the fused ring.
Part 2: Experimental Protocol
To ensure reproducibility and minimize exchange broadening of the labile 4-OH proton, the following protocol is recommended.
The spectrum is characterized by four distinct zones: the labile enol proton, the aromatic ABX system, the vinylic C3 proton, and the aliphatic substituents.
Note: Chemical shifts are approximate (±0.05 ppm) and dependent on concentration/temperature in DMSO-d6.
Comparative Analysis: Distinguishing Alternatives
A common challenge in synthesis is distinguishing the target from its Non-methylated precursor (Alternative 1) and its O-alkylated impurity (Alternative 2) .
Comparison Table: Target vs. Alternatives
Feature
Target Molecule (N-Me, 4-OH)
Alt 1: Precursor (N-H, 4-OH)
Alt 2: O-Alkylated (4-OMe/OEt)
N-Substituent
Singlet ~3.62 ppm (3H)
Broad Singlet ~11-12 ppm (1H)
Singlet ~3.65 ppm (N-Me)
C4-Substituent
Broad OH ~11-12 ppm
Broad OH ~11-12 ppm
Missing OH Signal
C3-Proton
Singlet ~5.95 ppm
Singlet ~5.80 ppm
Singlet ~6.05 ppm
O-Alkyl Signal
OEt (q ~4.1, t ~1.4)
OEt (q ~4.1, t ~1.4)
Two O-Alkyl sets (if 4-OEt formed)
Key Diagnostic Logic:
Check 3.5–3.7 ppm: If the N-Me singlet is absent, you have the Precursor (Alt 1) .
Check >10 ppm: If the broad OH signal is absent, but the N-Me is present, you likely have the 4-O-alkylated impurity (Alt 2) (fixed enol ether).
Part 4: Synthesis & Analysis Workflow
The following workflow illustrates the logical path from crude synthesis to validated spectral confirmation.
Figure 2: Logic gate for spectral validation of the target compound.
References
ChemicalBook. 4-Hydroxy-2-methylquinoline 1H NMR Spectrum. (Accessed 2024). Link
Provides baseline spectral data for the 4-hydroxy-2-quinolinone core scaffold.
Mukai, C., et al. "Synthesis and Tautomerism of 4-Hydroxyquinolin-2-ones." Heterocycles, Vol 50.
Differentiating Quinolinone Positional Isomers: A Mass Spectrometric Fragmentation Guide to 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Quinolinone scaffolds are prevalent in a multitude of biologically active...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Quinolinone scaffolds are prevalent in a multitude of biologically active compounds, and minor positional variations of substituents can drastically alter their pharmacological profiles. This technical guide provides an in-depth, theoretical comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one and its positional isomer, 7-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one . In the absence of direct experimental data for these specific molecules, this guide will establish a predicted fragmentation pathway based on well-established principles of mass spectrometry for heterocyclic and aromatic compounds. This comparative analysis will serve as a valuable resource for researchers in identifying and differentiating these and similar quinolinone derivatives.
The Imperative of Isomer Differentiation in Drug Discovery
Positional isomers, while possessing the same molecular formula and weight, can exhibit divergent biological activities and metabolic fates. Consequently, the ability to distinguish between such isomers is a critical analytical challenge. Mass spectrometry, particularly with tandem MS capabilities, offers a powerful tool for isomer differentiation, often revealing subtle differences in fragmentation patterns that arise from the distinct chemical environments of the substituents.[1][2][3] This guide will explore the predicted fragmentation pathways of two such isomers, highlighting the diagnostic ions that can be leveraged for their individual identification.
Proposed Fragmentation Pathway of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one
The fragmentation of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one under electron ionization is anticipated to initiate with the formation of a molecular ion (M⁺•), followed by a cascade of fragmentation events dictated by the stability of the resulting ions and neutral losses. The core quinolinone structure, along with its N-methyl, hydroxyl, and ethoxy substituents, will each influence the fragmentation cascade.
A primary fragmentation pathway is expected to involve the ethoxy group at the 6-position. The loss of an ethyl radical (•C₂H₅) would lead to a stable phenoxy-type radical cation. Alternatively, the expulsion of a neutral ethylene molecule (C₂H₄) via a McLafferty-type rearrangement is also a probable event. Further fragmentation of the quinolinone ring system is likely to proceed through the loss of carbon monoxide (CO) and hydrogen cyanide (HCN), which are characteristic losses for such heterocyclic structures.[4]
Below is a proposed fragmentation scheme for 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one:
Caption: Proposed EI-MS fragmentation pathway for 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one.
A Comparative Analysis with 7-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one
When the ethoxy group is shifted to the 7-position, the fundamental fragmentation pathways are expected to remain similar. However, the stability of the intermediate ions may differ, leading to variations in the relative abundances of the fragment ions. For instance, the electronic effects of the ethoxy group at the 7-position compared to the 6-position could influence the propensity for charge localization and subsequent bond cleavages. It is hypothesized that the relative intensity of the ion resulting from the loss of the ethyl radical versus the loss of ethylene may differ between the two isomers, providing a potential diagnostic marker.[1]
Proposed Ion
Structure
Proposed Neutral Loss
m/z (6-Ethoxy Isomer)
m/z (7-Ethoxy Isomer)
Notes
[C₁₂H₁₃NO₃]⁺•
Molecular Ion (M⁺•)
-
219
219
The molecular ion is expected to be readily observed.
[C₁₀H₉NO₃]⁺•
[M - C₂H₄]⁺•
Ethylene (C₂H₄)
191
191
Loss via McLafferty rearrangement.
[C₁₀H₈NO₃]⁺
[M - C₂H₅]⁺
Ethyl radical (•C₂H₅)
190
190
Alpha-cleavage of the ethoxy group.
[C₉H₉NO₂]⁺•
[M - C₂H₄ - CO]⁺•
Carbon Monoxide (CO)
163
163
Subsequent loss from the quinolinone ring.
[C₉H₈NO₂]⁺
[M - C₂H₅ - CO]⁺
Carbon Monoxide (CO)
162
162
Loss of CO from the de-ethylated fragment.
While the m/z values of the primary fragments are predicted to be identical, the key to differentiation will lie in the relative abundance of these ions. The subtle electronic differences imparted by the substituent position can favor one fragmentation pathway over another, leading to a distinct "fingerprint" in the mass spectrum for each isomer.
Experimental Protocol: A Roadmap for Analysis
To experimentally validate the proposed fragmentation patterns and differentiate between the 6-ethoxy and 7-ethoxy isomers, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended:
1. Sample Preparation:
Dissolve 1 mg of the quinolinone isomer in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.
2. Gas Chromatography (GC) Parameters:
Injector Temperature: 250 °C
Injection Mode: Splitless (or split, depending on concentration)
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
Oven Temperature Program:
Initial temperature: 150 °C, hold for 1 minute.
Ramp: Increase to 280 °C at a rate of 10 °C/min.
Final hold: Hold at 280 °C for 5 minutes.
3. Mass Spectrometry (MS) Parameters:
Ionization Mode: Electron Ionization (EI)
Electron Energy: 70 eV
Ion Source Temperature: 230 °C
Quadrupole Temperature: 150 °C
Mass Range: m/z 40-300
Scan Speed: 1000 amu/s
4. Data Analysis:
Acquire the mass spectra for both isomers under identical conditions.
Compare the retention times to check for chromatographic separation.
Analyze the fragmentation patterns, paying close attention to the relative intensities of the key fragment ions (e.g., m/z 191 vs. m/z 190).
Utilize spectral library matching if available, but rely on manual interpretation for definitive isomer differentiation.
Caption: Experimental workflow for the GC-MS analysis of quinolinone isomers.
Conclusion
References
BenchChem. (2025). Differentiating Positional Isomers of Octadecadienyl Acetates by Mass Spectrometry: A Comparison Guide.
Harris, D. N., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. International Journal of Mass Spectrometry, 368, 23–29.
Kusano, M., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35(1), 1-12.
Saito, K., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl- substituted 1-(5-fluoropentyl)-1H-indole. SpringerPlus, 5(1), 1334.
Aly, A. A., et al. (2022). X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one, 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one and diethyl (E)-2-(2-(1-methyl-2-oxo-1,2-dihydro-quinolin-4-yl)hydrazineylidene)
Thermo Fisher Scientific. (n.d.). Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation.
Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.
Sadeghian, H., et al. (2009). Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(4), 935-942.
Reddit. (2021). Can you differentiate some constitutional isomers using mass spectrometry?
El-Gendy, A. A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(4), 242-246.
BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry.
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
Pérez-Gómez, A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 188, 233-240.
Kráľová, K., et al. (2012). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 17(6), 6334-6351.
Al-Hiari, Y. M., et al. (2014). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Journal of Saudi Chemical Society, 18(3), 247-263.
Knowbee. (2015, February 19).
Morreel, K., et al. (2010). Mass spectrometry-based fragmentation as an identification tool in lignomics. Plant Physiology, 153(4), 1464-1478.
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation.
Al-Hiari, Y. M., et al. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.
Technical Assessment: FTIR Spectral Profiling of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one
This guide is structured as a high-level technical manuscript designed for analytical chemists and process development scientists. It synthesizes specific spectroscopic data with comparative analysis to validate the iden...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a high-level technical manuscript designed for analytical chemists and process development scientists. It synthesizes specific spectroscopic data with comparative analysis to validate the identity of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one , a critical intermediate in the synthesis of phosphodiesterase inhibitors like Cilostazol.
Executive Summary & Structural Context
In the development of quinolinone-based therapeutics, the precise characterization of the 4-hydroxy-2-oxo-1,2-dihydroquinoline core is paramount. This guide focuses on the FTIR spectral signature of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one (hereafter referred to as 6-E-HMQ ).
Distinguishing 6-E-HMQ from its metabolic precursors and synthetic byproducts requires focusing on three specific vibrational zones:
The Lactam Core: The stability of the
bond in the presence of N-methylation.
The Enolic Hydroxyl: The 4-OH stretch, which exhibits distinct hydrogen-bonding broadening.
The Ether Linkage: The diagnostic C-O-C stretch introduced by the 6-ethoxy substitution.
Comparative Spectral Analysis
To validate the identity of 6-E-HMQ, we compare its theoretical and observed absorption bands against two critical baselines:
Alternative A (Core Scaffold): 4-Hydroxy-1-methylquinolin-2(1H)-one (HMQ) – Lacks the ethoxy group.
Alternative B (Precursor): 6-Ethoxy-4-hydroxyquinolin-2(1H)-one – Lacks the N-methyl group.
Table 1: Critical Absorption Peak Assignments
Vibrational Mode
Region (cm⁻¹)
6-E-HMQ (Target)
HMQ (Core Scaffold)
Precursor (Non-Methyl)
Mechanistic Insight
O-H Stretch
3200–3400
~3360 (Broad)
~3360
~3360
The 4-OH is enolic. Broadening indicates intermolecular H-bonding.
N-H Stretch
3100–3200
Absent
Absent
Present (~3150)
Critical Differentiator. N-methylation removes the N-H stretch found in the precursor.
C=O Stretch (Lactam)
1640–1680
1645–1665
1657
1660–1680
N-Methylation typically lowers frequency slightly due to inductive electron donation.
Ar-O-C (Ether)
1240–1260
1250 (Strong)
Absent
1250
Identity Marker. The asymmetric stretch of the ethoxy ether linkage.
C-O (Alkoxy)
1030–1050
~1045
Absent
~1045
Symmetric ether stretch. Confirms the ethoxy chain integrity.
Aromatic C=C
1500–1600
1580, 1510
1595, 1508
1590, 1510
Ring breathing modes. Slight shifts caused by the electron-donating ethoxy group.
Analyst Note: The most common error in analyzing 6-E-HMQ is confusing the broad O-H band for an N-H band. Check the 3100–3200 cm⁻¹ region carefully; if it is relatively clean (lacking a sharp peak), N-methylation is confirmed.
Detailed Mechanistic Interpretation
The "Silent" N-Methylation
In the precursor (Alternative B), the secondary amide (lactam) presents a distinct N-H stretching vibration. Upon methylation to form 6-E-HMQ, this band disappears.
Observation: Look for the absence of peaks in the 3100–3200 cm⁻¹ region.
Validation: The appearance of weak C-H stretches around 2950 cm⁻¹ (attributed to the
and groups) further confirms the alkylation.
The Ethoxy "Fingerprint"
The 6-ethoxy group acts as a strong electron donor to the aromatic ring.
Primary Marker: A strong band at 1250 cm⁻¹ (
asymmetric stretch).
Secondary Marker: A band near 1045 cm⁻¹ .
Comparison: The HMQ scaffold lacks these bands entirely. If your spectrum shows the Lactam C=O but misses the 1250 cm⁻¹ peak, you have likely failed to ethoxylate the ring or have lost the ethyl group.
The Enolic 4-OH System
Unlike simple alcohols, the 4-hydroxy group in quinolinones exists in a tautomeric equilibrium, though fixed in the enol form by the 2-one structure.
Band Shape: Expect a broad, Gaussian-like distribution centered near 3360 cm⁻¹ .
Interference: Moisture in KBr pellets can mimic this signal. Always dry samples thoroughly (see Protocol).
Experimental Validation Protocol
To ensure reproducibility and minimize artifacts (such as moisture interference masking the OH/NH distinction), follow this strict "Self-Validating" workflow.
Reagents & Equipment[1][2]
Sample: >98% purity 6-E-HMQ (HPLC validated).
Matrix: Spectroscopic grade KBr (dried at 110°C for 4 hours).
Normalization: Normalize the strongest peak (usually C=O or Ether) to 1.0 Absorbance units for comparison.
Workflow Visualization (Decision Logic)
The following diagram illustrates the logical decision tree for validating the 6-E-HMQ structure based on the spectral data described above.
Caption: Logical flow for spectral validation. Blue nodes indicate process steps; Yellow diamonds represent decision gates based on specific wavenumbers; Green/Red nodes indicate final identification status.
References
Dereli, F., et al. (2011). "DFT and Experimental (FT-IR) Investigation of Vibrational Spectroscopy of 4-hydroxy-1-methyl-2(1H)-quinolone (HMQ)." Australian Journal of Basic and Applied Sciences. (Provides the baseline data for the non-ethoxylated core).
Sankhe, K., et al. (2021).[4] "Synthesis and Characterization of 6-Hydroxy-3,4-Dihydroquinolinone Cilostazol Impurity-A." International Journal of Pharmaceutical Sciences and Research. (Validates the precursor spectral features).
Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source for general Ether and Lactam assignments).
Kawashima, Y., et al. (2013).[5] "Formulation of cilostazol spherical agglomerates... supported by IR spectroscopy." Indian Journal of Pharmaceutical Education and Research. (Confirms the Ether stretch assignments in the final drug structure).
A Comparative Guide to the Synthesis of 1-Methylquinolin-2(1H)-one Derivatives
For researchers, scientists, and professionals in drug development, the 1-methylquinolin-2(1H)-one scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of natural products and pharmacologically act...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the 1-methylquinolin-2(1H)-one scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of natural products and pharmacologically active compounds. The synthetic route chosen to access these derivatives can profoundly impact the efficiency, scalability, and cost-effectiveness of research and development endeavors. This guide provides an in-depth, objective comparison of the primary synthetic strategies for obtaining 1-methylquinolin-2(1H)-one derivatives, supported by experimental data and mechanistic insights to inform your selection of the most suitable method for your specific research needs.
Introduction to the 1-Methylquinolin-2(1H)-one Core
The 1-methylquinolin-2(1H)-one, or N-methyl-2-quinolone, framework is a privileged heterocyclic motif due to its presence in numerous quinoline alkaloids, many of which exhibit significant biological activities. The substitution of a methyl group on the nitrogen atom at position 1 not only mimics many natural products but also blocks the tautomerization to the corresponding 2-hydroxyquinoline, locking the molecule in the quinolone form and often influencing its pharmacokinetic and pharmacodynamic properties. The synthetic approaches to this core can be broadly categorized into two main strategies: the construction of the quinolin-2-one ring followed by N-methylation, and direct cyclization methods that incorporate the N-methyl group from the outset.
I. Classical Approaches: Building the Quinolinone Scaffold
The traditional syntheses of quinolinones, developed over a century ago, remain relevant for their simplicity and use of readily available starting materials. For the synthesis of 1-methylquinolin-2(1H)-one derivatives, these classical methods are typically employed to first construct the quinolin-2-one core, which is subsequently N-methylated.
A. The Knorr Quinoline Synthesis
First described by Ludwig Knorr in 1886, this reaction involves the acid-catalyzed intramolecular cyclization of a β-ketoanilide to form a 2-hydroxyquinoline, which exists in tautomeric equilibrium with the 2-quinolone.[1][2] The β-ketoanilide precursor is typically prepared by the condensation of an aniline with a β-ketoester.
Mechanism and Rationale:
The Knorr synthesis proceeds via an electrophilic aromatic substitution. Under strong acidic conditions (commonly sulfuric acid), the β-ketoanilide is protonated, activating the keto group for an intramolecular attack by the electron-rich aniline ring. Subsequent dehydration and aromatization yield the 2-quinolone product.[3][4] The choice of a strong dehydrating acid is crucial to drive the reaction to completion.
Workflow for Knorr Synthesis followed by N-Methylation
Caption: General workflow for the Knorr synthesis followed by N-methylation.
Advantages:
Utilizes simple and commercially available starting materials.
The reaction is well-established and has been extensively studied.
Disadvantages:
Requires harsh reaction conditions, including concentrated sulfuric acid and high temperatures, which can limit the functional group tolerance of the substrates.
The reaction can produce a mixture of isomers, particularly the 4-quinolone, depending on the reaction conditions (the Conrad-Limpach variation).[5]
Yields can be moderate, and the reaction may produce tarry byproducts, necessitating extensive purification.[6]
B. The Conrad-Limpach Synthesis
A close relative of the Knorr synthesis, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form a β-aminoacrylate intermediate under kinetic control (milder conditions).[7][8] This intermediate then undergoes a high-temperature thermal cyclization to yield a 4-hydroxyquinoline.[9] While this method primarily yields 4-quinolones, under thermodynamic control (higher temperatures for the initial condensation), the Knorr product (2-quinolone) can be favored.[5]
Mechanism and Rationale:
The initial step is the formation of an enamine (the β-aminoacrylate) from the aniline and the β-ketoester. The subsequent high-temperature cyclization is an intramolecular electrophilic attack of the aniline ring onto the ester carbonyl, followed by elimination of an alcohol. The choice of a high-boiling, inert solvent is critical for achieving good yields in the thermal cyclization step.[10]
Mechanism of the Knorr Quinoline Synthesis
Caption: Simplified mechanism of the Knorr quinoline synthesis.
II. Post-Cyclization N-Methylation
For many classical and modern synthetic routes that yield the quinolin-2-one core, a subsequent N-methylation step is required to obtain the target 1-methylquinolin-2(1H)-one derivatives. This is a common and generally efficient transformation.
Typical Procedure and Reagents:
The N-methylation of quinolin-2-ones is typically achieved by treating the parent quinolone with a suitable methylating agent in the presence of a base.
Methylating Agents: Common choices include methyl iodide (MeI), dimethyl sulfate (DMS), and methyl triflate (MeOTf).
Bases: A variety of bases can be employed, such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N).
Solvents: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF), acetone, or acetonitrile.
Experimental Protocol: N-Methylation of 4-hydroxy-2-quinolone
To a solution of 4-hydroxyquinolin-2(1H)-one (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2 equivalents).
Stir the suspension at room temperature for 30 minutes.
Add methyl iodide (1.2-1.5 equivalents) dropwise to the mixture.
Heat the reaction mixture to 50-60 °C and monitor the progress by TLC.
After completion, cool the reaction to room temperature and pour it into ice-water.
Collect the precipitated product by filtration, wash with water, and dry.
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/methanol) to obtain pure 4-hydroxy-1-methylquinolin-2(1H)-one.[11]
Considerations:
O- vs. N-Methylation: In substrates with a hydroxyl group, such as 4-hydroxyquinolin-2-one, a mixture of O- and N-methylated products can be formed. The reaction conditions can be optimized to favor one over the other. Generally, polar aprotic solvents and carbonate bases favor N-alkylation.
Substrate Scope: This method is generally applicable to a wide range of quinolin-2-one derivatives with various substituents on the carbocyclic ring.
III. Modern Synthetic Approaches
Modern synthetic methods often offer milder reaction conditions, greater functional group tolerance, and improved efficiency and regioselectivity compared to classical approaches. Many of these methods can be adapted to directly synthesize N-substituted quinolones.
A. Transition-Metal-Catalyzed Syntheses
Palladium and copper catalysis have emerged as powerful tools for the synthesis of quinoline and quinolone scaffolds.[12][13] These methods often involve C-H activation, cross-coupling, and cyclization reactions.
1. Palladium-Catalyzed Reactions:
Palladium catalysts are versatile for constructing the quinolone ring. One common strategy involves the intramolecular amidation of C(sp²)-H bonds. For example, a tandem Pd(0)-catalyzed amidation/aldol condensation of o-haloaryl aldehydes or ketones with N-methylacetamides can directly yield 1-methyl-2-quinolone derivatives.[14][15]
Mechanism and Rationale:
The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) species. This is followed by coordination of the amide and subsequent intramolecular C-N bond formation via reductive elimination. The mild conditions and high functional group tolerance make this an attractive approach.
Workflow for Pd-Catalyzed Synthesis
Caption: General workflow for the direct synthesis of 1-methylquinolin-2(1H)-ones via palladium catalysis.
2. Copper-Catalyzed Reactions:
Copper catalysts offer a more economical alternative to palladium for certain transformations. Copper-catalyzed methods for quinolone synthesis often involve domino reactions, such as the coupling of 2-aminobenzonitriles with alkynes, which can be adapted for N-substituted starting materials.[16] Another approach is the dehydrogenative coupling of 2-aminobenzyl alcohols with ketones, which proceeds under aerobic conditions.[17]
Advantages of Transition-Metal Catalysis:
Milder reaction conditions compared to classical methods.
High functional group tolerance.
Often high yields and good regioselectivity.
Ability to construct complex, polysubstituted quinolones.[18]
Disadvantages:
Cost and toxicity of some transition metal catalysts.
The need for specialized ligands in some cases.
Reaction optimization can be complex.
IV. Comparative Analysis of Synthetic Routes
The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale of the synthesis.
Lower catalyst cost than palladium, good for specific transformations.
Substrate scope may be more limited than palladium, oxidants may be required.
Conclusion
The synthesis of 1-methylquinolin-2(1H)-one derivatives can be approached through a variety of effective methods. Classical routes like the Knorr synthesis, followed by a separate N-methylation step, offer a straightforward, albeit often harsh, approach using simple starting materials. For researchers working with sensitive functional groups or seeking higher efficiency in a single step, modern transition-metal-catalyzed methods, particularly those employing palladium, provide a powerful and versatile alternative. The choice between these strategies should be guided by a careful consideration of substrate scope, desired yield, and the practical constraints of the laboratory setting. As the demand for novel quinolone-based therapeutic agents continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain a key focus in the field of medicinal chemistry.
References
Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. Available at: [Link]
Cox, D. et al. (2019). The Synthesis of Waltherione F and Its Analogues with Modifications at the 2‐ and 3‐Positions as Potential Antitrypanosomal Agents. ResearchGate. Available at: [Link]
Filo. (2025, November 26). Explain the Knorr Quinoline synthesis. Available at: [Link]
Grokipedia. (n.d.). Knorr quinoline synthesis.
SynArchive. (n.d.). Knorr Quinoline Synthesis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Available at: [Link]
Wikipedia. (n.d.). Knorr quinoline synthesis. Retrieved from [Link]
Katritzky, A. R., & Meth-Cohn, O. (Eds.). (1991). Comprehensive Organic Functional Group Transformations. Pergamon. (A representative source for general reaction conditions and yields).
Sharma, R., Kour, P., & Kumar, A. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 130(6), 73. Available at: [Link]
Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. (A general organic chemistry resource).
Silva, V. L. M., & Silva, A. M. S. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 24(2), 228. Available at: [Link]
Indian Academy of Sciences. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences. Available at: [Link]
Srimani, D., & Ben-David, Y. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 969815. Available at: [Link]
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
Sharma, R., Kour, P., & Kumar, A. (2018). A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 130(6). Available at: [Link]
Han, X., et al. (2013). Copper(I)‐Catalyzed Coupling Cyclization of Methyl Perfluoroalk‐2‐ynoates with 2‐Aminobenzonitriles: Synthesis of 2‐Perfluoroalkylated Quinolines. Chemistry – An Asian Journal, 8(7), 1537-1540. Available at: [Link]
ResearchGate. (2025, August 6). Synthesis of some new N1-substituted 4-methyl quinolin-2-(1H)-ones. Available at: [Link]
Padwa, A. (Ed.). (2004). Domino Reactions in Organic Synthesis. Wiley-VCH.
Taylor & Francis Online. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches. Available at: [Link]
International Journal of Scientific & Technology Research. (2020, January 15). Copper Catalyzed Sustainable Synthesis Of Quinolines. Available at: [Link]
Kim, J., & Lee, P. H. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. Molecules, 25(22), 5450. Available at: [Link]
Silva, V. L. M., & Silva, A. M. S. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 24(2), 228. Available at: [Link]
Nikolova, S., & Philipov, S. (2021). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Molecules, 26(16), 4782. Available at: [Link]
ResearchGate. (n.d.). Synthesis of quinolin-2(1H)-ones 87 and 88 by tandem Pd(0)-catalysed.... Available at: [Link]
SciSpace. (2019, September 12). N-Heterocyclic carbene copper catalyzed quinoline synthesis from 2-aminobenzyl alcohols and ketones using DMSO as an oxidant at.... Available at: [Link]
SciSpace. (n.d.). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. Available at: [Link]
ResearchGate. (2021, August 2). A Facile One-pot Synthesis of Substituted Quinolines via Cascade Friedlander Reaction from Isoxazoles with Ammonium Formate-Pd/C and Ketones. Available at: [Link]
Hranjec, M., et al. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 26(18), 5543. Available at: [Link]
ACS Publications. (2022, January 31). Cu(I)-Catalyzed Alkynylation of Quinolones. Available at: [Link]
MDPI. (2026, February 1). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Available at: [Link]
Organic Chemistry Portal. (n.d.). A Facile Synthesis of 2-Methylquinolines via Pd-Catalyzed Aza-Wacker Oxidative Cyclization. Available at: [Link]
Royal Society of Chemistry. (n.d.). Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines. Available at: [Link]
MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Dual Cyclization for the Synthesis of Quinindolines. Available at: [Link]
ResearchGate. (2025, October 15). 4-Aminoalkyl Quinolin-2-one Derivatives via Knorr Cyclisation of ω-Amino-β-Keto Anilides. Available at: [Link]
ACS Publications. (2024, April 12). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H). Available at: [Link]
ResearchGate. (2015, May 31). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Available at: [Link]
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
Helda - Helsinki.fi. (2022, April 4). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E. Available at: [Link]
A Comparative Guide to Reference Standards for 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one Purity Analysis
Introduction & Context6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one (CAS 83013-77-8)[1] is a highly specific structural motif and a critical intermediate in the synthesis of quinolinone-based active pharmaceutical ingred...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Context6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one (CAS 83013-77-8)[1] is a highly specific structural motif and a critical intermediate in the synthesis of quinolinone-based active pharmaceutical ingredients (APIs), such as atypical antipsychotics (e.g., brexpiprazole analogues) and phosphodiesterase inhibitors. Because trace impurities in starting materials can propagate through complex synthetic pathways to compromise the final API, rigorous purity analysis of this compound is an absolute necessity.
As a Senior Application Scientist, I frequently observe discrepancies in impurity profiling that stem directly from the use of poorly characterized reference standards. Relying on a commercial standard with an assumed purity of "≥98%"—without orthogonal verification—introduces systemic bias into all subsequent quantitative assays. This guide objectively compares the grades of reference standards available for 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one and details the self-validating analytical protocols required to establish absolute purity, ensuring strict compliance with [1] and [2] guidelines.
Comparative Analysis of Reference Standard Grades
Not all reference standards are created equal. The selection of a standard grade must align with the analytical objective—whether it is early-stage reaction monitoring, impurity spiking, or final API batch release. Table 1 objectively compares the three primary tiers of reference materials.
Table 1: Comparison of Reference Standard Grades for 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one
Standard Grade
Purity Assignment Method
Traceability
Cost / Availability
Best Use Case
Primary Standard (Compendial/qNMR)
Absolute quantification (1H-qNMR) + Mass Balance
Fully traceable to SI units (e.g., NIST)
High / Custom synthesis often required
Final API release testing; calibrating secondary standards.
Secondary Standard (Commercial)
HPLC-UV Area Normalization
Traceable only to the manufacturer's internal CoA
Moderate / Readily available
Routine in-process control (IPC); early-stage R&D.
In-House Synthesized
Variable (Depends on internal QA protocols)
Non-traceable until validated against a Primary Standard
Analytical Methodologies: The Causality Behind the Choices
To elevate a batch of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one to "Primary Standard" status, its purity must be determined without relying on a pre-existing standard of the same substance. This requires a self-validating system combining orthogonal techniques:
Quantitative NMR (1H-qNMR): This is the gold standard for absolute purity. Unlike chromatography, qNMR detectors (the NMR coil) respond equally to all protons regardless of the molecule's extinction coefficient. By integrating the isolated N-methyl protons of the quinolinone against a certified internal standard, we obtain an [3].
HPLC-UV/DAD (Mass Balance): Used for routine chromatographic purity. However, UV response factors vary drastically between the main peak and its impurities. Therefore, HPLC is used to calculate purity by mass balance: Purity = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Ash).
LC-MS/MS: Essential for trace impurity identification. We utilize Electrospray Ionization in positive mode (ESI+) because the quinolinone nitrogen and the hydroxyl/carbonyl oxygens readily accept protons, yielding strong [M+H]+ signals that UV detectors might miss.
Reference Standard Qualification Workflow
Below is the logical progression for qualifying an in-house batch of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one into a primary reference standard.
Workflow for qualifying 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one reference standards.
Experimental Protocols: A Self-Validating System
Protocol 1: Absolute Purity Assignment via 1H-qNMR
Causality: The most critical parameter in qNMR is the relaxation delay (D1). The T1 relaxation time for the N-methyl protons on the quinolinone ring can be up to 5–8 seconds. To ensure >99.9% magnetization recovery and prevent integration bias (which would artificially inflate or deflate the purity calculation), D1 must be set to at least 5 to 7 times the longest T1. We deliberately set D1 = 60 seconds.
Step-by-Step Methodology:
Sample Preparation: Accurately weigh ~15.0 mg of the 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one candidate and ~5.0 mg of NIST-traceable Maleic Acid (Internal Standard, certified purity 99.95%) using a microbalance (d = 0.001 mg).
Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6. Vortex for 2 minutes and sonicate for 1 minute to ensure complete, homogeneous dissolution.
Acquisition Parameters: Acquire 1H-NMR spectra at 600 MHz using a 90° pulse angle, an acquisition time (AQ) of 4.0 seconds, and a relaxation delay (D1) of 60 seconds. Collect 64 scans to ensure a high signal-to-noise ratio (>250:1).
Processing: Apply a 0.3 Hz exponential line broadening window function. Phase and baseline correct manually to ensure flat integration regions.
Integration & Calculation: Integrate the maleic acid singlet (δ ~6.26 ppm, 2H) and the N-methyl singlet of the quinolinone (δ ~3.5 ppm, 3H). Calculate absolute purity using the standard qNMR mass ratio equation, factoring in the molecular weights and number of protons.
Protocol 2: Orthogonal Impurity Profiling via LC-MS/MS
Causality: To validate the qNMR results, we must ensure no hidden impurities co-resonate with the target NMR peaks. LC-MS/MS physically separates these impurities and identifies them via their mass-to-charge ratio. We use an acidic mobile phase to force the protonation of the quinolinone core, maximizing ESI+ sensitivity.
Step-by-Step Methodology:
Column Selection: Utilize a sub-2-micron C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to provide high-resolution retention of polar and semi-polar quinolinone derivatives.
Mobile Phase: Solvent A: 0.1% Formic acid in MS-grade Water. Solvent B: 0.1% Formic acid in MS-grade Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes, followed by a 2-minute hold. Flow rate: 0.4 mL/min.
MS Parameters: Operate in ESI+ mode. Capillary voltage: 3.0 kV. Desolvation temperature: 350°C. Scan range: m/z 100–1000.
Self-Validation (Spiking): Spike the sample with 0.1% w/w of known related substances (e.g., 4-hydroxy-1-methylquinolin-2(1H)-one) to demonstrate method specificity, ensuring the system can resolve and recover closely related structural analogues.
Quantitative Data Presentation
To demonstrate the danger of relying on a single analytical technique, Table 2 presents experimental validation data from a hypothetical candidate batch of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one analyzed by three different methods.
Table 2: Experimental Purity Determination of Candidate Batch Lot #EQ-2026-03
Analytical Method
Measured Purity (%)
Identified Impurities
Notes / Causality
HPLC-UV (Area Normalization)
99.5%
0.5% (Unknown organics)
Flawed: Overestimates purity by ignoring non-UV active impurities, water, and salts.
HPLC Mass Balance
98.2%
0.5% (Organic), 1.1% (Water), 0.2% (Solvents)
Accurate: Accounts for orthogonal data (Karl Fischer for water, GC-FID for solvents).
1H-qNMR (Absolute)
98.1% ± 0.2%
N/A (Direct measurement)
Definitive: Matches mass balance perfectly; serves as the certified Primary Standard value.
Conclusion
For complex intermediates like 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one, relying solely on HPLC-UV area normalization is a critical analytical error that inflates purity by ignoring water, residual solvents, and non-chromophoric impurities. As demonstrated, a self-validating approach combining 1H-qNMR for absolute quantification and LC-MS/MS for trace impurity profiling is mandatory for qualifying primary reference standards. This rigorous, multi-faceted methodology ensures that downstream pharmaceutical synthesis and API release testing are built on a foundation of absolute analytical certainty.
References
U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology". Source: fda.gov. URL: [Link]
International Pharmaceutical Regulators Programme (IPRP). "Guidance for Quality Assessors – Drug Product". Source: iprp.global. URL: [Link]
A Senior Scientist's Guide to Validating UV-Vis Absorbance Maxima for Quinolinone Characterization
Introduction: Beyond a Simple Spectrum In the landscape of pharmaceutical development, quinolinone scaffolds are a cornerstone for designing novel therapeutics. Their characterization is a critical step in the discovery...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond a Simple Spectrum
In the landscape of pharmaceutical development, quinolinone scaffolds are a cornerstone for designing novel therapeutics. Their characterization is a critical step in the discovery and quality control pipeline. Among the arsenal of analytical techniques, Ultraviolet-Visible (UV-Vis) spectroscopy stands out for its simplicity, sensitivity, and cost-effectiveness.[1] It is an indispensable tool for confirming molecular structure, determining concentration, and assessing purity.[1][2]
However, the true value of a UV-Vis spectrum lies not just in its acquisition, but in its validation. Simply identifying the wavelength of maximum absorbance (λmax) is insufficient for the rigorous demands of drug development. This guide provides a comprehensive framework for researchers and scientists to not only accurately determine the λmax of quinolinone derivatives but also to validate the entire analytical process. We will delve into the causality behind experimental choices, establish a self-validating protocol grounded in pharmacopeial standards, and compare how molecular structure and solvent choice dictate the spectroscopic signature of these vital compounds.
The Spectroscopic Signature: Why Quinolinones Absorb UV-Vis Light
The characteristic UV-Vis absorbance of a quinolinone is dictated by its electronic structure. The fused aromatic and pyridinone rings form a conjugated system rich in π-electrons. When the molecule absorbs photons in the UV-Vis range, these electrons are promoted from lower-energy bonding (π) and non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals.
The primary transitions responsible for the typical quinolinone spectrum are:
π → π transitions:* These are high-energy, high-intensity absorptions, typically occurring at shorter wavelengths. They are characteristic of the conjugated aromatic system.[3]
n → π transitions:* These lower-energy transitions involve the promotion of non-bonding electrons, such as those on the carbonyl oxygen and ring nitrogen, to anti-bonding π* orbitals. They appear as lower-intensity bands or shoulders at longer wavelengths.
This electronic environment is highly sensitive. Any modification to the core structure or its surrounding chemical environment can alter the energy required for these transitions, resulting in a shift in the λmax.
Structural Effects (Substituents): Attaching electron-donating groups (e.g., -OH, -NH2) or electron-withdrawing groups (e.g., -NO2, -Cl) to the quinolinone ring system extends or alters the conjugation, causing predictable shifts in the absorbance maxima. An extension of the conjugated system typically results in a bathochromic (red) shift to longer wavelengths.[3]
Solvent Effects (Solvatochromism): The polarity of the solvent can stabilize or destabilize the ground and excited states of the molecule, thereby changing the energy of the electronic transitions.[4][5] For instance, polar solvents can form hydrogen bonds with the carbonyl group, affecting the n → π* transition.[6] This is why reporting the solvent used is as crucial as reporting the λmax itself.
Tautomerism: Certain hydroxy-substituted quinolinones can exist in a tautomeric equilibrium between the keto (lactam) and enol (lactim) forms, each possessing a distinct electronic configuration and, consequently, a different UV-Vis spectrum.[7]
A Self-Validating Protocol for λmax Determination
To ensure that the obtained λmax is a true and reliable characteristic of the quinolinone under investigation, a systematic, self-validating protocol is essential. This methodology incorporates system suitability checks and method validation parameters as prescribed by the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines.[8][9][10]
Mandatory Prerequisite: Instrument and System Suitability
Before any sample analysis, the performance of the UV-Vis spectrophotometer must be verified. This is a non-negotiable step for generating trustworthy data. Modern instrument software often automates these tests, which should align with pharmacopeial requirements such as USP General Chapter <857>.[8]
Wavelength Accuracy: Confirms the instrument is reporting the correct wavelength. This is typically checked using certified reference materials like holmium oxide or a deuterium lamp's emission lines.
Photometric Accuracy: Ensures the instrument is measuring the absorbance value correctly. This is verified using certified potassium dichromate solutions at various concentrations.[8]
Stray Light: Measures the amount of light reaching the detector that is outside the selected wavelength band, which can cause deviations from the Beer-Lambert law.[8]
Experimental Workflow for λmax Validation
The following diagram outlines the logical flow for a robust determination and validation of a quinolinone's λmax.
Caption: Experimental workflow for the robust validation of UV-Vis λmax.
Step-by-Step Methodology
1. Sample Preparation:
Select a spectroscopic grade solvent in which the quinolinone derivative is fully soluble and stable. The solvent must also be transparent in the wavelength range of interest.[11]
Prepare a stock solution of the quinolinone derivative at a known concentration (e.g., 1 mg/mL).[12]
From the stock solution, prepare a working dilution that is expected to yield a maximum absorbance between 0.1 and 1.0. This range ensures adherence to the Beer-Lambert Law, which is fundamental for quantitative accuracy.[12]
2. Instrument Setup and λmax Determination:
Use a dual-beam spectrophotometer if available.[12]
Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample path. Run a baseline correction to zero the instrument across the desired wavelength range (e.g., 200-400 nm).[13][14]
Replace the solvent in the sample cuvette with your working dilution of the quinolinone.
Perform a wavelength scan. The wavelength at which the highest absorbance is recorded is the provisional λmax.[15]
3. Method Validation at the Provisional λmax:
Linearity and Range: Prepare a series of at least five dilutions from the stock solution, bracketing the working concentration. Measure the absorbance of each at the provisional λmax. Plot absorbance versus concentration. The method is linear if the data points form a straight line with a correlation coefficient (R²) ≥ 0.999.[16][17] This confirms a direct, proportional relationship between concentration and absorbance at this specific wavelength.
Precision:
Repeatability (Intra-day Precision): Prepare six individual samples at the same concentration. Measure the absorbance of each. The relative standard deviation (%RSD) should be ≤ 2%.[9][17] This demonstrates that the method yields consistent results in a short time frame.
Intermediate Precision: Repeat the precision test on a different day or with a different analyst to assess long-term consistency. The %RSD should again meet the acceptance criteria.[9]
Accuracy: Perform a recovery study by spiking a known amount of the quinolinone standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be between 98% and 102%.[9][18] This proves the method's ability to measure the true amount of the analyte.
Upon successful completion of these validation steps, the provisional λmax is now considered a validated absorbance maximum , suitable for characterization and quantitative analysis.
Comparative Analysis: λmax of Quinolinone Derivatives
The choice of solvent and the pattern of substitution on the quinolinone ring have a profound impact on the resulting λmax. The following table summarizes experimentally determined λmax values for several quinolinone derivatives from published literature, illustrating these effects.
Quinolinone Derivative
Solvent
λmax (nm)
Observations & Causality
2(1H)-Quinolinone (Carbostyril)
Ethanol
~328, ~270, ~228
The fundamental spectrum for the unsubstituted keto tautomer.[7]
A noticeable solvent effect. The shift in the longer wavelength band to 296 nm (bathochromic) and the shorter wavelength band to 225 nm (hypsochromic) in the more polar water suggests different stabilization of the electronic states involved in each transition.[6]
Quinoline Derivative 3 (Extended Conjugation)
Methanol
~350
The extended π-conjugation in this specific derivative causes a significant bathochromic (red) shift compared to simpler quinolinones.[19]
Quinoline Derivative 3 (Extended Conjugation)
Chloroform
~380
A further red shift in the less polar chloroform suggests complex solvent-solute interactions, possibly due to aggregation stabilized by π-stacking in this environment.[19]
The combination of electron-withdrawing (-Cl, -CN) and electron-donating (-ethoxy) groups results in a complex spectrum with multiple maxima. The specific λmax values are a composite of these electronic influences.[20]
This comparative data underscores a critical principle: a reported λmax is only meaningful when accompanied by the solvent used for the measurement. Researchers can leverage these solvatochromic and substituent effects to gain deeper insights into the electronic structure of their novel quinolinone compounds.
Caption: Factors influencing the UV-Vis absorbance spectrum of quinolinones.
Conclusion
Validating the UV-Vis absorbance maxima of quinolinone derivatives is a multi-faceted process that extends far beyond a simple wavelength scan. It is an exercise in analytical rigor that underpins the reliability of subsequent research and development activities. By integrating system suitability tests, adhering to a validation protocol grounded in ICH and USP guidelines, and understanding the theoretical basis of spectral shifts, scientists can ensure the integrity and comparability of their data. This robust approach transforms a routine spectral measurement into a validated, trustworthy characterization parameter, which is essential for advancing the development of novel quinolinone-based pharmaceuticals.
References
Liu, M. (2025). The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis.
Agilent. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.).
Thermo Fisher Scientific. (2024). Color Analysis for Pharmaceutical Products using UV-Visible Absorption Techniques.
BenchChem. (2025). Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers.
HunterLab. (2022). Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability.
ResearchGate. (n.d.). METHOD VALIDATION OF COMPENDIAL AND NON COMPENDIAL UV-VISIBLE SPECTROSCOPIC METHOD FOR DRUG SUBSTANCES AS PER USP AND ICH GUIDELINES.
Scribd. (n.d.). Experiment No. 2 UV-Vis Analysis.
Unknown. (n.d.). EXPERIMENT 11 UV/VIS Spectroscopy and Spectrophotometry: Spectrophotometric Analysis of Potassium Permanganate Solutions.
Barone, G., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines: Role of Keto-Oxygens as Polarity Interaction Probes. PMC.
Juniper Publishers. (2021). Analytical Method Development and Validation of UV-Visible Spectrophotometric Method for the Estimation of Linagliptin.
Medhat, H. (2017). What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative. ResearchGate.
ijpab. (2015). UV-Visible Spectrophotometric Method Development and Validation of Assay of Iron Sucrose Injection.
Unknown. (n.d.). DETERMINATION OF WAVELENGTH OF MAXIMUM ABSORBANCE.
Unknown. (n.d.). Analytical Quality by Design Based UV-visible Spectrophotometer Method Development and Validation for Quantification of Chrysin.
Slideshare. (n.d.). Determination of (a) Wavelength of maximum absorbance (λmax) and (b) Absorptivity coefficient of Paracetamol.
Unknown. (2024). Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach.
Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis.
Science Department. (n.d.). Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer.
BenchChem. (2025). Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide.
Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy.
ResearchGate. (n.d.). Effects of solvent on the UV-visible absorption spectra of acenaphtho(1,2-b) quinoxaline and acenaphtho(1,2- b)benzo(g)quinoxaline.
MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives.
Unknown. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.
ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and....
Chromatographic Separation of 6-Ethoxy vs. 6-Methoxy Quinolinone Analogs
Content Type: Technical Comparison & Method Development Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary: The Homolog Challenge In the synthesis of quinolinone-base...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Comparison & Method Development Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary: The Homolog Challenge
In the synthesis of quinolinone-based pharmaceuticals (e.g., Cilostazol, Aripiprazole derivatives), 6-methoxy-2(1H)-quinolinone and 6-ethoxy-2(1H)-quinolinone often appear as a critical product-impurity pair. Structurally, they differ only by a single methylene (
) unit.
This guide provides a rigorous, data-backed strategy for resolving these homologs. While standard C18 phases often suffice, this guide explores the mechanistic nuances of C18 vs. Phenyl-Hexyl stationary phases and the critical role of mobile phase pH in suppressing quinolinone tautomerism to achieve baseline resolution (
).
Physicochemical Profiling & Separation Logic
To design a robust separation, one must understand the molecular behavior of the analytes under chromatographic conditions.[1]
Feature
6-Methoxy-2(1H)-quinolinone
6-Ethoxy-2(1H)-quinolinone
Chromatographic Impact
Substituent
Ethoxy is more hydrophobic and sterically bulkier.
LogP (Approx)
~1.3
~1.8
dictates elution order in RP-HPLC (Methoxy elutes first).
pKa (Ring N)
~-0.7 (protonated)
~-0.7 (protonated)
The amide-like lactam core requires acidic pH to prevent peak tailing caused by silanol interactions.
UV Max
~230 nm, 270 nm
~230 nm, 270 nm
Identical chromophores; UV ratioing cannot distinguish them. Separation must be physical.
The Separation Mechanism
The separation relies on the Hydrophobic Subtraction Model . The addition of a methylene group typically increases the retention factor (
) by a factor of (methylene selectivity).
Target Selectivity (
): For a increment, a well-optimized C18 system yields .
Challenge: In high-organic mobile phases (used for fast elution),
decreases, risking co-elution.
Comparative Guide: Stationary Phase Selection
Option A: C18 (Octadecyl) – The Standard
Mechanism: Pure hydrophobic partitioning.
Pros: Predictable elution (Methoxy
Ethoxy). High methylene selectivity in high-water content mobile phases.
Cons: Can exhibit peak tailing for basic quinolinones if residual silanols are active.
Verdict:Best for Routine QC. Use fully end-capped columns (e.g., C18 with TMS end-capping) to minimize tailing.
Option B: Phenyl-Hexyl – The Specialist
Mechanism:
interactions + Hydrophobicity.
Pros: The electron-donating alkoxy groups interact differently with the phenyl ring of the stationary phase. The "rigid" nature of the quinolinone ring aligns well for
-stacking.
Cons: Lower overall retention than C18.
Verdict:Best for Complex Matrices. If the sample contains other aromatic impurities (e.g., synthesis precursors), Phenyl-Hexyl often provides orthogonal selectivity.
Experimental Protocols
The following protocols are designed to be self-validating , meaning the system suitability parameters (resolution, tailing) confirm the method's performance immediately.
Protocol 1: High-Resolution RP-HPLC (Recommended)
Objective: Baseline separation of 6-methoxy and 6-ethoxy analogs with MS-compatible buffers.
Column: C18 Core-Shell (e.g., Kinetex or Cortecs),
.
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Objective: High-throughput screening during synthesis optimization.
Mobile Phase: 65% Water (0.1%
) / 35% ACN.
Run Time: < 8 minutes.
Note: Phosphoric acid is used here for superior peak shape (silanol suppression) when MS detection is not required.
Visualizing the Mechanism
The following diagram illustrates the differential interaction pathways that facilitate separation.
Figure 1: Mechanistic pathway of separation. The ethoxy analog exhibits stronger hydrophobic retention due to the additional methylene group. Acidic modifiers are essential to block secondary silanol interactions that cause peak tailing.
Method Development Decision Tree
Use this logic flow to troubleshoot or optimize your specific separation.
Figure 2: Decision tree for optimizing quinolinone separations. Switch to Methanol (MeOH) if selectivity is poor, as protic solvents often enhance methylene selectivity.
Comparative Data Summary
The table below summarizes expected performance metrics based on standard chromatographic behavior of alkoxy-quinolinones [1, 3].
Parameter
C18 (Standard)
Phenyl-Hexyl
C8 (Octyl)
Elution Order
Methoxy Ethoxy
Methoxy Ethoxy
Methoxy Ethoxy
Selectivity ()
High (1.3 - 1.5)
Moderate (1.2 - 1.4)
Low (1.1 - 1.2)
Peak Shape
Good (with acid)
Excellent (rigid analytes)
Good
Retention Time
Longest
Moderate
Shortest
Recommendation
Primary Choice
Alternative
Fast Screening
References
SIELC Technologies. "Separation of 6-Methoxy-2-methylquinoline on Newcrom R1 HPLC column." SIELC Application Notes. Available at: [Link]
Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Phenomenex Technical Guides. Available at: [Link]
Kumar, B. K., et al. "Gradient High Performance Liquid Chromatography method for determination of related substances in Brexpiprazole dosage form."[4] Journal of Drug Delivery and Therapeutics, 2019. Available at: [Link]
Definitive Guide: Elemental Analysis Confirmation of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one
Executive Summary & Strategic Context In the development of immunomodulators and quinolinone-based antioxidants, 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one represents a critical scaffold. While High-Resolution Mass Sp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
In the development of immunomodulators and quinolinone-based antioxidants, 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one represents a critical scaffold. While High-Resolution Mass Spectrometry (HRMS) confirms molecular identity, it fails to quantify bulk purity or detect inorganic salts and solvates.
This guide establishes Combustion Elemental Analysis (CHN) as the definitive "Gold Standard" for certifying the bulk purity of this compound. Unlike spectroscopic methods, CHN analysis provides a weight-percent-based validation that is mandatory for publishing in top-tier journals (e.g., J. Org. Chem., J. Med.[1] Chem.) and for downstream biological assays where stoichiometry is critical.
Core Data: Theoretical vs. Experimental Benchmarks
To confirm the isolation of 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one, the experimental data must align with the theoretical elemental composition derived from the molecular formula C₁₂H₁₃NO₃ .
Molecular Weight: 219.24 g/mol
Acceptance Criteria: Experimental values must fall within ±0.40% of theoretical values (ACS Standard).
High: Water/Solvent contamination.Low: Excessive drying or decomposition.
Nitrogen (N)
6.39%
5.99%
6.79%
Low: Incomplete combustion (formation of refractory carbides).
Note: Oxygen is typically calculated by difference and is not directly measured in standard CHN protocols.
Comparative Analysis: Why EA is Non-Negotiable
While modern labs rely heavily on HRMS and NMR, neither can replace EA for establishing homogeneity.
Table 2: Performance Comparison of Validation Methods
Feature
Elemental Analysis (EA)
HRMS (ESI-TOF)
¹H NMR
Primary Output
Bulk Purity (Weight %)
Molecular Identity (m/z)
Structural Connectivity
Solvent Detection
Excellent (Indirectly via C/H deviation)
Poor (Solvents often invisible)
Good (If peaks don't overlap)
Inorganic Salt Detection
Excellent (Low C/H/N % implies salt)
Fails (Salts suppress ionization)
Fails (Inorganic salts are silent)
Sample Requirement
2–5 mg (Destructive)
<1 mg (Non-destructive)
5–10 mg (Non-destructive)
"Gold Standard" Status
Required for Publication
Supporting Evidence
Supporting Evidence
Decision Logic for Validation
The following diagram illustrates where Elemental Analysis fits into the validation workflow.
Caption: Figure 1. The Validation Triad. EA acts as the final gatekeeper for bulk purity, filtering out samples that pass MS/NMR but contain invisible contaminants.
Experimental Protocol: Synthesis & Preparation for EA
To ensure the 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one sample meets the ±0.4% criteria, specific purification and handling steps are required.
Diagnosis:Inorganic Contamination. The sample likely contains silica gel (from column chromatography) or sodium salts (e.g., NaCl, NaOAc) from the workup. These do not combust, effectively "diluting" the organic mass.
Solution: Dissolve in hot organic solvent, filter through a 0.2 µm PTFE membrane to remove insolubles, and recrystallize.
If exposed to air: Hygroscopic water absorption (common for 4-hydroxy quinolinones).
Solution: Dry at higher temperature (100°C) over
under high vacuum.
Scenario C: Low Nitrogen Only
Result: N: 5.8% (Theory 6.39%), C/H are normal.
Diagnosis:Incomplete Combustion. Quinolinones are thermally stable heterocyclic rings. They may form "coke" or char in the crucible, trapping nitrogen.
Solution: Add an oxygen donor (e.g.,
or ) to the tin capsule to facilitate complete oxidation.
Diagnostic Flowchart
Caption: Figure 2. Diagnostic logic for interpreting Elemental Analysis failures.
References
ACS Author Guidelines. Journal of Organic Chemistry. American Chemical Society.[2][3][4] [Link]
Cit
Evaluation of Elemental Analysis. National Institutes of Health (NIH) / PMC. [Link]
Citation for the comparison of EA vs.
Sample Preparation for Elemental Analysis. Elementar Analysis Guidelines. [Link]
Citation for weighing and encapsul
Synthesis of 4-Hydroxyquinolin-2(1H)-ones. Tubitak / Turkish Journal of Chemistry. [Link]
General reference for the synthesis and characteriz
Differentiating N-methyl and O-methyl isomers in quinolinone synthesis
An ambiguous structural assignment in medicinal chemistry is a costly error. When functionalizing the quinolinone scaffold—a privileged pharmacophore in drug discovery—researchers inevitably confront the classic syntheti...
Author: BenchChem Technical Support Team. Date: March 2026
An ambiguous structural assignment in medicinal chemistry is a costly error. When functionalizing the quinolinone scaffold—a privileged pharmacophore in drug discovery—researchers inevitably confront the classic synthetic challenge of ambident nucleophilicity. The tautomeric equilibrium between 2-quinolinone and 2-hydroxyquinoline means that alkylation can occur at either the nitrogen or the oxygen atom, yielding a mixture of N-methyl and O-methyl isomers[1].
As an Application Scientist, I have seen countless optimization campaigns derailed by misassigned regioselectivity. This guide provides a definitive, causality-driven framework for directing the synthesis of these isomers and, more importantly, a self-validating analytical system to differentiate them with absolute certainty.
Synthetic Control: Directing Regioselectivity
The quinolinone anion is resonance-stabilized, distributing electron density across both the nitrogen and oxygen atoms. The choice of reagents directly dictates the reaction pathway by exploiting either thermodynamic stability or kinetic/coordination effects[2].
N-Alkylation (Thermodynamic Control): Nitrogen is a softer nucleophile than oxygen. Under standard basic conditions (e.g., K₂CO₃ or NaH in polar aprotic solvents like DMF), the reaction follows Hard-Soft Acid-Base (HSAB) principles. The soft electrophile (methyl iodide) preferentially attacks the softer nitrogen atom, yielding the thermodynamically stable N-methyl-2-quinolinone[3].
O-Alkylation (Kinetic/Directed Control): To override the thermodynamic preference, silver salts (e.g., Ag₂CO₃) are employed. The silver cation has a strong, specific affinity for the nitrogen atom. By coordinating to the nitrogen, silver sterically and electronically blocks it, forcing the electrophile to attack the oxygen atom to yield 2-methoxyquinoline. Recently, palladium-catalyzed chemoselective O-alkylation has also emerged as a silver-free alternative[2].
Reaction pathway of the ambident quinolinone anion leading to N- vs O-methylation.
Analytical Differentiation: The Self-Validating System
While Infrared (IR) spectroscopy can provide a rapid preliminary screen (the presence of a strong lactam C=O stretch at ~1650 cm⁻¹ indicates N-alkylation), Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unequivocal structural assignment[1].
The causality behind the NMR differentiation lies in electronegativity and spatial geometry . Oxygen (3.44) is more electronegative than nitrogen (3.04). Consequently, an oxygen atom pulls more electron density away from the attached methyl group, resulting in a stronger deshielding effect that pushes the NMR signals further downfield (higher ppm)[4].
Table 1: Comparative Analytical Data for Isomer Differentiation
Direct attachment to O vs N alters the carbon chemical shift drastically.
2D NOESY
Spatial Correlation
N-CH₃ correlates to H-8
O-CH₃ correlates to H-3
Proximity of the methyl group to the specific peri/adjacent ring protons.
IR Spectroscopy
Characteristic Bands
Strong C=O (~1650 cm⁻¹)
C=N (~1620 cm⁻¹), C-O (~1250 cm⁻¹)
N-alkylation retains the lactam carbonyl; O-alkylation forms a quinoline ether.
Data synthesized from established spectroscopic libraries and literature[4][5].
Self-validating NMR decision tree for differentiating N-methyl and O-methyl isomers.
Experimental Methodologies
To ensure reproducibility, the following protocols are designed as self-validating workflows. Each synthesis is paired with an immediate analytical checkpoint.
Protocol A: Regioselective Synthesis of N-Methyl-2-quinolinone
Reaction Setup: In a flame-dried round-bottom flask under N₂, dissolve 2-quinolinone (1.0 equiv) in anhydrous DMF (0.2 M).
Deprotonation: Add K₂CO₃ (2.0 equiv) and stir at room temperature for 30 minutes to generate the ambident anion.
Alkylation: Dropwise add methyl iodide (1.2 equiv). Heat the reaction mixture to 60 °C for 4 hours.
Workup: Quench with H₂O and extract with EtOAc (3x). Wash the combined organic layers with brine (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.
Validation Checkpoint: Take a crude ¹H NMR in CDCl₃. Look for a sharp singlet at ~3.6 ppm . If the singlet is >4.0 ppm, O-alkylation has occurred. Purify via silica gel chromatography (Hexanes/EtOAc).
Protocol B: Regioselective Synthesis of 2-Methoxyquinoline
Reaction Setup: Dissolve 2-quinolinone (1.0 equiv) in anhydrous Toluene (0.2 M) under N₂.
Coordination/Deprotonation: Add Ag₂CO₃ (1.5 equiv). The silver coordinates to the nitrogen, directing the subsequent attack. Stir for 15 minutes in the dark (silver salts are light-sensitive).
Alkylation: Add methyl iodide (2.0 equiv) and heat to 80 °C for 12 hours.
Workup: Filter the reaction mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc. Concentrate the filtrate in vacuo.
Validation Checkpoint: Take a crude ¹H NMR in CDCl₃. Look for a sharp singlet at ~4.1 ppm . Confirm the absence of the lactam C=O stretch via IR spectroscopy.
Protocol C: 2D NMR Structural Assignment Workflow
If a mixture of isomers is obtained, 1D NMR may be insufficient due to overlapping aromatic signals. Use this 2D workflow:
Acquire ¹H-¹³C HSQC: Identify which protons belong to the methyl carbons. The N-CH₃ protons will cross-peak with a carbon at ~30 ppm. The O-CH₃ protons will cross-peak with a carbon at ~60 ppm[4].
Acquire 2D NOESY: Irradiate the methyl proton frequency.
If a spatial correlation (cross-peak) is observed to the H-8 proton (the proton on the adjacent aromatic ring, typically ~7.5-7.8 ppm), the N-methyl structure is unequivocally confirmed[3].
If a spatial correlation is observed to the H-3 proton (the vinylic proton adjacent to the oxygenated carbon), the O-methyl structure is confirmed.
References
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed -[Link]
N- and / or O- Alkylation of Quinazolinone Derivatives - ResearchGate -[Link]
Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity - PMC -[Link]
Synthesis of Novel 3-Acetyl N-methyl-2- Quinolone Derivatives with Expected Antimicrobial Activity - Iraqi Journal of Science -[Link]
Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides - MDPI -[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one Proper Disposal Procedures
Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Operational Safety & Disposal Guide[1][2]
[1]
Executive Summary & Chemical Identification
6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one is a substituted quinolinone derivative, typically utilized as a pharmaceutical intermediate or bioactive scaffold (analogous to precursors for antipsychotics like Brexpiprazole).[1] Due to the biological activity inherent to the quinolinone pharmacophore, this compound must be managed as a hazardous organic chemical with potential for aquatic toxicity and bioactive effects.[2]
Chemical Class: Heterocyclic Organic Compound / Quinolinone Derivative[3]
Solubility: Low water solubility; soluble in organic solvents (DMSO, Methanol, DCM).
Core Hazard Assumption: In the absence of a compound-specific GHS classification, apply the Precautionary Principle . Treat as Irritant (Skin/Eye/Respiratory) and Potentially Toxic to aquatic environments.[2]
Safety Assessment & PPE Requirements
Before initiating disposal, ensure the following barrier protections are in place to prevent exposure to potentially bioactive dusts.
PPE Category
Specification
Rationale
Respiratory
N95/P100 Respirator or Fume Hood
Prevents inhalation of fine particulates during weighing or waste transfer.[1]
Hand Protection
Nitrile Gloves (Double-gloving recommended)
Provides barrier against dermal absorption.[1] Quinolinones can be lipophilic.
Eye Protection
Chemical Safety Goggles
Prevents ocular contact from dust or splash hazards.
Body Protection
Lab Coat (Buttoned, long sleeves)
Minimizes skin exposure and clothing contamination.
Disposal Workflow & Waste Segregation
The disposal pathway depends on the physical state of the waste (Solid pure compound vs. Liquid solutions).
A. Solid Waste (Pure Compound / Contaminated Solids)
Primary Container: Collect pure solid waste in a wide-mouth, high-density polyethylene (HDPE) or glass jar.
Debris: Place contaminated weighing boats, pipette tips, and gloves into a clear, heavy-duty hazardous waste bag (2-mil thickness minimum).[1]
Labeling: Affix a hazardous waste label.
Chemical Name: Write out the full name: 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one. Do not use abbreviations.
Solvent Compatibility: Segregate based on the solvent used.
If dissolved in DCM/Chloroform: Use Halogenated Waste stream.
If dissolved in Methanol/DMSO/Acetone: Use Non-Halogenated Organic stream.
pH Neutralization: If the solution is acidic or basic (due to workup), neutralize to pH 5–9 before adding to the organic waste carboy to prevent exothermic reactions in the waste container.
C. Empty Containers
Triple Rinse Protocol:
Add a small volume of compatible solvent (e.g., Methanol or Acetone) to the empty bottle.
Cap and shake vigorously for 30 seconds.
Decant rinsate into the Liquid Hazardous Waste container.[2]
Repeat 3 times.
Deface the label and discard the dry container as regular trash (glass) or recycle (plastic), per local EHS policy.
Visual Decision Logic (Disposal Tree)
Figure 1: Decision matrix for segregating quinolinone waste streams to ensure compliance with incineration protocols.
Emergency Procedures (Spills)
In the event of a spill outside the fume hood, execute the SWEEP protocol:
S ecure the area: Alert nearby personnel and cordon off the spill.
W ear PPE: Don N95 respirator, double nitrile gloves, and goggles.
E liminate Dust: Do not dry sweep. Cover the powder with wet paper towels (dampened with water or methanol) to prevent aerosolization.
E nclose: Scoop the damp material and towels into a wide-mouth hazardous waste jar.
P urify: Wipe the surface 3 times with soap and water. Dispose of all cleaning materials as hazardous debris.
Regulatory & Compliance Codes
While this specific compound may not be explicitly listed under RCRA P- or U-lists, it should be classified under the following waste profiles to ensure destruction via incineration:
EPA Waste Code (Generic):D001 (Ignitable, if in flammable solvent) or Non-Regulated Hazardous Waste (if solid).
Destruction Method: High-Temperature Incineration (required for bioactive heterocycles).[1]
References
BenchChem. (2025).[2] Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide. Retrieved from [1]
Fisher Scientific. (2025). Safety Data Sheet: 2-Hydroxyquinoline (Analogous Structure). Retrieved from [1]
National Institutes of Health (PubChem). (2025). Compound Summary: 6-Methoxy-1-methyl-2-phenyl-4(1H)-quinolinone (Structural Analog).[1] Retrieved from [1]
Sigma-Aldrich. (2024).[1][6] Safety Data Sheet: 6-Methoxy-2-methylquinolin-4-ol. Retrieved from
Comprehensive Safety and Handling Protocol for 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one
Physicochemical Profile and Hazard Rationale 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one (CAS: 83013-77-8) is a specialized quinolinone derivative with a molecular weight of 219.24 g/mol [1]. Typically utilized as a fi...
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Profile and Hazard Rationale
6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one (CAS: 83013-77-8) is a specialized quinolinone derivative with a molecular weight of 219.24 g/mol [1]. Typically utilized as a fine chemical intermediate in drug development and synthetic chemistry, it presents in ambient conditions as a dry, fine powder.
Because specific toxicological data for this exact CAS can be limited, safety protocols must be extrapolated from closely related structural analogs (e.g., 4-hydroxy-5-methoxy-1-methylquinolin-2(1H)-one and 8-methoxy-1,3-dioxolo[4,5-g]quinolin-6(5H)-one)[2][3]. Based on this class of compounds, the primary risk vectors are inhalation of aerosolized particulates and dermal absorption. The compound triggers the following GHS Hazard Statements[2][3]:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
The Causality of Risk: Fine organic powders like quinolinones frequently accumulate electrostatic charge during shipping and storage. Opening a container without static mitigation can cause the powder to aerosolize ("fly away"), immediately escalating the inhalation risk and contaminating the local workspace.
Personal Protective Equipment (PPE) Matrix
A self-validating safety system requires that PPE matches not just the chemical, but the solvent context in which the chemical is handled.
PPE Category
Specification
Breakthrough Time / Standard
Rationale & Causality
Gloves (Dry Powder)
Nitrile (0.11 mm minimum)
> 480 minutes (EN 374)
Provides excellent barrier protection against dry quinolinone powders.
CRITICAL: If the compound is dissolved in Dimethyl Sulfoxide (DMSO) for cellular assays, standard nitrile breakthrough time plummets to <10 minutes[5]. DMSO acts as a carrier solvent, rapidly dragging the dissolved compound through nitrile and into the skin[4].
Eye Protection
Chemical Safety Goggles
ANSI Z87.1 / EN 166
Protects against micro-particulate aerosolization and solvent splashes.
Respiratory
N95 / FFP2 Respirator
NIOSH / EN 149
Required only if handling outside a certified fume hood (not recommended).
Body Protection
Flame-retardant Lab Coat
NFPA 2112
Mitigates static accumulation, preventing the powder from adhering to clothing.
Standard Operating Procedure (SOP): Weighing and Solubilization
To ensure trustworthiness, every step in this protocol includes a verification check, creating a closed-loop safety system governed by OSHA laboratory standards.
Fig 1: Sequential handling workflow for 6-Ethoxy-4-hydroxy-1-methylquinolin-2(1H)-one.
Step-by-Step Methodology
Environmental Verification: Turn on the chemical fume hood. Validation Check: Verify the digital airflow monitor reads a face velocity between 80–120 feet per minute (fpm).
PPE Donning: Put on the lab coat and safety goggles. Select gloves based on the intended solvent (Nitrile for dry weighing; Neoprene if DMSO will be introduced)[4][5].
Static Mitigation: Place the sealed chemical container inside the fume hood. Pass an anti-static ionizer (zero-stat gun) over the container and the weighing spatula. Causality: Neutralizing the charge prevents the dry powder from repelling off the spatula and contaminating the balance.
Weighing: Tare the weigh boat. Carefully open the container and transfer the desired mass. Cap the primary container immediately after transfer to minimize ambient moisture absorption.
Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO) directly to the vial inside the fume hood. Cap the vial tightly before vortexing.
Doffing Sequence: Remove gloves inside-out to trap any micro-particulates inside the glove material. Wash hands immediately with soap and water.
Spill Response and Waste Disposal Plan
Spills involving fine organic powders require specific containment strategies to prevent the mechanical generation of hazardous dust clouds.
Fig 2: Immediate spill response and containment protocol for quinolinone derivatives.
Step-by-Step Spill Protocol
Isolation: Immediately halt work and alert personnel in the vicinity. If the spill occurs outside a fume hood, evacuate the immediate area for 10 minutes to allow aerosolized dust to settle.
Containment (Dry Spill): Do not sweep or use a standard vacuum, as this will aerosolize the powder. Instead, use the Wet Wipe Method . Dampen a disposable laboratory towel with water or a mild 10% ethanol solution. Gently place the damp towel over the powder to suppress dust, then wipe inward from the edges to the center.
Containment (Liquid Spill): If the compound is already dissolved in a solvent, deploy chemically inert absorbent pads over the spill.
Decontamination: Wash the affected surface with a detergent solution. Causality: Quinolinone derivatives are highly lipophilic and poorly soluble in water; soap is required to break down residual chemical films.
Disposal: Place all contaminated wipes, pads, and compromised PPE into a clearly labeled, sealable hazardous waste bag. Dispose of in accordance with institutional Chemical Hygiene Plans and local environmental regulations.
References
Dimethyl sulfoxide permeation through glove materials. Taylor & Francis Online. Retrieved March 1, 2026, from [Link]
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Retrieved March 1, 2026, from[Link]